molecular formula C12H26 B14536534 3-Ethyl-4,4-dimethyloctane CAS No. 62183-69-1

3-Ethyl-4,4-dimethyloctane

Cat. No.: B14536534
CAS No.: 62183-69-1
M. Wt: 170.33 g/mol
InChI Key: RHSANRLUOZFJDW-UHFFFAOYSA-N
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Description

3-Ethyl-4,4-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62183-69-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-4,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-10-12(4,5)11(7-2)8-3/h11H,6-10H2,1-5H3

InChI Key

RHSANRLUOZFJDW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the branched alkane, 3-Ethyl-4,4-dimethyloctane. While experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available computed data and outlines established experimental protocols for the determination of its core physicochemical properties. This guide is intended to serve as a foundational resource for researchers in organic chemistry, materials science, and drug development who may encounter or synthesize this molecule.

Chemical Identity and Structure

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure features a central octane (B31449) backbone with an ethyl group at the third carbon position and two methyl groups at the fourth position.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₂₆[1]

  • CAS Registry Number: 62183-69-1[1]

The logical relationship of its primary identifiers is illustrated in the diagram below.

Mol This compound IUPAC IUPAC Name: This compound Mol->IUPAC Formula Molecular Formula: C12H26 Mol->Formula CAS CAS Number: 62183-69-1 Mol->CAS SMILES SMILES: CCCCC(C)(C)C(CC)CC Formula->SMILES

Figure 1: Identifiers for this compound.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. Experimental determination is required for precise values.

PropertyValueSource
Molecular Weight 170.33 g/mol PubChem[1]
Monoisotopic Mass 170.203450829 DaPubChem[1]
Boiling Point Not available-
Melting Point Not available-
Density Not available-
XLogP3 5.8PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 0PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]

Experimental Protocols

While specific experimental procedures for this compound are not documented, the following are generalized and widely accepted protocols for the synthesis and property determination of similar branched alkanes.

Synthesis via Grignard Reaction

A plausible synthetic route for this compound involves a Grignard reaction, followed by dehydration and hydrogenation.

cluster_0 Synthesis Workflow Grignard Reagent Grignard Reagent Grignard Reaction Grignard Reaction Grignard Reagent->Grignard Reaction Ketone Ketone Ketone->Grignard Reaction Tertiary Alcohol Tertiary Alcohol Grignard Reaction->Tertiary Alcohol Dehydration Dehydration Tertiary Alcohol->Dehydration Alkene Mixture Alkene Mixture Dehydration->Alkene Mixture Hydrogenation Hydrogenation Alkene Mixture->Hydrogenation Final Product This compound Hydrogenation->Final Product

Figure 2: Generalized synthesis workflow.
  • Grignard Reaction: React an appropriate ketone (e.g., 4,4-dimethyl-3-octanone) with an ethyl magnesium halide Grignard reagent in an anhydrous ether solvent.

  • Work-up: Neutralize the reaction with a weak acid to produce the tertiary alcohol.

  • Dehydration: Dehydrate the alcohol using a strong acid catalyst (e.g., sulfuric acid) with heat to yield a mixture of alkene isomers.

  • Hydrogenation: Hydrogenate the alkene mixture using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated alkane product.

  • Purification: Purify the final product using fractional distillation.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method for small sample volumes.[2]

  • Sample Preparation: Place a small amount of the purified liquid into a small test tube. Invert a sealed-end capillary tube and place it into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly into a Thiele tube containing mineral oil.

  • Heating: Gently heat the side arm of the Thiele tube.[2]

  • Observation: Observe the sample for the emergence of a steady stream of bubbles from the capillary tube.

  • Measurement: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Determination of Density

The density of the liquid can be determined using a pycnometer or a hydrometer.

  • Pycnometer Method:

    • Measure the mass of a clean, dry pycnometer.

    • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and measure the total mass.

    • Determine the volume of the pycnometer by repeating the process with a liquid of known density (e.g., distilled water).

    • Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer).

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized product should be confirmed by GC-MS.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column. The components will separate based on their boiling points and interaction with the stationary phase.

  • MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the structure of this compound.

Safety and Handling

  • Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Inhalation: May cause respiratory irritation. Use in a well-ventilated area.[3]

  • Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Biological Activity

As a simple, non-polar hydrocarbon, this compound is not expected to have any specific biological activity or interact with signaling pathways. Its primary relevance in a biological context would be as a component of complex hydrocarbon mixtures or as a non-polar solvent.

Conclusion

This compound is a branched C12 alkane for which detailed experimental data is sparse. This guide provides a summary of its known computed properties and outlines standard methodologies for its synthesis and the experimental determination of its key physical characteristics. The provided protocols serve as a starting point for researchers requiring empirical data for this compound. As with all chemicals, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide to 3-Ethyl-4,4-dimethyloctane (CAS: 62183-69-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethyloctane is a saturated branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As an isomer of dodecane, its unique structure, featuring an ethyl group at the third carbon and two methyl groups at the fourth carbon of an octane (B31449) backbone, imparts specific physicochemical properties that are of interest in various fields of chemical research.[1] While not a naturally occurring compound, it serves as a reference compound in analytical chemistry and as a potential building block in organic synthesis. This guide provides a comprehensive overview of its known properties, extrapolated experimental protocols, and potential applications relevant to the scientific community.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational models. Experimental data for closely related isomers are provided for comparison and estimation.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Computed)n-Dodecane (Experimental)3-Ethyl-4-methyloctane (Experimental)
CAS Number 62183-69-1[1][2]112-40-3[3]Not Available
Molecular Formula C₁₂H₂₆[1][2]C₁₂H₂₆[3]C₁₁H₂₄
Molecular Weight 170.33 g/mol [1]170.34 g/mol [3]156.31 g/mol
Boiling Point Not Available216.2 °C[3]186.5 °C[4]
Melting Point Not Available-9.6 °C[3]Not Available
Density Not Available0.749 g/cm³[3]Not Available
Water Solubility Not Available3.7 x 10⁻³ g/LNot Available
logP (Octanol/Water Partition Coefficient) 5.8 (Computed)[5]6.1 (Experimental)Not Available

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show complex signal overlap in the upfield region (typically 0.7-1.5 ppm).[6] Key signals would include triplets and quartets for the ethyl groups and singlets for the methyl groups, with methylene (B1212753) and methine protons producing more complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum would provide more distinct signals. Characteristic peaks would be observed for the quaternary carbon at the C4 position (typically in the 30-40 ppm range), as well as for the methine, methylene, and various methyl carbons.[6]

  • Mass Spectrometry: Electron ionization mass spectrometry would lead to a molecular ion peak at m/z 170, followed by a characteristic fragmentation pattern of alkanes, with prominent peaks corresponding to the loss of alkyl fragments. The fragmentation pattern can be complex due to the branched nature of the molecule.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following sections outline plausible methodologies for its synthesis and analysis based on established procedures for structurally related compounds.

Synthesis Protocol: A Grignard-based Approach

A potential synthetic route to this compound involves a Grignard reaction followed by dehydration and hydrogenation, a common strategy for the synthesis of highly branched alkanes.

Step 1: Grignard Reaction

  • Objective: Formation of a tertiary alcohol intermediate.

  • Procedure:

    • Prepare a Grignard reagent from an appropriate alkyl halide (e.g., ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether).

    • In a separate flask, dissolve a suitable ketone (e.g., 4,4-dimethyl-3-octanone) in anhydrous diethyl ether.

    • Slowly add the Grignard reagent to the ketone solution with stirring, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Dehydration

  • Objective: Elimination of water to form an alkene mixture.

  • Procedure:

    • Treat the crude tertiary alcohol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and heat.

    • The resulting alkene mixture is distilled from the reaction flask.

    • Wash the distillate with a sodium bicarbonate solution and then with water, dry over a suitable drying agent, and purify by fractional distillation.

Step 3: Hydrogenation

  • Objective: Reduction of the alkene to the desired alkane.

  • Procedure:

    • Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the final product by fractional distillation.

Analytical Workflow: Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques would be employed to characterize the synthesized this compound and assess its purity.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result synthesis Crude Product distillation Fractional Distillation synthesis->distillation Purification gcms GC-MS distillation->gcms Purity & Structure nmr NMR (¹H, ¹³C) distillation->nmr Structure Confirmation ftir FT-IR distillation->ftir Functional Group Analysis final_product Pure this compound gcms->final_product nmr->final_product ftir->final_product

Caption: Analytical workflow for the purification and characterization of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine the purity of the sample and confirm its molecular weight.

  • Methodology: A capillary column with a non-polar stationary phase would be suitable for separating the branched alkane from any remaining starting materials or byproducts. The mass spectrometer would provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure.

  • Methodology: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl₃). Two-dimensional NMR techniques, such as COSY and HSQC, could be employed to resolve signal overlap and definitively assign proton and carbon signals.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the absence of functional groups from previous synthetic steps.

  • Methodology: The IR spectrum should show characteristic C-H stretching and bending vibrations for an alkane and, importantly, the absence of O-H (from the alcohol intermediate) and C=C (from the alkene intermediate) stretches.

Applications in Research and Drug Development

While specific applications for this compound are not documented, its properties as a branched alkane suggest potential utility in several areas:

  • Reference Standard: In analytical laboratories, it can serve as a standard for the calibration of gas chromatography instruments and for the identification of branched alkanes in complex hydrocarbon mixtures, such as fuels and environmental samples.

  • Non-polar Solvent: Its inert and non-polar nature makes it a potential solvent for reactions involving non-polar reagents.

  • Drug Delivery: The hydrophobicity of branched alkanes is a property of interest in the formulation of drug delivery systems. While not a drug itself, understanding the behavior of such molecules can inform the design of lipid-based drug carriers. Semifluorinated alkanes, which share structural similarities, are being explored as drug carriers.[7]

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process with clear logical dependencies between the stages.

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product ketone 4,4-Dimethyl-3-octanone tertiary_alcohol Tertiary Alcohol ketone->tertiary_alcohol grignard_reagent Ethylmagnesium Bromide grignard_reagent->tertiary_alcohol Grignard Reaction alkene Alkene Mixture tertiary_alcohol->alkene Dehydration final_product This compound alkene->final_product Hydrogenation

Caption: Logical pathway for the synthesis of this compound.

Conclusion

This compound is a branched alkane with potential applications as a reference compound and in materials science. Although experimental data for this specific isomer is scarce, its properties and behavior can be reasonably predicted based on the extensive knowledge of similar branched alkanes. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, enabling further research into its unique properties and potential applications. As with any chemical substance, appropriate safety precautions should be taken when handling and performing reactions with this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26. As a member of the hydrocarbon family, its physical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical synthesis. This guide provides a summary of its known physical properties and outlines detailed experimental protocols for their determination. Due to the limited availability of experimental data in public literature for this specific isomer, this document also presents standardized methodologies for its characterization.

Core Physical Properties

Data Presentation
PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62183-69-1NIST[2]
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Refractive Index Data not available-

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the primary physical properties of liquid hydrocarbons like this compound.

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify the presence of any isomers or impurities.

Methodology: Gas chromatography with flame ionization detection (GC-FID) is a standard method for analyzing the purity of volatile organic compounds.

Apparatus and Reagents:

  • Gas chromatograph equipped with an FID detector

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase)

  • High-purity carrier gas (e.g., Helium, Hydrogen)

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane)

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane.

  • Instrument Setup:

    • Set the injection port temperature to ensure rapid volatilization of the sample.

    • Program the oven temperature with an initial hold, followed by a ramp to a final temperature that allows for the elution of all expected components.

    • Set the FID detector temperature.

    • Establish a constant flow rate for the carrier gas.

  • Injection: Inject a small, precise volume of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram, which displays peaks corresponding to the different components of the sample as a function of their retention time.

  • Analysis: The purity is determined by calculating the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram.

Boiling Point Determination

Objective: To measure the temperature at which this compound transitions from a liquid to a gas at a given atmospheric pressure.

Methodology: The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus and Reagents:

  • Thiele tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • High-temperature mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • This compound sample

Procedure:

  • Assembly: Attach the small test tube containing a few drops of the sample to the thermometer. Place a capillary tube (sealed end up) into the sample.

  • Heating: Place the assembly in the Thiele tube filled with mineral oil. Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium: The boiling point is the temperature at which the liquid just begins to enter the capillary tube after the heat source is removed and the bubbling ceases.

Density Measurement

Objective: To determine the mass per unit volume of this compound.

Methodology: A pycnometer, or specific gravity bottle, is used for the precise measurement of liquid density.

Apparatus and Reagents:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance

  • Temperature-controlled water bath

  • This compound sample

  • Distilled water

  • Acetone (B3395972) (for drying)

Procedure:

  • Calibration:

    • Clean and dry the pycnometer and weigh it accurately.

    • Fill the pycnometer with distilled water and place it in the temperature-controlled water bath to reach thermal equilibrium.

    • Ensure the capillary is filled, dry the outside of the pycnometer, and weigh it.

    • The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • Sample Measurement:

    • Empty, clean, and dry the pycnometer.

    • Fill it with the this compound sample and allow it to reach thermal equilibrium in the water bath.

    • Dry the exterior and weigh the filled pycnometer.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

Objective: To measure the extent to which light is refracted when passing through the this compound sample.

Methodology: An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Apparatus and Reagents:

  • Abbe refractometer with a monochromatic light source (typically a sodium lamp, 589 nm)

  • Temperature-controlled water circulator

  • This compound sample

  • Dropper

  • Lens cleaning tissue

  • Ethanol or acetone for cleaning

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of the this compound sample onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism and allow the sample to reach the desired temperature via the water circulator.

  • Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Data Recording: Read the refractive index from the instrument's scale. Record the measurement temperature, as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Property Determination cluster_purity Purity Assessment cluster_properties Property Measurement p1 Sample Preparation (Dilution) p2 GC-FID Analysis p1->p2 p3 Peak Integration & Purity Calculation p2->p3 b1 Boiling Point (Thiele Tube) d1 Density (Pycnometer) r1 Refractive Index (Refractometer) start This compound Sample cluster_purity cluster_purity start->cluster_purity Initial Analysis data_table Data Compilation & Reporting cluster_properties cluster_properties cluster_purity->cluster_properties For Pure Sample cluster_properties->data_table

Caption: Experimental workflow for the determination of physical properties.

G Logical Flow for Purity Analysis via GC start Obtain Sample prepare Prepare Dilute Solution in Hexane start->prepare inject Inject into GC-FID prepare->inject run_gc Execute Temperature Program & Acquire Data inject->run_gc chromatogram Generate Chromatogram run_gc->chromatogram analyze Integrate Peak Areas chromatogram->analyze calculate Calculate Area % analyze->calculate report Report Purity calculate->report

Caption: Logical relationship for gas chromatography purity analysis.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of the saturated hydrocarbon 3-Ethyl-4,4-dimethyloctane. As a branched alkane, its structural characteristics, including bond parameters and conformational possibilities, are of interest in various fields, including organic chemistry, materials science, and computational modeling. This document synthesizes available data, outlines theoretical and experimental approaches to its characterization, and presents a visual representation of its molecular architecture. Due to a scarcity of dedicated experimental studies on this specific isomer, this guide combines computational data with established principles of alkane chemistry to provide a thorough analysis.

Molecular Identity and Structure

This compound is a branched-chain alkane with the chemical formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon main chain (octane) with an ethyl group attached to the third carbon atom and two methyl groups attached to the fourth carbon atom. The systematic IUPAC name for this compound is this compound.[1]

The molecule is characterized by single covalent bonds between all atoms, making it a saturated hydrocarbon. The carbon atoms exhibit sp³ hybridization, resulting in a tetrahedral geometry around each carbon center. This leads to a non-planar, three-dimensional structure.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₂₆[1][2]

  • Canonical SMILES: CCCCC(C)(C)C(CC)CC[1]

  • InChI: InChI=1S/C12H26/c1-6-9-10-12(4,5)11(7-2)8-3/h11H,6-10H2,1-5H3[1]

  • CAS Number: 62183-69-1[2]

Bonding Characteristics

The bonding in this compound is exclusively composed of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. These sigma (σ) bonds are formed by the overlap of sp³ hybrid orbitals on the carbon atoms with each other and with the 1s orbitals of the hydrogen atoms.

Due to the tetrahedral arrangement of bonds around each carbon atom, the ideal bond angles are approximately 109.5°. However, steric hindrance introduced by the bulky ethyl and dimethyl groups at adjacent positions (C3 and C4) can cause slight distortions in these angles. The C-C-C bond angles within the main chain and at the branching points will deviate from the ideal tetrahedral angle to minimize repulsive forces between the substituent groups.

Quantitative Data

The following table summarizes the computed physicochemical and structural properties for this compound, primarily sourced from the PubChem database. It is important to note that these are predicted values and may differ from experimental measurements.

PropertyValueSource
Molecular Weight 170.33 g/mol [1]
XLogP3-AA (LogP) 5.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 0PubChem
Rotatable Bond Count 6PubChem
Exact Mass 170.203451 g/mol PubChem
Monoisotopic Mass 170.203451 g/mol PubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 12PubChem
Complexity 145PubChem

Conformational Analysis

The presence of multiple rotatable single bonds in this compound gives rise to a multitude of possible conformations. The relative stability of these conformers is determined by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). The most stable conformations will have the carbon backbone in a staggered arrangement, minimizing these unfavorable interactions.

The significant steric bulk of the two methyl groups on C4 and the ethyl group on C3 will heavily influence the preferred conformations. Gauche interactions between these alkyl groups will be a major factor in determining the overall shape and energy landscape of the molecule. The "Big-Big is Bad" principle suggests that conformations where these large groups are in close proximity (gauche) will be less stable than those where they are further apart (anti).[3]

Experimental Protocols for Structural Elucidation

While no specific experimental studies on this compound were found, the following are standard methodologies for determining the molecular structure of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): This technique provides information about the different chemical environments of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be complex due to significant signal overlap in the typical alkane region (0.8-1.7 ppm). However, distinct signals for the methyl, methylene, and methine protons would be expected, with their chemical shifts and splitting patterns (multiplicity) providing crucial connectivity information.

  • ¹³C NMR (Carbon NMR): This method distinguishes between the different carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom, including the quaternary carbon at the C4 position. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Techniques: For complex molecules like this, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign proton and carbon signals and establish the complete bonding framework.

X-ray Crystallography

X-ray crystallography provides the most precise determination of the three-dimensional structure of a molecule, including bond lengths and angles.

  • Methodology: This technique requires the compound to be in a crystalline form. A single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice.

  • Challenges: A significant challenge for branched alkanes like this compound is obtaining a suitable single crystal, as they are often liquids at room temperature and can be difficult to crystallize.

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Caption: 2D representation of the this compound molecular structure.

Logical Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the structural characterization of an unknown branched alkane like this compound.

structural_analysis_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (if possible) cluster_data_analysis Data Interpretation and Structure Elucidation synthesis Synthesis or Isolation purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr mass_spec Mass Spectrometry (Determine Molecular Formula) purification->mass_spec crystallization Crystallization purification->crystallization spectral_interpretation Spectral Interpretation nmr->spectral_interpretation mass_spec->spectral_interpretation xray X-ray Diffraction crystallization->xray xray->spectral_interpretation structure_proposal Propose Structure spectral_interpretation->structure_proposal computational_modeling Computational Modeling (Conformational Analysis) structure_proposal->computational_modeling final_structure Final Structure Confirmation structure_proposal->final_structure computational_modeling->final_structure

Caption: Workflow for the structural elucidation of a branched alkane.

Conclusion

This compound is a structurally interesting branched alkane. While specific experimental data on its bonding and physicochemical properties are limited, a robust understanding of its molecular architecture can be derived from computational data and the well-established principles of organic chemistry. The steric crowding around the C3 and C4 positions is a key feature that dictates its conformational preferences and likely influences its physical properties. Further experimental and computational studies would be valuable to refine our understanding of this and other highly branched alkanes, which are relevant in fields ranging from lubricant technology to the development of complex molecular scaffolds in drug discovery.

References

An In-depth Technical Guide to Branched Isomers of Dodecane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of selected branched-chain isomers of dodecane (B42187) (C12H26), focusing on their IUPAC nomenclature, physicochemical properties, synthesis, analytical separation, and applications relevant to scientific research and development. Dodecane has 355 structural isomers, and this guide will focus on a representative selection to illustrate the impact of branching on their characteristics.[1][2]

Introduction to Dodecane Isomers

Dodecane (C12H26) is a saturated hydrocarbon with numerous structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon atoms, leading to a wide range of physical and chemical properties. The degree of branching significantly influences properties such as boiling point, melting point, and viscosity. For researchers and professionals in drug development, branched alkanes are of interest as solvents, emollients in formulations, and as reference standards in analytical chemistry.

This guide will focus on the following representative branched isomers of dodecane:

Quantitative Data Presentation

The physical properties of dodecane isomers are primarily dictated by the degree of branching in their carbon skeleton. Increased branching generally leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces. Conversely, highly branched, more symmetrical isomers can have higher melting points.

Propertyn-Dodecane (for comparison)2-Methylundecane5-Methylundecane2,2,4,6,6-Pentamethylheptane
IUPAC Name Dodecane2-Methylundecane5-Methylundecane2,2,4,6,6-Pentamethylheptane
Molecular Weight ( g/mol ) 170.34170.33170.33170.33
Boiling Point (°C) 216.2210204177-178
Melting Point (°C) -9.6-46.8-68.9-60.0
Density (g/mL at 20°C) 0.749~0.740.7510.749
Refractive Index (at 20°C) 1.421~1.4091.4211.419-1.423

Note: Data is compiled from various sources and may have slight variations.[3][4][5][6][7][8][9]

Experimental Protocols

Synthesis of Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of branched alkanes is the Grignard reaction, which involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound to form an alcohol, followed by reduction.[10][11]

Objective: To synthesize a branched dodecane isomer, for example, by reacting a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then reduced to the alkane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., a brominated alkane)

  • Ketone (e.g., a long-chain ketone)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Reducing agent (e.g., H2/Pd on carbon for hydrogenation of an alkene intermediate)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to exclude water, which reacts with the Grignard reagent.[12]

    • Place magnesium turnings and a crystal of iodine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of the alkyl halide in anhydrous ether or THF dropwise to the magnesium. The reaction is initiated when the iodine color disappears and gentle reflux is observed.

    • Continue the dropwise addition to maintain a steady reflux until all the alkyl halide is added.

  • Reaction with the Ketone:

    • Cool the prepared Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of the ketone in anhydrous ether or THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour.

  • Work-up and Isolation of the Tertiary Alcohol:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Reduction to the Branched Alkane:

    • The tertiary alcohol can be dehydrated to an alkene, for example, by heating with an acid catalyst.

    • The resulting alkene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final branched alkane.

  • Purification:

    • The final product can be purified by fractional distillation or column chromatography.

Analysis of Dodecane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds like alkane isomers, and mass spectrometry allows for their identification.

Objective: To separate and identify branched dodecane isomers in a mixture.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • A long, non-polar capillary column (e.g., 100 m with a dimethylpolysiloxane stationary phase) is recommended for good separation of isomers.[13]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the alkane mixture in a volatile solvent like hexane.

  • GC Conditions:

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 5-10°C/min). This allows for the separation of isomers with close boiling points.

    • Detector Temperature (FID or MS source): 250-300°C.

  • Data Analysis:

    • Retention Time: The time it takes for a compound to elute from the GC column. Under the same conditions, each isomer will have a characteristic retention time. Generally, more highly branched isomers have shorter retention times than their less branched or linear counterparts.

    • Mass Spectra: If using an MS detector, the fragmentation pattern of each isomer can be used for identification. Branched alkanes often show characteristic fragmentation patterns with prominent peaks corresponding to stable carbocations formed at the branch points.[14]

Mandatory Visualizations

Logical Relationship: Effect of Branching on Boiling Point

The following diagram illustrates the general principle that as the degree of branching in an alkane isomer increases, the boiling point tends to decrease due to weaker intermolecular forces.

G cluster_0 Molecular Structure and Boiling Point of C12H26 Isomers A n-Dodecane (Linear) Boiling Point: 216.2°C B 2-Methylundecane (Slightly Branched) Boiling Point: 210°C A->B Increased Branching, Decreased Boiling Point C 2,2,4,6,6-Pentamethylheptane (Highly Branched) Boiling Point: 177-178°C B->C Further Branching, Further Decrease

Caption: Relationship between branching and boiling point in C12H26 isomers.

Experimental Workflow: Synthesis of a Branched Alkane

This diagram outlines the key steps in the synthesis of a branched alkane using a Grignard reaction followed by reduction.

G cluster_1 Workflow for Branched Alkane Synthesis start Start: Alkyl Halide + Ketone step1 Step 1: Grignard Reagent Formation (Alkyl Halide + Mg in ether) start->step1 step2 Step 2: Reaction with Ketone (Forms Tertiary Alcohol) step1->step2 step3 Step 3: Dehydration (Forms Alkene) step2->step3 step4 Step 4: Hydrogenation (Reduction to Alkane) step3->step4 end End Product: Branched Dodecane Isomer step4->end

Caption: Experimental workflow for the synthesis of a branched dodecane isomer.

Applications in Research and Drug Development

Branched alkanes, including isomers of dodecane, have several applications relevant to the pharmaceutical and cosmetic industries:

  • Solvents: Their non-polar nature and varying volatilities make them suitable as solvents in organic synthesis and as carriers for non-polar active ingredients. 2,2,4,6,6-Pentamethylheptane, for instance, is used as a solvent.[8][15]

  • Emollients and Formulation Excipients: In topical formulations such as creams and lotions, branched alkanes can act as emollients, providing a smooth and non-greasy feel to the skin. Mixtures of alkanes with 12 to 17 carbons are used for this purpose.[16] Their low viscosity and good spreadability are desirable properties.

  • Analytical Standards: Pure isomers of dodecane serve as essential reference standards in gas chromatography for the identification and quantification of hydrocarbons in complex mixtures, such as petroleum products or environmental samples.

  • Drug Delivery: While not a direct application of these specific isomers, the broader class of alkanes, particularly semifluorinated alkanes, is being investigated for use in drug delivery systems due to their ability to dissolve lipophilic drugs.[17]

References

Synthesis of 3-Ethyl-4,4-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the branched alkane, 3-Ethyl-4,4-dimethyloctane. Given the absence of a specifically documented synthesis in current literature, this document outlines two robust and theoretically sound approaches based on well-established organometallic reactions: a Grignard-based synthesis and the Corey-House reaction. Detailed experimental protocols, adapted from methodologies for structurally similar compounds, are presented to enable the practical synthesis of the target molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties are essential for its identification and characterization.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem
Molecular Weight 170.33 g/mol PubChem
CAS Registry Number 62183-69-1PubChem
IUPAC Name This compoundPubChem

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound, leveraging common carbon-carbon bond-forming reactions.

Grignard Reagent Based Synthesis

This approach involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. Subsequent deoxygenation of this alcohol yields the target alkane.

Retrosynthetic Analysis:

The target molecule, this compound, can be disconnected at the C3-C4 bond. This suggests two possible Grignard reaction pathways:

  • Route A: Reaction of sec-butylmagnesium halide with 2,2-dimethylhexan-3-one.

  • Route B: Reaction of ethylmagnesium halide with 4,4-dimethyl-3-octanone.

Route A is presented here as a viable option.

Grignard_Synthesis_Pathway cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup and Reduction 2-bromobutane (B33332) 2-bromobutane Mg Mg, Diethyl Ether 2-bromobutane->Mg sec-butylmagnesium_bromide sec-butylmagnesium bromide Mg->sec-butylmagnesium_bromide 2,2-dimethylhexan-3-one 2,2-dimethylhexan-3-one sec-butylmagnesium_bromide->2,2-dimethylhexan-3-one Tertiary_Alkoxide Tertiary Alkoxide Intermediate 2,2-dimethylhexan-3-one->Tertiary_Alkoxide Acid_Workup H₃O⁺ Tertiary_Alkoxide->Acid_Workup Tertiary_Alcohol 3-Ethyl-4,4-dimethyloctan-3-ol Reduction Reduction (e.g., Wolff-Kishner) Tertiary_Alcohol->Reduction Target_Molecule This compound Acid_Workup->Tertiary_Alcohol Reduction->Target_Molecule

Grignard synthesis pathway for this compound.
Corey-House Synthesis

The Corey-House synthesis provides an alternative route, involving the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. This method is particularly effective for coupling different alkyl groups.

Retrosynthetic Analysis:

Disconnecting the C3-C4 bond of this compound suggests the coupling of a sec-butyl group and a 1,1-dimethylpentyl group. A plausible Corey-House synthesis would involve the reaction of lithium di(sec-butyl)cuprate with a suitable tertiary alkyl halide. However, tertiary alkyl halides can be prone to elimination side reactions. A more favorable approach would be the reaction of lithium di(1,1-dimethylpentyl)cuprate with 2-bromobutane.

Corey_House_Synthesis_Pathway cluster_0 Gilman Reagent Formation cluster_1 Coupling Reaction t-amyl_chloride 2-chloro-2-methylpentane (B1597335) Li 2 Li, Diethyl Ether t-amyl_chloride->Li t-amyl_lithium 1,1-dimethylpentyllithium Li->t-amyl_lithium CuI CuI t-amyl_lithium->CuI Gilman_Reagent Lithium di(1,1-dimethylpentyl)cuprate CuI->Gilman_Reagent 2-bromobutane 2-bromobutane Gilman_Reagent->2-bromobutane Target_Molecule This compound 2-bromobutane->Target_Molecule

Corey-House synthesis pathway for this compound.

Experimental Protocols

The following are detailed, illustrative protocols for the proposed synthetic routes. These are based on established procedures for similar reactions and should be optimized for the specific substrates.

Protocol 1: Grignard-Based Synthesis of this compound

This protocol is divided into three main stages: formation of the Grignard reagent, reaction with the ketone, and reduction of the tertiary alcohol.

Stage 1: Preparation of sec-butylmagnesium bromide

  • Apparatus Setup: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

  • Initiation: A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Grignard Formation: The remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Stage 2: Reaction with 2,2-dimethylhexan-3-one

  • Reaction Setup: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • Addition of Ketone: A solution of 2,2-dimethylhexan-3-one (0.95 equivalents) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

Stage 3: Workup and Reduction of 3-Ethyl-4,4-dimethyloctan-3-ol

  • Quenching: The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Purification of Alcohol: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3-Ethyl-4,4-dimethyloctan-3-ol. This intermediate can be purified by column chromatography.

  • Reduction (Wolff-Kishner):

    • The crude alcohol is oxidized to the corresponding ketone (if necessary, though in this case, the starting material is a ketone).

    • The tertiary alcohol is dissolved in a high-boiling solvent like diethylene glycol.

    • Hydrazine hydrate (B1144303) (excess) and a strong base like potassium hydroxide (B78521) are added.

    • The mixture is heated to a high temperature (around 180-200 °C) to facilitate the reduction of the carbonyl group to a methylene (B1212753) group, yielding this compound.

  • Final Purification: The final product is purified by fractional distillation.

Protocol 2: Corey-House Synthesis of this compound

This protocol involves the formation of a Gilman reagent followed by a coupling reaction.

Stage 1: Preparation of Lithium di(1,1-dimethylpentyl)cuprate

  • Alkyllithium Formation: In a flame-dried, nitrogen-purged flask, lithium metal (2.2 equivalents) is suspended in anhydrous diethyl ether. A solution of 2-chloro-2-methylpentane (2.0 equivalents) in anhydrous diethyl ether is added slowly. The reaction is stirred at room temperature until the lithium is consumed.

  • Gilman Reagent Formation: The freshly prepared 1,1-dimethylpentyllithium solution is cooled to -78 °C. Copper(I) iodide (1.0 equivalent) is added portion-wise with vigorous stirring. The mixture is allowed to warm slightly to form a clear solution of the Gilman reagent.

Stage 2: Coupling with 2-bromobutane

  • Coupling Reaction: The Gilman reagent solution is re-cooled to -78 °C. A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at low temperature for several hours and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed, and the crude product is purified by column chromatography on silica (B1680970) gel followed by fractional distillation to yield pure this compound.

Quantitative Data

As there is no specific literature on the synthesis of this compound, the following table presents representative yields for analogous reactions, which can be expected for the proposed syntheses.

Reaction TypeSubstratesProductReported YieldReference
Grignard Reactiontert-butylmagnesium chloride + 3-pentanone3,3-dimethyl-3-pentanol~70-80%General Organic Chemistry Principles
Corey-House SynthesisLithium dimethylcuprate + 1-iododecanen-dodecane>90%General Organic Chemistry Principles

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Grignard-based route.

Experimental_Workflow Start Start: Reagents and Glassware Preparation Grignard_Formation Grignard Reagent Synthesis (sec-butylmagnesium bromide) Start->Grignard_Formation Reaction Reaction with Ketone (2,2-dimethylhexan-3-one) Grignard_Formation->Reaction Workup Aqueous Workup (NH₄Cl quench) Reaction->Workup Extraction Solvent Extraction (Diethyl Ether) Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification_1 Purification of Intermediate Alcohol (Column Chromatography) Drying->Purification_1 Reduction Reduction of Alcohol (e.g., Wolff-Kishner) Purification_1->Reduction Purification_2 Final Purification (Fractional Distillation) Reduction->Purification_2 Characterization Product Characterization (GC-MS, NMR) Purification_2->Characterization

General experimental workflow for the synthesis of this compound.

This technical guide provides a solid foundation for the synthesis of this compound. The proposed methods are robust and widely applicable in organic synthesis. Researchers should note that optimization of reaction conditions will be necessary to achieve high yields and purity of the final product.

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-Ethyl-4,4-dimethyloctane.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹)Vibration TypeIntensity
2960-2850C-H Stretch (sp³ CH₃, CH₂, CH)Strong
1470-1450C-H Bend (CH₂ Scissoring)Medium
1380-1370C-H Bend (CH₃ Umbrella Mode)Medium
1365C-H Bend (gem-dimethyl split)Medium
1200-800C-C StretchWeak

Table 2: Predicted ¹H NMR Spectroscopy Data

Predicted for a 500 MHz spectrometer in CDCl₃.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~ 0.85Triplet3H-CH₂CH₃ (ethyl group)
~ 0.88Triplet3H-CH₂CH₃ (octane chain)
~ 0.90Singlet6H-C(CH₃ )₂
~ 1.15-1.40Multiplet11H-CH ₂- (multiple), -CH -
~ 1.45Multiplet2H-CH ₂(ethyl group)

Table 3: Predicted ¹³C NMR Spectroscopy Data

Predicted for a 125 MHz spectrometer in CDCl₃.

Chemical Shift (δ, ppm) (Predicted)Carbon Type
~ 14Primary (-CH₃)
~ 23Secondary (-CH₂)
~ 25Primary (-CH₃)
~ 28Secondary (-CH₂)
~ 30Secondary (-CH₂)
~ 33Quaternary (-C-)
~ 38Secondary (-CH₂)
~ 45Tertiary (-CH-)

Table 4: Predicted Mass Spectrometry (EI) Data

m/z (Predicted)Interpretation
170Molecular Ion [M]⁺• (likely low abundance)
141[M - C₂H₅]⁺ (Loss of ethyl group)
113[M - C₄H₉]⁺ (Loss of butyl group)
99[M - C₅H₁₁]⁺ (Loss of pentyl group)
85Cleavage at the quaternary carbon
71Further fragmentation
57Further fragmentation
43Further fragmentation
29[C₂H₅]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound. For alkanes, this is primarily to confirm the presence of C-H and C-C single bonds.

Methodology (Neat Liquid Sample):

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.[3]

  • Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the ambient air is collected to subtract atmospheric CO₂ and water vapor signals.[4]

  • Sample Application: A single drop of the liquid sample is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][5] A second salt plate is carefully placed on top to create a thin, uniform liquid film.[3][4]

  • Data Acquisition: The salt plate "sandwich" is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of alkane C-H and C-C vibrations.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the different carbon environments.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation:

    • Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[8] For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.[8]

    • The solution is then transferred into a 5 mm NMR tube.[9] It is good practice to filter the solution through a small plug of glass wool or cotton in a Pasteur pipette to remove any particulate matter.[9][10]

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

    • The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.[8]

    • The magnetic field is then "shimmed" to achieve a homogeneous field across the sample, which is crucial for high-resolution spectra.[8]

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to produce a spectrum with a single peak for each unique carbon atom.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The chemical shifts, integration (for ¹H), and multiplicities are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct injection, where it is vaporized in a high vacuum environment.[11]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals. For branched alkanes, fragmentation is most likely to occur at the branching points to form more stable carbocations.[12]

  • Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11][13]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern, which provides clues about the molecule's structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Sample Sample: this compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C-H, C-C bonds) IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation IR_Data->Structure H_NMR_Data Proton Environments Connectivity H_NMR->H_NMR_Data C_NMR_Data Carbon Environments (Carbon Skeleton) C_NMR->C_NMR_Data H_NMR_Data->Structure C_NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

References

An In-Depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched alkanes are aliphatic hydrocarbons that feature alkyl side chains attached to a central carbon backbone. As isomers of linear alkanes, they share the same molecular formula but possess distinct structural arrangements. This structural variation profoundly influences their thermodynamic properties, which are critical for understanding and predicting their behavior in chemical processes. For researchers in fields ranging from petroleum engineering to medicinal chemistry, a thorough understanding of properties such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity is essential for process optimization, reaction design, and modeling molecular interactions. This guide provides a detailed examination of these key thermodynamic parameters for branched alkanes, outlines the experimental methods for their determination, and explores the relationship between molecular structure and stability.

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation (ΔH°f) of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a direct measure of a molecule's energetic stability. For alkanes, a more negative ΔH°f indicates greater thermodynamic stability.

A well-established trend is that branched alkanes are thermodynamically more stable than their straight-chain isomers.[1][2][3][4] This increased stability is attributed to a more compact molecular structure in branched alkanes, which leads to a decrease in the molecule's surface area per atom and a lowering of energy.[2][5] This phenomenon, often referred to as the "alkane branching effect," has been known for nearly 80 years and is explained by factors including electrostatic effects and electron correlation.[2][5][6] The stability generally increases with the number of branches and with the centrality of the branches.

The following table presents the standard enthalpy of formation for various isomers of octane (B31449) (C8H18), illustrating the effect of branching.

Table 1: Standard Enthalpy of Formation of C8H18 Isomers (gas phase, 298.15 K)

IsomerΔH°f (kJ/mol)
n-Octane-208.4 ± 0.8
2-Methylheptane-212.4 ± 1.0
3-Methylheptane-211.3 ± 1.0
4-Methylheptane-211.7 ± 1.0
2,2-Dimethylhexane-224.1 ± 1.2
2,3-Dimethylhexane-216.8 ± 1.1
2,4-Dimethylhexane-219.0 ± 1.1
2,5-Dimethylhexane-220.3 ± 1.1
3,3-Dimethylhexane-220.1 ± 1.2
3,4-Dimethylhexane-216.0 ± 1.1
2,2,3-Trimethylpentane-221.7 ± 1.2
2,2,4-Trimethylpentane-224.1 ± 1.2
2,3,3-Trimethylpentane-220.9 ± 1.2
2,3,4-Trimethylpentane-218.4 ± 1.2
2,2,3,3-Tetramethylbutane-225.9 ± 1.5

Data sourced from the NIST Chemistry WebBook.[7] Note: Uncertainties represent the standard deviation.

Molar Entropy (S°)

Standard molar entropy (S°) is a measure of the randomness or disorder of a mole of a substance at a standard state. For molecules, this includes translational, rotational, and vibrational contributions. The structure of an alkane isomer significantly affects its entropy.

Linear alkanes, with their greater conformational flexibility, have higher entropies than their more compact, branched isomers. Branching reduces the number of possible conformations and restricts the motion of the carbon chain, leading to a more ordered state and thus lower entropy.

Table 2: Standard Molar Entropy of C8H18 Isomers (gas phase, 298.15 K)

IsomerS° (J/mol·K)
n-Octane466.7 ± 2.3
2-Methylheptane458.1 ± 2.3
3-Methylheptane461.3 ± 2.3
4-Methylheptane461.3 ± 2.3
2,2-Dimethylhexane441.8 ± 2.2
2,3-Dimethylhexane449.8 ± 2.2
2,4-Dimethylhexane446.0 ± 2.2
2,5-Dimethylhexane452.3 ± 2.3
3,3-Dimethylhexane440.6 ± 2.2
3,4-Dimethylhexane449.8 ± 2.2
2,2,3-Trimethylpentane434.7 ± 2.2
2,2,4-Trimethylpentane423.4 ± 2.1
2,3,3-Trimethylpentane433.0 ± 2.2
2,3,4-Trimethylpentane437.2 ± 2.2
2,2,3,3-Tetramethylbutane413.4 ± 2.1

Data sourced from the NIST Chemistry WebBook.[7] Note: Uncertainties represent the standard deviation.

Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation (ΔG°f) combines the effects of enthalpy and entropy (ΔG°f = ΔH°f - TΔS°f) and is the ultimate indicator of a compound's thermodynamic stability and the spontaneity of its formation under standard conditions.[8]

The trend for ΔG°f among alkane isomers is largely driven by the enthalpy term. Consequently, more branched alkanes, being more stable from an enthalpic standpoint, generally have a more negative Gibbs free energy of formation compared to their linear counterparts, despite their lower entropy.[9]

Table 3: Standard Gibbs Free Energy of Formation of C8H18 Isomers (gas phase, 298.15 K)

IsomerΔG°f (kJ/mol)
n-Octane16.4
2-Methylheptane13.0
3-Methylheptane14.2
4-Methylheptane13.8
2,2-Dimethylhexane4.6
2,3-Dimethylhexane10.5
2,4-Dimethylhexane8.8
2,5-Dimethylhexane11.3
3,3-Dimethylhexane7.9
3,4-Dimethylhexane11.3
2,2,3-Trimethylpentane6.3
2,2,4-Trimethylpentane3.3
2,3,3-Trimethylpentane7.9
2,3,4-Trimethylpentane10.0
2,2,3,3-Tetramethylbutane4.2

Calculated from ΔH°f and S° data from the NIST Chemistry WebBook, using the formula ΔG°f = ΔH°f - TΔS°f, where ΔS°f is the entropy of formation.

Heat Capacity (Cp)

The molar heat capacity at constant pressure (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at a constant pressure.[10] The heat capacity of alkanes is influenced by their molecular structure. Generally, for a set of isomers, the more compact, branched structures have slightly lower heat capacities than their linear counterparts at a given temperature.[11][12]

Table 4: Molar Heat Capacity (Cp) of C8H18 Isomers (gas phase, 298.15 K)

IsomerCp (J/mol·K)
n-Octane187.8 ± 0.4
2-Methylheptane185.4 ± 0.4
3-Methylheptane186.2 ± 0.4
4-Methylheptane186.2 ± 0.4
2,2-Dimethylhexane182.0 ± 0.4
2,3-Dimethylhexane183.3 ± 0.4
2,4-Dimethylhexane182.4 ± 0.4
2,5-Dimethylhexane184.9 ± 0.4
3,3-Dimethylhexane182.4 ± 0.4
3,4-Dimethylhexane183.3 ± 0.4
2,2,3-Trimethylpentane179.9 ± 0.4
2,2,4-Trimethylpentane178.7 ± 0.4
2,3,3-Trimethylpentane180.3 ± 0.4
2,3,4-Trimethylpentane181.2 ± 0.4
2,2,3,3-Tetramethylbutane177.0 ± 0.4

Data sourced from the NIST Chemistry WebBook.[7] Note: Uncertainties represent the standard deviation.

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. Calorimetry is the primary method for measuring heat changes directly.

Calorimetry

Combustion Calorimetry for Enthalpy of Formation: The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔH°c).[13] This is done using a bomb calorimeter, a constant-volume device.[13]

  • Protocol:

    • A precisely weighed sample of the alkane is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb."

    • The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion.[13]

    • The sealed bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

    • The sample is ignited electrically via a fuse wire.

    • The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

    • The final temperature is recorded after thermal equilibrium is reached.

    • The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[13]

    • The heat released by the combustion (q_comb) is calculated from the temperature change (ΔT) and C_cal. Corrections are made for the heat of combustion of the fuse wire.

    • The standard enthalpy of combustion is then calculated per mole of the alkane.

    • Finally, the standard enthalpy of formation is calculated using Hess's Law, by combining the experimental ΔH°c with the known ΔH°f of the combustion products (CO2 and H2O).[14]

Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity: This technique is used to measure the heat capacity of a substance as a function of temperature with high accuracy.[15][16] From these data, the standard molar entropy can be calculated.

  • Protocol:

    • A sample is placed in a sealed container within the calorimeter.

    • The calorimeter is surrounded by an "adiabatic shield," whose temperature is continuously and automatically adjusted to match the temperature of the sample container.[15][17] This minimizes heat loss to the surroundings.

    • A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is precisely measured.

    • The heat capacity is calculated from the energy input and the temperature change.

    • By making a series of such measurements over a range of temperatures starting from near absolute zero, the function Cp(T) is determined.

    • The standard molar entropy at a temperature T (e.g., 298.15 K) is then calculated by integrating Cp/T from 0 K to T, accounting for the entropies of any phase transitions.

Statistical Mechanics and Spectroscopy

Thermodynamic properties can also be calculated from molecular properties obtained through spectroscopic measurements (e.g., infrared and Raman spectroscopy) combined with the principles of statistical mechanics.[18][19][20] By analyzing the vibrational, rotational, and translational energy levels of the molecules, it is possible to compute the partition function, from which all thermodynamic properties, including entropy and heat capacity, can be derived.[21][22]

Visualizing Relationships and Workflows

The following diagrams illustrate the experimental workflow for determining the enthalpy of formation and the conceptual relationship between alkane branching and thermodynamic stability.

G Experimental Workflow for Combustion Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Weigh Alkane Sample B Place in Bomb A->B C Pressurize with O2 B->C D Assemble Calorimeter C->D E Record Initial Temp (Ti) D->E F Ignite Sample E->F G Record Final Temp (Tf) F->G H Calculate ΔT = Tf - Ti G->H I Calculate Heat Released (q) H->I J Calculate ΔH°c (Combustion) I->J K Calculate ΔH°f (Formation) via Hess's Law J->K L Final Result: Standard Enthalpy of Formation K->L

Caption: Workflow for determining enthalpy of formation.

G Alkane Branching and Thermodynamic Stability A Increase in Branching (for a given isomer) B More Compact Molecular Structure A->B C Lower Molecular Surface Area A->C D Increased Structural Rigidity A->D E Lower Enthalpy of Formation (ΔH°f) (More Negative) B->E C->E F Lower Molar Entropy (S°) (More Ordered) D->F G Greater Thermodynamic Stability E->G Dominant Factor F->G Opposing Factor

Caption: Impact of branching on alkane stability.

Conclusion

The thermodynamic properties of branched alkanes are intrinsically linked to their molecular architecture. The key takeaway for researchers is that increased branching leads to greater thermodynamic stability, primarily due to a more negative enthalpy of formation. This stability, however, is accompanied by a decrease in entropy due to increased molecular order. These relationships are fundamental in chemical and pharmaceutical sciences, influencing everything from the efficiency of fuels to the binding affinities of drug molecules. The precise measurement of these properties through techniques like calorimetry, and their calculation via statistical mechanics, provides the essential data required for accurate modeling and prediction in scientific research and development.

References

The Natural Occurrence of Highly Branched Alkanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Highly branched alkanes, a unique class of saturated hydrocarbons, are found in a variety of natural sources, from microscopic algae to ancient sediments. Their complex, branched structures impart distinct physicochemical properties that make them valuable as biomarkers for paleoenvironmental reconstruction and, increasingly, as subjects of interest in drug development and biotechnology. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and biological activities of these fascinating molecules, with a focus on highly branched isoprenoids (HBIs) from diatoms and botryococcene (B12783581) from the green alga Botryococcus braunii. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging field.

Major Classes and Natural Sources

Highly branched alkanes are predominantly of biological origin, with specific structural motifs often linked to particular organisms.

Highly Branched Isoprenoids (HBIs)

HBIs are a diverse group of C20, C25, and C30 isoprenoid alkanes and alkenes characterized by a distinctive branching pattern.[1] They are primarily biosynthesized by a limited number of marine and freshwater diatoms.[2][3] These molecules are remarkably well-preserved in the sedimentary record, making them excellent biomarkers for reconstructing past environmental conditions, such as the extent of sea ice.[2]

Table 1: Occurrence of Selected Highly Branched Isoprenoids in Diatoms

HBI CompoundCarbon NumberProducing Diatom SpeciesHabitatReference(s)
IP25 (HBI I)C25Haslea crucigeroides, Haslea spicula, Haslea kjellmanii, Pleurosigma stuxbergiiArctic sea ice[2][3]
IPSO25 (HBI II)C25Berkeleya adeliensisAntarctic sea ice[2]
HBI IIIC25Rhizosolenia setigera, Rhizosolenia hebetata, Rhizosolenia polydactylaPelagic (open ocean)[2]
C30 HBIsC30Rhizosolenia setigeraMarine[4]
C25 and C30 HBIsC25, C30Nitzschia frustulumFreshwater[5]
Botryococcenes and Lycopane

The colonial green microalga Botryococcus braunii is a prolific producer of liquid hydrocarbons, which can constitute up to 86% of its dry weight.[6] The B race of this alga produces highly branched C30-C37 triterpenes known as botryococcenes.[6] The hydrogenated form of botryococcene, botryococcane, is a significant component of certain crude oils and oil shales.[7] The L race of B. braunii produces a tetraterpenoid called lycopadiene, which upon diagenesis can form the highly branched alkane lycopane.

Table 2: Hydrocarbon Content in Selected Botryococcus braunii Strains

StrainRaceMajor Hydrocarbon(s)Hydrocarbon Content (% of dry weight)Reference(s)
ShowaBBotryococcenes (C30-C34)30-40[6]
N-836BC33 and C34 botryococcenes~60[8]
SAG 30.81AAlkadienes and alkatrienesNot specified[9]
LB-572AAlkadienes and alkatrienesNot specified[9]
GUBIOTJTBB1Not specifiedNot specifiedEnergy value higher than petroleum diesel[6]
Branched Alkanes with Quaternary Carbons (BAQCs)

Another class of highly branched alkanes includes those with quaternary substituted carbon atoms (BAQCs). These have been identified in a range of modern and ancient geological samples, including deep-sea hydrothermal waters and black shales dating back to the Proterozoic Eon.[5][10] Their specific biological sources are still under investigation, but their distribution suggests a link to microbial communities in redox-sensitive environments.[5][11]

Biosynthesis of Highly Branched Alkanes

The biosynthetic pathways leading to highly branched alkanes are complex and involve specialized enzymatic machinery.

Biosynthesis of Highly Branched Isoprenoids in Diatoms

In diatoms, HBIs are synthesized via the mevalonate (B85504) (MVA) pathway, which is common in eukaryotes for the production of isoprenoid precursors.[1] The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A key enzyme, farnesyl pyrophosphate synthase (FPPS), then catalyzes the condensation of these C5 units to form farnesyl pyrophosphate (FPP), a C15 precursor.[1] Subsequent, less well-characterized enzymatic steps involving prenyltransferases and other enzymes lead to the elongation and branching that form the characteristic HBI backbone.

HBI_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate MVA Pathway IPP/DMAPP (C5) IPP/DMAPP (C5) Mevalonate->IPP/DMAPP (C5) Geranyl Pyrophosphate (C10) Geranyl Pyrophosphate (C10) IPP/DMAPP (C5)->Geranyl Pyrophosphate (C10) Farnesyl Pyrophosphate (C15) Farnesyl Pyrophosphate (C15) Geranyl Pyrophosphate (C10)->Farnesyl Pyrophosphate (C15) FPPS Highly Branched Isoprenoids (C25, C30) Highly Branched Isoprenoids (C25, C30) Farnesyl Pyrophosphate (C15)->Highly Branched Isoprenoids (C25, C30) Prenyltransferases, etc.

Caption: Biosynthetic pathway of Highly Branched Isoprenoids (HBIs) in diatoms.

Biosynthesis of Botryococcene in Botryococcus braunii

The biosynthesis of botryococcene in B. braunii also originates from FPP. However, it involves a unique set of enzymes that are distinct from the canonical squalene (B77637) synthesis pathway. Two squalene synthase-like (SSL) enzymes, SSL-1 and SSL-3, work in concert. SSL-1 catalyzes the head-to-head condensation of two FPP molecules to form presqualene pyrophosphate (PSPP). SSL-3 then converts PSPP into botryococcene.[12] This two-enzyme system is a notable variation from the single-enzyme squalene synthases found in most other organisms.

Botryococcene_Biosynthesis Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Presqualene Pyrophosphate (PSPP) Presqualene Pyrophosphate (PSPP) Farnesyl Pyrophosphate (FPP)->Presqualene Pyrophosphate (PSPP) SSL-1 Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Botryococcene Botryococcene Presqualene Pyrophosphate (PSPP)->Botryococcene SSL-3 Lipid_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Biomass Biomass Homogenization Homogenization Biomass->Homogenization Add CHCl3:MeOH (2:1) Centrifugation1 Centrifugation1 Homogenization->Centrifugation1 Separate debris Supernatant Supernatant Centrifugation1->Supernatant Phase_Separation Phase_Separation Supernatant->Phase_Separation Add 0.88% KCl Centrifugation2 Centrifugation2 Phase_Separation->Centrifugation2 Lower_Phase Lower_Phase Centrifugation2->Lower_Phase Collect lipid fraction Concentration Concentration Lower_Phase->Concentration Evaporate solvent Lipid_Extract Lipid_Extract Concentration->Lipid_Extract Pristane_Immunomodulation Pristane (B154290) Pristane TLR7_Activation TLR7_Activation Pristane->TLR7_Activation Adjuvant effect MyD88_Signaling MyD88_Signaling TLR7_Activation->MyD88_Signaling Type_I_Interferon_Production Type_I_Interferon_Production MyD88_Signaling->Type_I_Interferon_Production Autoantibody_Production Autoantibody_Production Type_I_Interferon_Production->Autoantibody_Production Autoimmune_Disease Autoimmune_Disease Autoantibody_Production->Autoimmune_Disease

References

An In-Depth Technical Guide to the Isomers of Dodecane and Their Properties for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dodecane (B42187) (C₁₂H₂₆) is an alkane with 355 structural isomers, each exhibiting unique physical and chemical properties.[1] This guide provides a comprehensive overview of these isomers, focusing on their properties, experimental characterization, and relevance to the pharmaceutical sciences. The subtle variations in branching and structure among these isomers can significantly influence their behavior, making a thorough understanding crucial for their application in research and drug development.

Physicochemical Properties of Dodecane Isomers

The physical properties of dodecane isomers, such as boiling point, melting point, and density, are highly dependent on their molecular structure. Generally, increased branching leads to a decrease in the boiling point due to reduced van der Waals forces. Conversely, more compact and symmetrical isomers tend to have higher melting points.

Below is a compilation of physical property data for n-dodecane and a selection of its branched isomers.

Isomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-DodecaneCH₃(CH₂)₁₀CH₃216.3[2]-9.6[3]0.749[3]
2-Methylundecane (B1362468)CH₃(CH₂)₈CH(CH₃)₂210[4]-46.8[4]~0.74
3-Methylundecane (B86300)CH₃(CH₂)₇CH(CH₃)CH₂CH₃201[5]-58[5]0.749[5]
4-Methylundecane (B1196022)CH₃(CH₂)₆CH(CH₃)(CH₂)₂CH₃209.8-67.9[6]0.75[7]
5-Methylundecane (B167939)CH₃(CH₂)₅CH(CH₃)(CH₂)₃CH₃96-98 (at 20 Torr)[8]-68.9[9]0.7512 (at 20°C)[8]
3-EthyldecaneCH₃(CH₂)₆CH(CH₂CH₃)CH₂CH₃202[10]-0.754[10]
4-EthyldecaneCH₃(CH₂)₅CH(CH₂CH₃)(CH₂)₂CH₃---
5-EthyldecaneCH₃(CH₂)₄CH(CH₂CH₃)(CH₂)₃CH₃207[11]-0.7524
2,2,4-Trimethylnonane(CH₃)₃CCH₂CH(CH₃)(CH₂)₄CH₃---
2,3,4-Trimethylnonane (B15455513)CH₃CH(CH₃)CH(CH₃)CH(CH₃)(CH₂)₄CH₃200[12]-50.8 (estimate)[12]0.7612[12]
2,2,4,6,6-Pentamethylheptane (B104275)(CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃177-178[13]-0.749[3]

Note: Some data points are estimates or measured under non-standard conditions as indicated. The lack of comprehensive data for all 355 isomers highlights an area for further research.

Experimental Protocols for Isomer Separation and Identification

The separation and identification of dodecane isomers are primarily achieved through chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like dodecane isomers based on their boiling points and interactions with the stationary phase of the GC column.

Methodology:

  • Sample Preparation: Dilute the isomer mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100-1000 ppm.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for hydrocarbon analysis.

  • GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is recommended. A column with a length of 30-60 meters, an internal diameter of 0.25-0.32 mm, and a film thickness of 0.25 µm is a good starting point.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

  • Temperature Program:

    • Initial oven temperature: 50°C, hold for 2 minutes.

    • Ramp rate: Increase the temperature at a rate of 5-10°C/min to a final temperature of 250°C.

    • Final hold: Hold at 250°C for 5-10 minutes to ensure all isomers have eluted.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250-280°C. A split injection mode is often used to prevent column overloading.

  • Data Analysis: The retention time of each peak is used to tentatively identify the isomers by comparing them to known standards. The peak area is proportional to the concentration of each isomer.

GC_Workflow Sample Sample Preparation (Dilution in Hexane) Injection GC Injection (1 µL, Split Mode) Sample->Injection Separation Capillary Column (Non-polar, Temp. Program) Injection->Separation Detection FID Detection Separation->Detection Analysis Data Analysis (Retention Time, Peak Area) Detection->Analysis

Figure 1: Gas Chromatography workflow for dodecane isomer analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. While retention times can be similar for closely related isomers, their mass spectra, which show the fragmentation patterns of the molecules, can be used for definitive identification.

Methodology:

The GC parameters are similar to those described above. The key difference is the use of a mass spectrometer as the detector.

  • Ionization: After eluting from the GC column, the molecules are ionized, typically using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Data Analysis: The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for positive identification. The fragmentation patterns of branched alkanes are characteristic and can be used to deduce the branching structure.

GCMS_Process cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Inlet Injection GC_Column Separation GC_Inlet->GC_Column Ion_Source Ionization (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analysis (m/z) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_System Data System (Library Matching) Detector->Data_System Signal

Figure 2: Process flow of GC-MS for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of isomers.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons (spin-spin splitting). Chemical shifts for alkanes typically range from 0.5 to 2.0 ppm.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Chemical shifts for sp³ hybridized carbons in alkanes appear in the upfield region of the spectrum.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, providing unambiguous structural assignments.

  • Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns are analyzed to determine the exact structure of the isomer.

Relevance to Drug Development

While not typically active pharmaceutical ingredients (APIs), dodecane isomers play important roles in pharmaceutical formulations as excipients. Their low reactivity and varying physical properties make them suitable for a range of applications.

Solvents and Emollients in Topical Formulations

Branched-chain alkanes, including isomers of dodecane, are used as emollients and solvents in creams, lotions, and ointments. Their non-greasy feel and high spreadability are desirable properties in dermatological and cosmetic products. The choice of a specific isomer or a mixture of isomers can influence the final texture and skin feel of the product.

Role in Drug Delivery

The physicochemical properties of dodecane isomers can affect drug solubility and skin penetration. As components of the vehicle in a topical formulation, they can influence the partitioning of a drug into the skin. Highly branched isomers may create a less viscous and more spreadable formulation, potentially enhancing the uniform delivery of the API. Further research is needed to fully understand how individual isomers can be utilized to optimize drug delivery profiles.

Toxicological Considerations

The toxicological profiles of dodecane isomers are of critical importance for their use in pharmaceutical and cosmetic products. Generally, alkanes are considered to have low toxicity. However, data for many of the specific branched isomers of dodecane are limited.

  • Aspiration Hazard: Like other low-viscosity hydrocarbons, dodecane and its isomers can be fatal if swallowed and enter the airways.

  • Skin Irritation: Repeated exposure may cause skin dryness or cracking.

  • Bioconcentration: Studies on n-dodecane and the highly branched isomer 2,2,4,6,6-pentamethylheptane have shown that while these compounds are hydrophobic, their bioconcentration in aquatic organisms is limited due to efficient metabolism.

For pharmaceutical applications, a thorough toxicological assessment of the specific isomer or isomer mixture being used is essential.

Conclusion

The 355 isomers of dodecane represent a vast chemical space with a wide range of physical and chemical properties. While n-dodecane is well-characterized, many of its branched isomers remain less studied. For researchers, scientists, and drug development professionals, a deeper understanding of these isomers is crucial for their effective use as solvents, emollients, and excipients in pharmaceutical formulations. The experimental protocols outlined in this guide provide a framework for the separation and identification of these isomers, paving the way for further research into their properties and applications. As the demand for novel and optimized drug delivery systems grows, the tailored use of specific dodecane isomers may offer new opportunities in formulation science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-4,4-dimethyloctane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-4,4-dimethyloctane is a branched alkane with potential applications in materials science and as a component in fuel and lubricant technologies. Its synthesis is a valuable exercise in carbon-carbon bond formation and functional group manipulation. The Grignard reaction offers a robust and versatile method for constructing the carbon skeleton of such complex alkanes.[1][2][3] This document provides detailed application notes and protocols for the synthesis of this compound utilizing a two-step approach involving a Grignard reaction followed by the reduction of a tertiary alcohol intermediate.[1][4] This methodology is broadly applicable in organic synthesis for the construction of sterically hindered molecules.[1]

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Grignard Reaction: The reaction of a suitable ketone with an ethyl Grignard reagent to form a tertiary alcohol. Specifically, 2,2-dimethylhexan-3-one can be reacted with ethylmagnesium bromide to yield 3-ethyl-4,4-dimethyloctan-3-ol.[2][3]

  • Reduction of the Tertiary Alcohol: The subsequent removal of the hydroxyl group from the tertiary alcohol to yield the final alkane product, this compound.

This approach provides a high degree of flexibility in the design of the target alkane by varying the Grignard reagent and the ketone starting materials.[1]

Quantitative Data Summary

StepReactionReactantsTypical Yield (%)
1Grignard ReactionKetone + Grignard Reagent70-90%
2Reduction of Tertiary AlcoholTertiary Alcohol60-80%

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[5] Anhydrous solvents are essential as Grignard reagents react violently with water.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of 3-Ethyl-4,4-dimethyloctan-3-ol via Grignard Reaction

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.[1][6]

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.[1][5] If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with 2,2-dimethylhexan-3-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.[1][5]

    • Prepare a solution of 2,2-dimethylhexan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[1][5]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Workup:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.[1][5]

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethyl-4,4-dimethyloctan-3-ol.

Part 2: Reduction of 3-Ethyl-4,4-dimethyloctan-3-ol to this compound

Materials:

  • Crude 3-ethyl-4,4-dimethyloctan-3-ol

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) or ethyl acetate

  • Hydrogen gas (H₂)

Equipment:

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filter apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

  • Dehydration of the Tertiary Alcohol:

    • The tertiary alcohol can be dehydrated to a mixture of alkenes by treatment with a strong acid such as concentrated HCl or H₂SO₄ with gentle heating. This step may not be necessary if a direct reduction method is employed, but it is a common intermediate step.

  • Hydrogenation of the Alkene Mixture (or Direct Reduction of the Alcohol):

    • Dissolve the crude 3-ethyl-4,4-dimethyloctan-3-ol (or the alkene mixture from the previous step) in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus according to the manufacturer's instructions.

    • The reaction is typically run at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by fractional distillation or column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the pure alkane.[1]

Visualizations

Synthesis_Pathway Synthesis of this compound ketone 2,2-Dimethylhexan-3-one step1 Grignard Reaction (Anhydrous Ether) ketone->step1 grignard_reagent Ethylmagnesium Bromide (EtMgBr) grignard_reagent->step1 tertiary_alcohol 3-Ethyl-4,4-dimethyloctan-3-ol step2 Reduction (e.g., H2, Pd/C) tertiary_alcohol->step2 alkane This compound step1->tertiary_alcohol step2->alkane

Caption: Synthetic pathway for this compound.

Experimental_Workflow Experimental Workflow cluster_grignard Grignard Reaction cluster_reduction Reduction a Prepare Ethylmagnesium Bromide b React with 2,2-Dimethylhexan-3-one a->b c Aqueous Workup (NH4Cl) b->c d Hydrogenation (H2, Pd/C) c->d Crude Tertiary Alcohol e Catalyst Filtration d->e f Solvent Removal e->f g Purification (Distillation/Chromatography) f->g Crude Alkane

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Wurtz Reaction for Preparing Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855, is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in a dry ether solution to form a higher alkane.[1][2][3] While historically significant for carbon-carbon bond formation, its application in modern synthesis, particularly for the preparation of highly branched alkanes, is severely limited due to several inherent drawbacks.[4][5] These notes provide a comprehensive overview of the Wurtz reaction's utility and limitations in this context, detailed experimental protocols for a successful application in synthesizing a strained cyclic system, and a summary of relevant data.

Limitations in the Synthesis of Highly Branched Alkanes

The primary challenge in using the Wurtz reaction to prepare highly branched alkanes lies in the nature of the required substrates. The synthesis of such molecules necessitates the use of secondary and, more commonly, tertiary alkyl halides. However, the Wurtz reaction is generally inefficient for these substrates.[2]

  • Competing Elimination Reactions: With bulky secondary and tertiary alkyl halides, a side reaction to form an alkene becomes the major pathway.[3][6] This is because the steric hindrance around the carbon bearing the halogen makes the SN2-like coupling step energetically unfavorable, favoring an elimination mechanism instead.[3] For example, the reaction of tert-butyl chloride with sodium primarily yields 2-methylpropene rather than the expected 2,2,3,3-tetramethylbutane.

  • Low Yields and Product Mixtures: Even when coupling does occur, yields are often low.[4][6] If two different alkyl halides are used in an attempt to create an unsymmetrical branched alkane, a mixture of products (R-R, R-R', and R'-R') is formed, which is often difficult to separate due to similar boiling points.[6][7]

  • Inability to Synthesize Methane (B114726): The Wurtz reaction cannot be used to synthesize methane as the product must contain at least two carbon atoms.[8]

A Notable Exception: Intramolecular Wurtz Reaction for Strained Rings

Despite its limitations for acyclic systems, the intramolecular Wurtz reaction can be a highly effective method for synthesizing strained, highly branched cyclic alkanes.[9] A prime example is the high-yield synthesis of bicyclobutane from 1-bromo-3-chlorocyclobutane (B1620077).[4][10] The intramolecular nature of this reaction is entropically favored over the intermolecular side reactions that typically plague the Wurtz coupling of acyclic secondary and tertiary halides.[7]

Quantitative Data for a Highly Branched Alkane Synthesis

Due to the prevalence of side reactions, reliable quantitative data for the Wurtz synthesis of acyclic highly branched alkanes is scarce in the literature. The following table summarizes the data for the successful synthesis of bicyclobutane, a highly branched cyclic alkane.

Starting MaterialProductReagentsSolventTemperatureYieldReference
1-Bromo-3-chlorocyclobutaneBicyclobutaneSodium (dispersion)DioxaneReflux78-94%[11]

Modified Wurtz Reactions

To circumvent the limitations of the classical Wurtz reaction, various modifications have been explored. The use of other metals in place of sodium has been shown to sometimes improve yields and suppress side reactions.[4][6]

  • Frankland Reaction: Utilizes zinc instead of sodium.[12][13]

  • Other Metals: Metals such as silver, indium, activated copper, and iron have also been used.[6] A mixture of manganese and copper chloride has also been reported for Wurtz-like couplings.[10]

While these modifications may offer advantages in certain cases, their general applicability for the high-yield synthesis of highly branched alkanes is not well-established, and they remain less common than modern cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of Bicyclobutane via Intramolecular Wurtz Reaction

This protocol is adapted from the procedure published in Organic Syntheses.[11]

Materials:

  • 1-Bromo-3-chlorocyclobutane

  • Sodium metal

  • Dioxane, anhydrous

  • Nitrogen gas, inert atmosphere

  • Reaction flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet

  • Dry ice-acetone cold traps

Procedure:

  • Preparation of Sodium Dispersion: A dispersion of sodium in refluxing dioxane is prepared under a nitrogen atmosphere in a three-necked flask equipped with a high-speed stirrer and a reflux condenser.

  • Reaction Setup: The reaction flask containing the sodium dispersion is cooled, and the stirring is stopped.

  • Addition of Dihalide: A solution of 1-bromo-3-chlorocyclobutane in anhydrous dioxane is added to the sodium dispersion at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the mixture is stirred and heated at reflux for a specified period.

  • Product Collection: The volatile product, bicyclobutane, is collected by distillation from the reaction mixture and passed through a series of cold traps (dry ice-acetone). The first trap may tend to plug, so a second trap is used as a safety measure.[11]

  • Purification: The collected product is purified by vacuum transfer. The traps are warmed slightly, allowing the bicyclobutane to condense in a storage bulb, leaving the dioxane behind.[11] The product is typically a mixture of bicyclobutane (approx. 90%) and cyclobutene (B1205218) (approx. 10%).[11]

Safety Precautions:

  • Sodium metal is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Dioxane is flammable and a potential carcinogen. Work in a well-ventilated fume hood.

  • The reaction can be exothermic. Control the rate of addition of the dihalide to maintain a manageable reaction temperature.

Visualizations

Wurtz_Mechanism cluster_initiation Initiation cluster_anion_formation Alkyl Anion Formation cluster_coupling Coupling (SN2) RX1 R-X (Alkyl Halide) R_radical R• (Alkyl Radical) RX1->R_radical + Na Na1 Na NaX1 Na⁺X⁻ R_radical2 R• R_anion R⁻Na⁺ (Alkyl Anion) R_radical2->R_anion + Na Na2 Na R_anion2 R⁻Na⁺ RR R-R (Alkane) R_anion2->RR + R-X RX2 R-X NaX2 Na⁺X⁻

Caption: Proposed ionic mechanism of the Wurtz reaction.

Wurtz_Workflow start Start setup Prepare Sodium Dispersion in Anhydrous Dioxane under N₂ Atmosphere start->setup addition Add 1-Bromo-3-chlorocyclobutane Solution Dropwise setup->addition reflux Heat Mixture at Reflux addition->reflux distill Distill Volatile Product reflux->distill collect Collect Product in Dry Ice-Acetone Cold Traps distill->collect purify Purify by Vacuum Transfer collect->purify end End (Bicyclobutane) purify->end

Caption: Experimental workflow for bicyclobutane synthesis.

Concluding Remarks

For the synthesis of highly branched acyclic alkanes, the classical Wurtz reaction is largely obsolete due to its low yields and the predominance of elimination side reactions with the necessary bulky alkyl halide precursors. Researchers and drug development professionals seeking to synthesize such structures should consider modern, more reliable methods such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, or Negishi couplings) which offer greater functional group tolerance, higher yields, and more predictable outcomes. However, for specific applications, such as the synthesis of highly strained and branched cyclic systems like bicyclobutane, the intramolecular Wurtz reaction remains a valuable and high-yielding synthetic tool.

References

Application Note: Analysis of 3-Ethyl-4,4-dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction
Predicted Mass Spectrum Fragmentation

Electron Ionization (EI) mass spectrometry of branched alkanes is characterized by preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.[3][4] For highly branched alkanes, the molecular ion peak (M+) may be of low abundance or entirely absent.[3] The fragmentation of 3-Ethyl-4,4-dimethyloctane is expected to be dominated by the formation of stable carbocations resulting from the cleavage of the C-C bonds adjacent to the quaternary and tertiary carbon atoms. The loss of the largest alkyl fragment at a branch point is generally favored.[3]

Predicted Fragmentation Pathways for this compound:

  • Cleavage α to the quaternary carbon (C4):

    • Loss of a butyl radical (•C4H9) to form a tertiary carbocation at m/z 113.

    • Loss of a propyl radical (•C3H7) to form a fragment at m/z 127.

    • Loss of an ethyl radical (•C2H5) leading to a fragment at m/z 141.

    • Loss of a methyl radical (•CH3) is less likely than the loss of larger alkyl groups.

  • Cleavage α to the tertiary carbon (C3):

    • Loss of an ethyl group (•C2H5) to yield a fragment at m/z 141.

    • Loss of a pentyl group containing the quaternary carbon (•C5H11) to produce a fragment at m/z 99.

Based on these principles, the most abundant fragment ions are predicted to result from the formation of the most stable carbocations.

Data Presentation

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound. For comparison, the prominent ions in the mass spectrum of its linear isomer, n-dodecane, are also presented.

m/zPredicted Relative Intensity for this compoundObserved Relative Intensity for n-Dodecane[5]Predicted Fragment Ion/Loss for this compound
170Very Low to AbsentLow[M]+•
141ModerateLow[M - C2H5]+
127ModerateLow[M - C3H7]+
113HighLow[M - C4H9]+
99ModerateLow[M - C5H11]+
85ModerateModerate[C6H13]+
71HighHigh[C5H11]+
57AbundantAbundant[C4H9]+
43AbundantAbundant[C3H7]+
29ModerateModerate[C2H5]+

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound.

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in n-hexane. Perform serial dilutions to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a matrix): For samples in a complex matrix (e.g., environmental or biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. A typical procedure involves extraction with a non-polar solvent like n-hexane or dichloromethane, followed by concentration under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating branched alkanes.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-250.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Interpretation: Extract the mass spectrum for the identified peak. Compare the obtained spectrum with the predicted fragmentation pattern and library spectra (if available). The use of Kovats retention indices, by co-injecting a series of n-alkanes, is highly recommended for tentative identification, especially when dealing with isomers.[6][7]

  • Quantitation: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57 or 71) against the concentration of the prepared standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection GC Injection Standard_Prep->Injection Sample_Extraction Sample Extraction (if needed) Sample_Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_ID Peak Identification & Retention Time Detection->Peak_ID Spectrum_Analysis Mass Spectrum Interpretation Peak_ID->Spectrum_Analysis Quantitation Quantitation Spectrum_Analysis->Quantitation

Caption: GC-MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_frags Primary Fragments cluster_series Common Alkyl Series parent This compound [C12H26]+• m/z = 170 frag1 [M - C2H5]+ m/z = 141 parent->frag1 - •C2H5 frag2 [M - C3H7]+ m/z = 127 parent->frag2 - •C3H7 frag3 [M - C4H9]+ m/z = 113 parent->frag3 - •C4H9 frag4 [M - C5H11]+ m/z = 99 parent->frag4 - •C5H11 series3 [C4H9]+ m/z = 57 frag3->series3 series2 [C5H11]+ m/z = 71 frag4->series2 series1 [C6H13]+ m/z = 85 series4 [C3H7]+ m/z = 43

Caption: Predicted major fragmentation pathways for this compound.

References

Application Notes and Protocols for NMR-Based Structure Elucidation of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules. For hydrocarbons such as the isomers of dodecane (B42187) (C12H26), which lack functional groups that provide distinct spectral features in other analytical methods, NMR provides unparalleled detail regarding the carbon skeleton and proton environments. The subtle differences in chemical shifts and spin-spin coupling patterns in ¹H and ¹³C NMR spectra, augmented by two-dimensional (2D) techniques, allow for the unambiguous differentiation and identification of these isomers.

These application notes provide a comprehensive guide to utilizing 1D and 2D NMR spectroscopy for the structural determination of C12H26 isomers. Detailed experimental protocols, data presentation in comparative tables, and logical workflows are provided to assist researchers in this application.

Data Presentation: ¹H and ¹³C NMR Data for Selected C12H26 Isomers

The chemical shifts of protons and carbons in alkanes are highly sensitive to their local electronic environment. Branching and substitution patterns create unique magnetic environments, leading to distinct NMR spectra for each isomer. Protons in alkanes typically resonate in the upfield region of the ¹H NMR spectrum, generally between 0.5 and 2.0 ppm. The chemical shift is influenced by the degree of substitution on the attached carbon and adjacent carbons. Similarly, ¹³C chemical shifts for alkanes appear in the upfield region of the spectrum, typically between 10 and 60 ppm.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Selected C12H26 Isomers

Isomer-CH₃ (Primary)-CH₂- (Secondary)-CH (Tertiary)
n-Dodecane ~0.88 (t, 6H)~1.26 (br s, 20H)-
2-Methylundecane ~0.86 (d, 6H), ~0.88 (t, 3H)~1.25 (m)~1.55 (m, 1H)
3-Methylundecane ~0.84 (t, 3H), ~0.88 (t, 3H), ~0.90 (d, 3H)~1.26 (m)~1.35 (m, 1H)
2,2-Dimethyldecane ~0.83 (s, 9H), ~0.88 (t, 3H)~1.25 (m)-
2,3-Dimethyldecane ~0.82 (d, 3H), ~0.85 (d, 3H), ~0.88 (t, 3H)~1.25 (m)~1.50 (m), ~1.65 (m)

Note: Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad). The integration (number of protons) is also provided where assignable.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Selected C12H26 Isomers

IsomerPrimary (-CH₃)Secondary (-CH₂)Tertiary (-CH)Quaternary (-C-)
n-Dodecane ~14.1, ~22.7~29.4, ~29.7, ~31.9--
2-Methylundecane ~14.1, ~22.7, ~22.8~27.3, ~29.7, ~30.0, ~31.9, ~36.8~34.4-
3-Methylundecane ~11.4, ~14.1, ~19.2~22.7, ~27.1, ~29.4, ~29.7, ~30.1, ~31.9, ~36.7~34.4-
2,2-Dimethyldecane ~14.1, ~22.7, ~29.0~23.5, ~26.9, ~30.1, ~32.0, ~42.5-~30.8
2,3-Dimethyldecane ~11.5, ~14.1, ~15.8, ~19.8~22.7, ~27.2, ~29.8, ~30.4, ~31.9, ~33.6~36.6, ~39.2-

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and the correct setup of NMR experiments.

Sample Preparation
  • Sample Purity: Ensure the C12H26 isomer is of high purity to avoid signals from contaminants that may complicate spectral interpretation.

  • Solvent Selection: Use a deuterated solvent that will dissolve the alkane sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like dodecane isomers.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1][2] For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • NMR Tube: Use clean, high-quality 5 mm NMR tubes.[3] Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Experiments

The following is a general guide for acquiring a comprehensive set of NMR data for structure elucidation. Spectrometer-specific parameters may need to be optimized.

1. 1D ¹H NMR Spectroscopy

  • Purpose: To determine the number of different proton environments and their relative ratios (from integration), as well as their neighboring protons (from splitting patterns).

  • Typical Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

2. 1D ¹³C NMR Spectroscopy

  • Purpose: To determine the number of unique carbon environments.

  • Typical Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, depending on concentration.

3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Experiments:

    • DEPT-90: Shows only CH (methine) signals.[4]

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ (methylene) signals as negative peaks.[4] Quaternary carbons are not observed in DEPT spectra.

  • Parameters: Use standard DEPT pulse programs available on the spectrometer software.

4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled to each other, typically protons on adjacent carbons (²J and ³J couplings).[5]

  • Typical Parameters:

    • Pulse Sequence: Standard COSY-90 or DQF-COSY.

    • Spectral Width: Same as 1D ¹H NMR.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-8.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).

  • Typical Parameters:

    • Pulse Sequence: Standard HSQC with gradient selection.

    • ¹H Spectral Width: Same as 1D ¹H NMR.

    • ¹³C Spectral Width: Sufficient to cover the aliphatic region (e.g., 0-70 ppm).

    • Number of Increments: 128-256 in the ¹³C dimension.

    • Number of Scans per Increment: 4-16.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings).[5] This is crucial for connecting molecular fragments.

  • Typical Parameters:

    • Pulse Sequence: Standard HMBC with gradient selection.

    • ¹H Spectral Width: Same as 1D ¹H NMR.

    • ¹³C Spectral Width: Same as HSQC.

    • Number of Increments: 256-512 in the ¹³C dimension.

    • Number of Scans per Increment: 8-32.

Visualization of Workflows and Logic

The following diagrams, generated using the DOT language, illustrate the workflow for structure elucidation and the logical relationships between different NMR experiments.

structure_elucidation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Determination Sample C12H26 Isomer Dissolve Dissolve in CDCl3 Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR C13_NMR 1D ¹³C NMR Filter->C13_NMR DEPT DEPT-90 & DEPT-135 Filter->DEPT COSY 2D COSY Filter->COSY HSQC 2D HSQC Filter->HSQC HMBC 2D HMBC Filter->HMBC Analyze_1D Analyze 1D Spectra (Chemical Shifts, Integration, Multiplicity) H1_NMR->Analyze_1D C13_NMR->Analyze_1D DEPT->Analyze_1D Analyze_2D Analyze 2D Spectra (Correlations) COSY->Analyze_2D HSQC->Analyze_2D HMBC->Analyze_2D Fragments Propose Structural Fragments Analyze_1D->Fragments Analyze_2D->Fragments Assemble Assemble Fragments Fragments->Assemble Structure Propose Final Structure Assemble->Structure

NMR Structure Elucidation Workflow

logical_relationships cluster_experiments NMR Experiments cluster_information Information Gained cluster_structure Structural Insights H1 ¹H NMR Proton_Env Proton Environments (Shift, Integration) H1->Proton_Env Proton_Neighbors Proton-Proton Connectivity (Splitting) H1->Proton_Neighbors C13 ¹³C NMR Carbon_Env Carbon Environments (Number of Signals) C13->Carbon_Env DEPT DEPT Carbon_Type Carbon Type (CH, CH₂, CH₃) DEPT->Carbon_Type COSY COSY COSY->Proton_Neighbors HSQC HSQC Direct_Connectivity Direct ¹H-¹³C Connectivity HSQC->Direct_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity (2-3 Bonds) HMBC->Long_Range_Connectivity Structure Final Structure Proton_Env->Structure Proton_Neighbors->Structure Carbon_Env->Structure Carbon_Type->Structure Direct_Connectivity->Structure Long_Range_Connectivity->Structure

Logical Relationships in NMR Data Interpretation

Structure Elucidation Strategy

The elucidation of the structure of a C12H26 isomer is a stepwise process of data integration:

  • Determine the Number of Unique Protons and Carbons: The number of signals in the ¹H and ¹³C NMR spectra indicates the number of magnetically non-equivalent protons and carbons, respectively. This provides initial clues about the symmetry of the molecule. For example, the highly symmetrical n-dodecane will show fewer signals than a highly branched, asymmetric isomer.

  • Identify Carbon Types: DEPT-90 and DEPT-135 experiments are used to identify the multiplicity of each carbon signal (CH, CH₂, CH₃, and by inference, quaternary carbons which are absent in DEPT spectra).

  • Establish Proton-Proton Connectivity: The COSY spectrum reveals which protons are coupled to each other, allowing for the tracing of proton networks, typically through adjacent carbons. This helps to build structural fragments.

  • Assign Protons to Carbons: The HSQC spectrum correlates each proton signal to the signal of the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

  • Connect the Fragments: The HMBC spectrum is key to assembling the structural fragments. It shows correlations between protons and carbons that are two or three bonds apart. For instance, the protons of a methyl group will show a correlation to the adjacent carbon and the carbon one more bond away, providing crucial connectivity information to piece together the carbon skeleton.

By systematically analyzing the data from this suite of NMR experiments, the precise constitution of any C12H26 isomer can be determined. The combination of these techniques provides a robust and reliable method for the structural elucidation of these and other saturated hydrocarbons.

References

Application Notes and Protocols for the Use of 3-Ethyl-4,4-dimethyloctane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Ethyl-4,4-dimethyloctane as an internal standard (IS) in quantitative gas chromatography (GC) analysis. The protocols detailed below are designed to enhance the accuracy and precision of analytical methods for various analytes, particularly non-polar compounds such as hydrocarbons, volatile organic compounds (VOCs), and certain drug molecules.

Introduction to Internal Standards in GC

The internal standard method is a widely used technique in chromatography to correct for variations in sample injection volume, instrument response, and sample preparation.[1] A known amount of a non-interfering compound, the internal standard, is added to all samples, calibration standards, and blanks.[2] The quantification of the analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area.[2]

An ideal internal standard should possess the following characteristics:

  • It should not be present in the original sample matrix.[2]

  • It must be chemically similar to the analyte(s) of interest.[3]

  • It should be well-resolved from the analyte and any other sample components in the chromatogram.[3]

  • Its concentration should be similar to that of the analyte(s).[2]

This compound is a branched-chain alkane suitable as an internal standard for the analysis of various volatile and semi-volatile organic compounds due to its chemical inertness and distinct retention time.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application in GC.

PropertyValue
Molecular Formula C₁₂H₂₆[4][5]
Molecular Weight 170.33 g/mol [4][5]
CAS Number 62183-69-1[4][5]
Boiling Point Estimated to be in the range of 190-210 °C
Solubility Soluble in organic solvents like hexane (B92381), pentane, and dichloromethane; insoluble in water.

Experimental Protocols

Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a stock solution of this compound and its subsequent dilution to create working internal standard solutions.

Materials:

  • This compound (≥98% purity)

  • GC-grade hexane (or another suitable volatile solvent)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the weighed compound into a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of hexane and then fill the flask to the mark with the same solvent.

    • Stopper the flask and mix thoroughly by inversion. This is your Internal Standard Stock Solution .

  • Working Internal Standard Solution (100 µg/mL):

    • Pipette 10 mL of the 1000 µg/mL Internal Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with hexane.

    • Stopper and mix thoroughly. This is your Working Internal Standard Solution .

Calibration Curve Preparation

This protocol outlines the preparation of calibration standards containing the analyte of interest and the internal standard. For illustrative purposes, Toluene is used as the analyte.

Materials:

  • Toluene (≥99% purity)

  • Working Internal Standard Solution (100 µg/mL)

  • GC-grade hexane

  • Class A volumetric flasks (10 mL)

  • Micropipettes

  • Autosampler vials

Procedure:

  • Analyte Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of Toluene in hexane following a similar procedure as for the internal standard stock solution.

  • Calibration Standards:

    • Label a series of five 10 mL volumetric flasks as CAL 1 to CAL 5.

    • To each flask, add 1.0 mL of the Working Internal Standard Solution (100 µg/mL), resulting in a final internal standard concentration of 10 µg/mL in each calibration standard.

    • Add the volumes of the Analyte Stock Solution as indicated in the table below.

    • Dilute each flask to the mark with hexane.

    • Stopper, mix thoroughly, and transfer an aliquot of each standard to a labeled autosampler vial.

Illustrative Calibration Standards:

Calibration StandardVolume of Analyte Stock (µL)Final Analyte Conc. (µg/mL)IS Conc. (µg/mL)
CAL 110110
CAL 250510
CAL 31001010
CAL 42502510
CAL 55005010
Sample Preparation

Procedure:

  • Accurately weigh or measure a known amount of the sample.

  • Dissolve or dilute the sample in a known volume of hexane in a volumetric flask.

  • Add a precise volume of the Working Internal Standard Solution to achieve a final concentration of 10 µg/mL.

  • Mix thoroughly and transfer to an autosampler vial.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of volatile organic compounds using this compound as an internal standard. These conditions may require optimization based on the specific analytes and instrumentation.

ParameterValue
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 280 °C

Data Analysis and Quantitative Results

The following tables summarize illustrative quantitative data obtained from the analysis of the calibration standards.

Table 1: Illustrative Retention Times

CompoundRetention Time (min)
Toluene (Analyte)4.5
This compound (IS)12.8

Table 2: Illustrative Calibration Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,000155,0000.097
576,000154,5000.492
10152,000155,2000.980
25380,000154,8002.455
50755,000155,1004.868

Calibration Curve:

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The response factor (RF) is determined from the slope of the linear regression.

Concentration Calculation:

The concentration of the analyte in a sample is calculated using the following equation:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Visualizations

GC_Workflow prep Sample/Standard Preparation add_is Add Known Amount of This compound (IS) prep->add_is gc_injection GC Injection add_is->gc_injection separation Chromatographic Separation gc_injection->separation detection FID Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq integration Peak Integration (Analyte and IS Areas) data_acq->integration calculation Concentration Calculation (Using Peak Area Ratio) integration->calculation result Final Result calculation->result

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Calibration_Logic standards Calibration Standards Analyte Conc. (C_A) vs. IS Conc. (C_IS) gc_analysis GC Analysis Measure Peak Areas (A_A and A_IS) standards->gc_analysis ratios Calculate Ratios (A_A / A_IS) vs. (C_A / C_IS) gc_analysis->ratios unknown_ratio Calculate (A_A / A_IS) gc_analysis->unknown_ratio curve Plot Calibration Curve Linear Regression ratios->curve quantify {Determine Unknown Concentration} curve->quantify unknown Unknown Sample Measure A_A and A_IS unknown->gc_analysis unknown_ratio->quantify

Caption: Logical relationship for quantification using the internal standard method.

References

Application of Branched Alkanes in Lubricant Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a critical class of hydrocarbons utilized in the formulation of high-performance lubricants. Their unique molecular architecture, characterized by alkyl side chains on a primary carbon backbone, imparts superior physicochemical properties compared to their linear counterparts (n-alkanes) and traditional mineral oils. This document provides a detailed overview of the application of branched alkanes, specifically focusing on synthetic polyalphaolefins (PAOs) and Gas-to-Liquid (GTL) base oils, and outlines the experimental protocols for evaluating their performance.

The controlled, branched structure of synthetic base oils like PAOs and GTLs results in lubricants with a high viscosity index (VI), low pour points, and excellent thermal and oxidative stability.[1][2][3][4] PAOs are synthesized through the polymerization of alpha-olefins, such as 1-decene, resulting in a precisely engineered isoparaffinic structure.[5][6] GTL base oils are produced from natural gas via the Fischer-Tropsch process, which also yields highly branched, paraffinic hydrocarbons.[7][8][9] These synthetic routes eliminate the undesirable components found in conventional mineral oils, such as aromatic compounds and waxes, leading to enhanced performance.[10]

Key Performance Advantages of Branched Alkanes

The irregular, three-dimensional structure of branched alkanes disrupts the close packing and crystalline alignment that can occur with linear alkanes, particularly at low temperatures. This molecular-level characteristic is fundamental to their superior performance in lubricant formulations.

  • High Viscosity Index (VI): A high VI indicates that the lubricant's viscosity changes minimally with temperature fluctuations. Branched alkanes, such as PAOs and GTLs, typically exhibit a VI well above 120, ensuring consistent lubrication and film strength across a wide operating temperature range.[4][11][12][13] In contrast, conventional mineral oils have a lower VI, generally between 80 and 120.[11][14]

  • Low Pour Point: The branching in the molecular structure inhibits the formation of wax crystals at low temperatures, resulting in significantly lower pour points.[11] This ensures the lubricant remains fluid and can be effectively pumped during cold starts, preventing engine wear.[11] PAOs are known for their exceptionally low pour points, often below -50°C.[10]

  • Excellent Oxidative and Thermal Stability: The saturated, non-polar nature of synthetic branched alkanes provides inherent resistance to oxidation and thermal degradation.[13] This translates to longer oil life, reduced sludge and deposit formation, and reliable performance at high temperatures.[11]

  • Low Volatility: The controlled manufacturing process of PAOs and GTLs results in base oils with a narrow molecular weight distribution and the absence of light, volatile hydrocarbons.[15] This leads to lower oil consumption, reduced emissions, and a higher flash point.[10][16]

Data Presentation

The following tables summarize the typical quantitative data for key performance parameters, comparing branched alkane-based synthetic oils (PAO and GTL) with conventional mineral oils.

Table 1: Comparison of Typical Physical Properties

PropertyMineral Oil (Group II)GTL Base Oil (Group III+)PAO (Group IV)Test Method
Kinematic Viscosity @ 100°C (cSt) 4.0 - 12.04.0 - 8.04.0 - 100.0ASTM D445
Viscosity Index (VI) 95 - 115140 - 155120 - 140+ASTM D2270
Pour Point (°C) -15 to -25-20 to -35-40 to <-60ASTM D97
Noack Volatility (% wt. loss) 15 - 256 - 136 - 13ASTM D5800
Flash Point (°C) 210 - 240220 - 250220 - 280ASTM D92

Table 2: Oxidative Stability Comparison

Base Oil TypeRPVOT Result (minutes)Test Method
Mineral Oil (Group II)200 - 400ASTM D2272
GTL Base Oil (Group III+)>1000ASTM D2272
PAO (Group IV)>1500ASTM D2272

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and workflows associated with the application of branched alkanes in lubricants.

G cluster_structure Molecular Structure cluster_properties Lubricant Properties Linear_Alkane Linear Alkane (n-paraffin) Wax_Crystals Wax Crystal Formation Linear_Alkane->Wax_Crystals Efficient packing High_Shear High Shear Strength (Boundary Lubrication) Linear_Alkane->High_Shear Ordered layers Branched_Alkane Branched Alkane (iso-paraffin) High_VI High Viscosity Index Branched_Alkane->High_VI Less molecular entanglement change with temperature Low_PP Low Pour Point Branched_Alkane->Low_PP Disrupts crystal lattice formation High_Ox_Stab High Oxidative Stability Branched_Alkane->High_Ox_Stab Saturated structure Low_Vol Low Volatility Branched_Alkane->Low_Vol Higher molecular weight for a given viscosity

Figure 1: Structure-Property Relationship of Alkanes in Lubricants.

G Start Lubricant Sample Viscosity_Test Kinematic Viscosity Test (ASTM D445) Start->Viscosity_Test Pour_Point_Test Pour Point Test (ASTM D97) Start->Pour_Point_Test Oxidative_Stability_Test Oxidative Stability Test (ASTM D2272 - RPVOT) Start->Oxidative_Stability_Test VI_Calc Viscosity Index Calculation (ASTM D2270) Viscosity_Test->VI_Calc Data_Analysis Data Analysis and Performance Evaluation VI_Calc->Data_Analysis Pour_Point_Test->Data_Analysis Oxidative_Stability_Test->Data_Analysis End Lubricant Formulation Decision Data_Analysis->End G cluster_pao Polyalphaolefin (PAO) Synthesis cluster_gtl Gas-to-Liquid (GTL) Synthesis Ethylene Ethylene Alpha_Olefin Linear Alpha-Olefin (e.g., 1-Decene) Ethylene->Alpha_Olefin Polymerization Catalytic Polymerization Alpha_Olefin->Polymerization Distillation Distillation Polymerization->Distillation Hydrogenation Hydrogenation Distillation->Hydrogenation PAO_Product PAO Base Oil Hydrogenation->PAO_Product Natural_Gas Natural Gas Syngas Syngas (CO + H₂) Natural_Gas->Syngas FT_Synthesis Fischer-Tropsch Synthesis Syngas->FT_Synthesis Hydrocracking Hydrocracking/ Isomerization FT_Synthesis->Hydrocracking Fractionation Fractionation Hydrocracking->Fractionation GTL_Product GTL Base Oil Fractionation->GTL_Product

References

Application Note: 3-Ethyl-4,4-dimethyloctane as a Reference Compound in Environmental Testing

Author: BenchChem Technical Support Team. Date: December 2025

AN-ENV-012

Introduction

The accurate quantification of hydrocarbon contaminants in environmental matrices is crucial for assessing environmental impact and ensuring regulatory compliance. The complexity of these matrices necessitates the use of high-purity reference compounds for calibration, quantification, and quality control. 3-Ethyl-4,4-dimethyloctane, a C12 branched alkane, serves as a valuable reference compound, particularly as a surrogate or internal standard, in the gas chromatography-mass spectrometry (GC/MS) analysis of environmental samples for hydrocarbon contamination. Its chemical stability and structural similarity to various fuel components make it an ideal candidate for monitoring extraction efficiency and analytical performance.

This application note provides a detailed protocol for the use of this compound as a reference compound in the analysis of soil and water samples for total petroleum hydrocarbons (TPH) and other volatile to semi-volatile organic compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application as a reference standard. These properties influence its behavior during sample preparation, chromatographic separation, and mass spectrometric detection.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Registry Number 62183-69-1NIST[2], PubChem[1]
Boiling Point Not available
LogP (Octanol/Water Partition Coefficient) 6.0PubChem (Computed)[1]
Vapor Pressure Not available
Water Solubility Not available

Note: Experimental data for some properties are limited. The high LogP value suggests low water solubility and a tendency to adsorb to organic matter in soil and sediment.

Application: Surrogate Standard in Hydrocarbon Analysis

Due to its structural characteristics as a branched alkane, this compound is well-suited for use as a surrogate standard in methods analyzing for gasoline, diesel, and other fuel-related contaminants. A surrogate is a compound that is chemically similar to the analytes of interest but not expected to be present in the environmental sample. It is added to every sample, blank, and standard before extraction to monitor the efficiency of the sample preparation and analysis process.

Experimental Protocols

The following protocols are generalized for the analysis of total petroleum hydrocarbons (TPH) in soil and water matrices using this compound as a surrogate standard.

Protocol 1: Analysis of Soil Samples

1. Reagents and Standards

  • This compound Surrogate Standard Solution: Prepare a stock solution of 1000 µg/mL in methanol. From this, prepare a spiking solution of 10 µg/mL in methanol.

  • Extraction Solvent: Dichloromethane (DCM) or a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v).

  • Anhydrous Sodium Sulfate (B86663): Granular, baked at 400°C for 4 hours.

  • Calibration Standards: Prepare a series of calibration standards containing the target hydrocarbon analytes (e.g., a diesel range organics mix) at concentrations spanning the expected sample range. Spike each calibration standard with the this compound surrogate standard to the same final concentration as the samples.

2. Sample Preparation and Extraction

  • Weigh 10 g of the soil sample into a beaker and homogenize.

  • Spike the sample with 100 µL of the 10 µg/mL this compound surrogate standard solution.

  • Mix the sample with 10 g of anhydrous sodium sulfate to remove moisture.

  • Transfer the sample to a Soxhlet extraction thimble or a pressurized fluid extraction (PFE) cell.

  • Extract the sample with the chosen extraction solvent for a designated period (e.g., 6-8 hours for Soxhlet).

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. GC/MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Injection: 1 µL of the concentrated extract.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-550

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Data Analysis and Quality Control

  • Quantify the target hydrocarbon range by integrating the total ion chromatogram (TIC) and comparing it to the calibration curve.

  • Calculate the recovery of the this compound surrogate. The recovery should fall within established laboratory control limits (typically 70-130%).

  • If surrogate recovery is outside the limits, the sample analysis should be repeated.

Protocol 2: Analysis of Water Samples

1. Reagents and Standards

  • As described in Protocol 1.

  • Hydrochloric Acid (HCl): For sample preservation.

2. Sample Preparation and Extraction

  • Collect a 1 L water sample in a clean glass container. Preserve to pH <2 with HCl.

  • Spike the sample with 100 µL of the 10 µg/mL this compound surrogate standard solution.

  • Transfer the sample to a separatory funnel.

  • Perform a liquid-liquid extraction by adding 60 mL of DCM and shaking vigorously for 2 minutes.

  • Allow the layers to separate and drain the DCM layer into a flask.

  • Repeat the extraction two more times with fresh portions of DCM.

  • Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

3. GC/MS Analysis and Data Analysis

  • Follow the procedures outlined in Protocol 1, sections 3 and 4.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Water Sample Spike Spike with This compound (Surrogate) Sample->Spike Extract Solvent Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC/MS Analysis Concentrate->GCMS Quantify Quantify Target Analytes GCMS->Quantify Recovery Calculate Surrogate Recovery GCMS->Recovery Report Final Report Quantify->Report Recovery->Report

Caption: Experimental workflow for hydrocarbon analysis using a surrogate standard.

logical_relationship Analyte Target Hydrocarbon (e.g., TPH) Extraction Sample Preparation (Extraction & Concentration) Analyte->Extraction Surrogate This compound (Known Amount Added) Surrogate->Extraction GCMS GC/MS Measurement Extraction->GCMS Analyte_Response Analyte Response (Area) GCMS->Analyte_Response Surrogate_Response Surrogate Response (Area) GCMS->Surrogate_Response Quantification Corrected Analyte Concentration Analyte_Response->Quantification Calibration Curve Recovery_Calc Surrogate Recovery % = (Measured / Spiked) * 100 Surrogate_Response->Recovery_Calc Recovery_Calc->Quantification QC Check

Caption: Role of this compound in sample quantification and QC.

Conclusion

This compound is a suitable reference compound for environmental testing, particularly as a surrogate standard in the analysis of hydrocarbons. Its chemical properties ensure it behaves similarly to many common environmental contaminants during sample preparation and analysis. The protocols outlined in this application note provide a robust framework for its use in ensuring the quality and accuracy of analytical data for soil and water matrices. While not explicitly listed in all standard methods, its application is based on sound analytical principles for the use of surrogate standards in organic analysis.

References

Application Note: High-Resolution Separation of Dodecane (C12H26) Isomers by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (C12H26) is an alkane with 355 structural isomers, many of which possess similar physicochemical properties, making their individual separation and identification a significant analytical challenge. In fields such as petroleum analysis, environmental science, and chemical synthesis, the specific isomeric composition of a sample can greatly influence its properties, reactivity, and toxicity. High-resolution capillary gas chromatography (GC) is the premier technique for the detailed analysis of such complex hydrocarbon mixtures. This application note provides a comprehensive protocol for the separation of C12H26 isomers, leveraging the principles of Detailed Hydrocarbon Analysis (DHA).

Principle of Separation

The separation of C12H26 isomers by capillary GC is based on the differential partitioning of the analytes between a gaseous mobile phase (an inert carrier gas, typically helium or hydrogen) and a liquid stationary phase coated on the inner wall of a long, narrow capillary column. For non-polar alkanes, the primary mechanism of separation on a non-polar stationary phase is volatility. The elution order is, therefore, predominantly determined by the boiling points of the isomers.

Generally, for alkanes with the same carbon number:

  • n-alkanes (straight-chain) have the highest boiling points due to their larger surface area, which allows for stronger intermolecular van der Waals forces.

  • Branched-chain isomers have lower boiling points than their straight-chain counterparts.

  • As the degree of branching increases, the molecule becomes more compact and spherical, reducing the surface area for intermolecular interactions and thus further lowering the boiling point.

For unambiguous identification, especially in complex chromatograms, the use of Kovats Retention Indices (RI) is essential. The RI system normalizes retention times relative to a series of co-injected n-alkane standards, providing a more robust and transferable identification parameter than absolute retention time.

Experimental Protocol

This protocol is based on standard methodologies for Detailed Hydrocarbon Analysis, such as ASTM D6730, which is designed for the comprehensive analysis of spark ignition engine fuels and other light petroleum streams.[1][2][3][4]

Materials and Reagents
  • Sample: A mixture of C12H26 isomers or a sample matrix containing these isomers.

  • Solvent: n-Hexane or a similar volatile, high-purity solvent for sample dilution.

  • n-Alkane Standard Mix: A certified reference standard containing a homologous series of n-alkanes (e.g., C8 to C20) for the calculation of Kovats Retention Indices.

  • Carrier Gas: Helium (99.999% purity or higher) or Hydrogen (99.999% purity or higher).

  • Detector Gases: Hydrogen and compressed air for Flame Ionization Detector (FID).

Instrumentation and Conditions
  • Gas Chromatograph: A GC system equipped with a capillary split/splitless injector, a flame ionization detector (FID), and electronic pressure control.

  • Capillary Column: A high-resolution, non-polar column is recommended. A 100% dimethylpolysiloxane stationary phase is a common choice.

    • Recommended Column: Rtx-DHA-100, Petrocol™ DH, or equivalent (100 m x 0.25 mm I.D., 0.5 µm film thickness).[3][5]

  • Injector:

    • Mode: Split (high split ratio, e.g., 150:1, to ensure sharp peaks).[5]

    • Temperature: 250 °C.

    • Injection Volume: 0.1 - 1.0 µL.

  • Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting isomers.

    • Initial Temperature: 35 °C (hold for 15 minutes). For very volatile isomers, sub-ambient starting temperatures may be required.

    • Ramp 1: 2 °C/min to 150 °C.

    • Ramp 2: 5 °C/min to 225 °C.

    • Final Hold: Hold at 225 °C for 10 minutes (or until all C12 isomers have eluted).

  • Carrier Gas and Flow Rate:

    • Carrier Gas: Helium.

    • Flow Rate: 1.0 mL/min (constant flow).

  • Detector:

    • Type: Flame Ionization Detector (FID).

    • Temperature: 250 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

Data Presentation

Boiling Points and Expected Elution Order

The elution order of C12H26 isomers on a non-polar column will generally follow their boiling points, from lowest to highest. Increased branching lowers the boiling point.[6]

Isomer NameStructureBoiling Point (°C)Expected Elution
2,2,4,6,6-PentamethylheptaneC(C)(C)CC(C)CC(C)(C)C177.3Early
2,2,5-TrimethylnonaneCC(C)(C)CCC(C)CCCC196.8Intermediate
3-Methylundecane (B86300)CCCCCCCCCC(C)CC201Late
n-Dodecane CCCCCCCCCCCC 216.2 Last

Note: This table presents a small subset of the 355 possible isomers to illustrate the principle. A comprehensive analysis would require a more extensive library of boiling points.

Quantitative Data and Identification

Component identification is achieved by calculating the Kovats Retention Index (RI) for each peak and comparing it to a reference library. The concentration of each isomer is determined by area percent normalization, assuming a uniform response factor for all isomers in the FID.

Peak No.Retention Time (min)Isomer NameBoiling Point (°C)Kovats Retention Index (RI) on DB-5Area %
1tR1e.g., 2,2,4,6,6-Pentamethylheptane177.3Calculated from runA1
2tR2e.g., 2,2,5-Trimethylnonane196.8Calculated from runA2
3tR3e.g., 3-Methylundecane201Calculated from runA3
..................
ntRnn-Dodecane216.21200An

Note: The Kovats RI for n-dodecane is 1200 by definition on any stationary phase. RI values for branched isomers must be determined experimentally or obtained from reference libraries.

Mandatory Visualization

The following diagram outlines the logical workflow for the separation and identification of C12H26 isomers using capillary GC.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample C12H26 Isomer Mixture Dilution Dilute in n-Hexane Sample->Dilution Standard n-Alkane Standard (e.g., C8-C20) Calc_RI Calculate Kovats Retention Indices (RI) Standard->Calc_RI Reference Injection Split Injection (0.1-1.0 µL) Dilution->Injection Separation Capillary Column (100m, Non-polar) + Temperature Program Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Chromatogram->Calc_RI Identification Identify Isomers (Compare RI to Library) Calc_RI->Identification Quantification Quantify by Area Percent Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for C12H26 isomer analysis by capillary GC.

Conclusion

The protocol described provides a robust framework for the high-resolution separation of C12H26 isomers. The use of a long, non-polar capillary column combined with a slow, programmed temperature ramp is critical for achieving the necessary resolution. Accurate identification relies on the meticulous calculation of Kovats Retention Indices and comparison with established libraries. This methodology is indispensable for researchers requiring detailed compositional data of complex hydrocarbon mixtures.

References

Application Notes and Protocols for 3-Ethyl-4,4-dimethyloctane in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethyloctane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] As an isomer of dodecane, it holds potential for investigation as a component in fuel formulations, particularly as a blendstock for gasoline or as a surrogate for more complex fuel mixtures. The branched structure of this compound suggests it may exhibit favorable combustion properties, such as a high octane (B31449) rating, which is a critical measure of a fuel's ability to resist knocking in spark-ignition engines. These application notes provide an overview of its potential uses in fuel science, alongside detailed protocols for its evaluation.

Disclaimer: Specific experimental data for this compound as a fuel component is limited in publicly available literature. The following information is based on the known properties of structurally similar branched alkanes and general principles of fuel science. All protocols should be adapted and validated based on specific experimental setups and objectives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. For comparative purposes, data for the straight-chain isomer, n-dodecane, is also included.

PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆[1][2]C₁₂H₂₆
Molecular Weight 170.33 g/mol [2]170.34 g/mol
CAS Registry Number 62183-69-1[1][2]112-40-3
Boiling Point Not available216.2 °C
Melting Point Not available-9.6 °C
Density Not available0.749 g/cm³

Application Note 1: High-Octane Gasoline Blendstock

The high degree of branching in this compound suggests it may possess a high Research Octane Number (RON) and Motor Octane Number (MON). Branched alkanes are known to be key components in gasoline for improving anti-knock characteristics.

Potential Advantages:

  • Increased Octane Rating: Blending this compound with base gasoline could increase the overall octane number of the fuel, allowing for higher compression ratios in engines and improved thermal efficiency.

  • Reduced Knocking: A higher octane rating would lead to a more controlled combustion process, reducing the likelihood of engine knock.

  • Potential for Cleaner Combustion: As a paraffinic hydrocarbon, its combustion is expected to produce primarily carbon dioxide and water, with a lower propensity for soot formation compared to aromatic compounds.

Experimental Protocols

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

Objective: To determine the anti-knock properties of this compound when blended with a base fuel.

Materials:

  • This compound (high purity)

  • Base gasoline with a known RON and MON

  • Primary reference fuels (iso-octane and n-heptane)

  • Cooperative Fuel Research (CFR) engine

  • Calibrated burettes and blending vessels

  • Safety equipment (fume hood, safety glasses, gloves)

Methodology:

  • Blend Preparation: Prepare a series of fuel blends by adding known volumes of this compound to the base gasoline. A common blend ratio to start with is 10% v/v.

  • CFR Engine Setup: Calibrate the CFR engine according to ASTM D2699 for RON and ASTM D2700 for MON determination using the primary reference fuels.

  • Sample Analysis:

    • Introduce the fuel blend into the CFR engine's fuel system.

    • Adjust the compression ratio of the engine until a standard level of knock is detected.

    • The knock intensity of the sample is compared to that of various blends of iso-octane and n-heptane.

    • The RON or MON of the sample is the octane number of the matching primary reference fuel blend.

  • Data Analysis: Calculate the blending octane number of this compound using the results from the blended and base fuels.

Protocol 2: Evaluation of Combustion Characteristics in a Constant Volume Combustion Chamber

Objective: To study the fundamental combustion properties of this compound, such as laminar flame speed and ignition delay.

Materials:

  • This compound (high purity)

  • Oxidizer (e.g., synthetic air)

  • Constant volume combustion chamber equipped with a spark ignition system and high-speed imaging capabilities

  • Pressure transducers and data acquisition system

  • Gas mixing system

Methodology:

  • Mixture Preparation: Prepare a homogeneous fuel-air mixture at a specified equivalence ratio within the combustion chamber.

  • Ignition: Ignite the mixture using the spark ignition system.

  • Data Acquisition:

    • Record the pressure rise within the chamber using the pressure transducer.

    • Capture the flame propagation using the high-speed camera.

  • Data Analysis:

    • Calculate the laminar flame speed from the flame propagation images.

    • Determine the ignition delay time from the pressure data.

    • Analyze the pressure trace to understand the heat release rate.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Fuel Property Testing cluster_analysis Data Analysis Blend Prepare Fuel Blends RON_MON Determine RON/MON (ASTM D2699/D2700) Blend->RON_MON Combustion Analyze Combustion Characteristics Blend->Combustion BON Calculate Blending Octane Number RON_MON->BON LFS_ID Determine Laminar Flame Speed & Ignition Delay Combustion->LFS_ID

Caption: Experimental workflow for evaluating this compound as a fuel component.

Combustion_Pathway Fuel This compound (C12H26) Initiation High Temperature / Spark Fuel->Initiation Oxidizer Oxygen (O2) Oxidizer->Initiation Intermediates Radical Species (e.g., Alkyl, Peroxy) Initiation->Intermediates Products Combustion Products (CO2, H2O) Intermediates->Products

Caption: Simplified reaction pathway for the combustion of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of asymmetric branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in the synthesis of asymmetric branched alkanes? A1: The primary challenges stem from the inert nature of C-H and C-C bonds, which makes selective functionalization difficult.[1] Achieving high enantioselectivity, especially in the creation of multiple stereocenters in a controlled manner, remains a formidable task.[1] Furthermore, developing efficient and highly selective catalysts for these transformations is an ongoing area of research.[1]

Q2: What are the principal catalytic strategies for synthesizing chiral alkanes? A2: The three main catalytic strategies are asymmetric hydrogenation of prochiral alkenes, enantioselective C-H functionalization, and olefin metathesis followed by hydrogenation.[1] Tandem catalysis, which combines multiple reaction steps in a single pot, is also a powerful approach to rapidly build stereochemical complexity.[2]

Q3: Why is the synthesis of enantiomerically pure branched alkanes important in drug development? A3: The synthesis of enantiopure compounds is a major focus in pharmaceutical research because different enantiomers can have distinct metabolic, toxicological, and pharmacological properties.[3] Incorporating specific chiral alkane fragments can significantly influence a drug molecule's binding affinity and selectivity for its biological target, which is crucial for optimizing its pharmacokinetic and pharmacodynamic profile.[1]

Q4: How can I determine the enantiomeric purity of my synthesized alkane? A4: Determining enantiomeric purity is a critical final step.[1] The most common analytical techniques are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4] For chiral HPLC, you select a suitable chiral column and a mobile phase, then compare the retention times of your product with a racemic standard to calculate the enantiomeric excess (ee).[5]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is producing a nearly racemic mixture or a poor diastereomeric ratio. What are the likely causes and how can I fix it?

A: Low stereoselectivity is a common issue that can often be resolved by systematically investigating several reaction parameters.

Possible Causes and Solutions:

  • Catalyst and Reagent Purity: Impurities can act as catalyst poisons or promote non-selective background reactions.[4] Ensure that the chiral ligand, metal precursor, and all reagents are of high chemical and enantiomeric purity.[4]

  • Reaction Temperature: Temperature has a significant impact on selectivity. Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, leading to higher enantiomeric excess (ee).[4][5]

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex. Screening a range of solvents with different polarities and coordinating abilities is recommended.[5]

  • Lewis Acid (if applicable): In reactions using chiral auxiliaries, the Lewis acid is pivotal for locking the substrate into a conformation that promotes facial selectivity.[5] Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) can identify the optimal choice for your transformation.[5]

  • Substrate Structure: For some substrates, like aliphatic terminal alkenes, there may be a small steric bias between the prochiral faces, making high selectivity inherently challenging.[6]

Troubleshooting Workflow:

G start Low Enantioselectivity Observed check_purity Verify Purity of Catalyst, Ligand, and Reagents start->check_purity optimize_temp Optimize Reaction Temperature (Try Lowering) check_purity->optimize_temp If pure screen_solvent Screen Different Solvents optimize_temp->screen_solvent screen_lewis Screen Different Lewis Acids (if applicable) screen_solvent->screen_lewis no_change No Improvement screen_lewis->no_change result Improved Enantioselectivity no_change->result Success reassess Re-evaluate Substrate or Catalytic System no_change->reassess Failure

A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Low Reaction Yield

Q: The conversion of my starting material is low, or I am losing significant product during work-up. How can I improve the yield?

A: Low yields can be caused by issues with reaction conditions, reagent stability, or the purification process.

Possible Causes and Solutions:

  • Air and Moisture Sensitivity: Many catalysts and reagents used in asymmetric synthesis are sensitive to air and moisture.[4] Ensure all glassware is oven-dried and the reaction is conducted under a strictly anhydrous and anaerobic (e.g., nitrogen or argon) atmosphere.[4]

  • Incorrect Stoichiometry: Verify that the stoichiometry of all reagents, including the catalyst loading, is correct.[4] Sometimes, a slight excess of one reactant may be necessary to drive the reaction to completion.[5]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using a suitable analytical technique (TLC, GC, or HPLC).[4] If the reaction is slow, consider increasing the catalyst loading or the temperature, but be mindful that higher temperatures can negatively affect enantioselectivity.[4][5]

  • Product Decomposition: Prolonged reaction times or elevated temperatures can sometimes lead to product decomposition.[5] If this is suspected, attempt the reaction for a shorter duration or at a lower temperature.

  • Purification Loss: Diastereomers can sometimes be difficult to separate, leading to yield loss during column chromatography.[5] Optimize your purification method by trying different solvent systems or stationary phases.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric C-H Functionalization
Catalyst SystemLigand TypeCatalyst Loading (mol%)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Rh₂(OAc)₄ / Chiral Carboxylic AcidCarboxylate225-4070-9585-98
Pd(OAc)₂ / Chiral PhosphinePhosphine1-550-10060-90>90
Cu(I) / Chiral DiamineDiamine2-100-2575-9990-99
Ir(I) / Chiral DiphosphineDiphosphine1-220-3080-98>95

Note: Data is representative and will vary depending on the specific substrate and reaction conditions. Catalyst loadings of 1-2 mol% are often employed in efficient systems.[6]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective C-H Functionalization

This protocol outlines a general method for the enantioselective functionalization of an alkane C-H bond with a diazo compound, a key strategy for forming C-C bonds.[1]

Materials:

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (2 mol%)

  • Chiral Carboxylic Acid Ligand (e.g., a derivative of adamantylglycine) (4 mol%)

  • Alkane (e.g., cyclohexane, 10 mmol)

  • Diazo compound (e.g., ethyl 2-diazopropanoate, 1.0 mmol)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Add Rh₂(OAc)₄ (0.02 mmol) and the chiral ligand (0.04 mmol) to an oven-dried flask under an inert atmosphere.

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.

  • Add the alkane (10 mmol) to the catalyst solution.

  • In a separate syringe, dissolve the diazo compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the diazo compound solution to the reaction mixture dropwise over 4-6 hours using a syringe pump to maintain a low concentration of the diazo compound.

  • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.

  • Once the reaction is complete (typically after 12-24 hours), concentrate the mixture under reduced pressure.

Work-up:

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to isolate the chiral alkane product.

  • Characterize the product using NMR and mass spectrometry and determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Procedure:

  • Prepare a Racemic Standard: If a racemic version of your product is not available, synthesize one using a non-chiral catalyst or method. Prepare a standard solution of the racemic product at a known concentration (e.g., 1 mg/mL) in the mobile phase.[5]

  • Prepare Your Sample: Dissolve your purified chiral product in the mobile phase at a similar concentration.[5]

  • Select Column and Mobile Phase: Choose a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a mobile phase, which is typically a mixture of hexanes and isopropanol.[5]

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers. The two peaks should be well-resolved.[5]

    • Inject your chiral sample under the identical conditions.[5]

    • Integrate the peak areas for each enantiomer in your sample.[5]

  • Calculation: Calculate the enantiomeric excess (ee %) using the formula:

    • ee % = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start_mat Select Achiral Starting Material reaction Perform Asymmetric Synthesis Reaction start_mat->reaction catalyst Select Chiral Catalyst & Ligand System catalyst->reaction workup Reaction Work-up & Purification reaction->workup analysis Purity & Structure Analysis (NMR, MS) workup->analysis ee_det Determine Enantiomeric Excess (Chiral HPLC/GC) analysis->ee_det end_product Enantiomerically Enriched Alkane ee_det->end_product

General workflow for a typical asymmetric synthesis experiment.

G cluster_strategies Key Catalytic Strategies cluster_starting_materials Common Starting Materials goal Asymmetric Branched Alkane Synthesis hydrog Asymmetric Hydrogenation of Alkenes hydrog->goal ch_func Enantioselective C-H Functionalization ch_func->goal metathesis Olefin Metathesis & Hydrogenation metathesis->goal alkenes Prochiral Alkenes alkenes->hydrog alkanes_simple Simple Alkanes alkanes_simple->ch_func olefins α-Olefins olefins->metathesis

Core strategies for asymmetric branched alkane synthesis.

References

Technical Support Center: Grignard Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the Grignard synthesis of sterically hindered alkanes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a sterically hindered substrate won't start. What are the common causes and solutions?

A1: Initiation failure is a frequent issue, often due to the passivating magnesium oxide (MgO) layer on the magnesium surface or the presence of moisture.[1][2]

  • Magnesium Oxide Layer: The MgO layer prevents the magnesium from reacting with the alkyl halide.[1][2] To overcome this, magnesium activation is crucial. Common activation methods include using a few crystals of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing of the magnesium turnings to expose a fresh surface.[1][2][3] Sonication is also an effective, non-toxic method to activate the magnesium surface.[1][4]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to water.[1][5] Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and that all solvents and reagents are anhydrous.[1][2] The reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[1]

Q2: I'm observing a very low yield of my desired sterically hindered alcohol. What are the likely side reactions, and how can I minimize them?

A2: With sterically hindered substrates, several side reactions can compete with the desired nucleophilic addition, reducing the yield. The most common are enolization, reduction, and Wurtz coupling.[1][6]

  • Enolization: If the electrophile (e.g., a ketone) is sterically hindered, the Grignard reagent may act as a base instead of a nucleophile, abstracting an α-hydrogen to form an enolate.[1][6] This results in the recovery of the starting ketone after workup.[1][6]

    • Mitigation: Use a less sterically hindered Grignard reagent if possible, or switch to an organolithium reagent which is less prone to enolization.[1] Lowering the reaction temperature (-78 °C to 0 °C) can also favor nucleophilic addition.[1][7] The addition of cerium(III) chloride (Luche reduction conditions) can enhance 1,2-addition over enolization.[1][8]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce a hindered ketone to a secondary alcohol via a six-membered cyclic transition state, where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[6]

  • Wurtz Coupling: This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homo-coupled product (R-R).[1]

    • Mitigation: This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension during the Grignard formation step, which keeps the halide concentration low.[1][9]

Q3: What is the best solvent for preparing Grignard reagents for reactions with hindered substrates?

A3: Ethereal solvents are essential for stabilizing the Grignard reagent.[1][10] Tetrahydrofuran (THF) is often preferred over diethyl ether for less reactive halides (like alkyl chlorides) because it provides better stabilization for the Grignard complex.[1] For a greener alternative, 2-Methyltetrahydrofuran (2-MeTHF) has shown comparable or even superior performance to THF.[1] It is critical that these solvents are anhydrous.[2][11]

Q4: Can I form a Grignard reagent from a tertiary alkyl halide?

A4: While challenging due to the high propensity for elimination reactions, it is possible. The formation of Grignard reagents from tertiary alkyl halides is a key step in synthesizing molecules with quaternary carbon centers.[1] Success often requires careful control of reaction conditions, including low temperatures and the use of highly activated magnesium.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the Grignard synthesis of sterically hindered alkanes.

Guide 1: Low or No Product Yield

This workflow helps diagnose the root cause of a low-yielding or failed reaction.

LowYieldTroubleshooting start Low / No Yield check_initiation Did the reaction initiate? (color change, exotherm) start->check_initiation no_initiation Problem: Initiation Failure check_initiation->no_initiation No initiation_ok Problem: Side Reactions check_initiation->initiation_ok Yes cause_mg_oxide Cause: MgO layer on Mg no_initiation->cause_mg_oxide cause_moisture Cause: Moisture in system no_initiation->cause_moisture solution_activate_mg Solution: Activate Mg (I2, 1,2-dibromoethane, sonication) cause_mg_oxide->solution_activate_mg solution_anhydrous Solution: Ensure anhydrous conditions (dry glassware/solvents) cause_moisture->solution_anhydrous check_ketone Was starting ketone recovered? initiation_ok->check_ketone cause_enolization Cause: Enolization check_ketone->cause_enolization Yes check_coupling Was Wurtz coupling product observed? check_ketone->check_coupling No solution_enolization Solution: Use less hindered Grignard, lower temp, or add CeCl3 cause_enolization->solution_enolization cause_coupling Cause: Wurtz Coupling check_coupling->cause_coupling Yes solution_coupling Solution: Add alkyl halide slowly. Maintain dilute conditions. cause_coupling->solution_coupling

Caption: A decision tree for troubleshooting low product yield.

Guide 2: Competing Reaction Pathways

Understanding the potential reaction pathways is key to optimizing for the desired product.

ReactionPathways cluster_reactants Reactants cluster_products Potential Products / Outcomes Grignard (R'-MgX) Grignard (R'-MgX) desired_product Desired Product: Tertiary Alcohol Grignard (R'-MgX)->desired_product Nucleophilic Addition enolization Side Reaction: Enolization Grignard (R'-MgX)->enolization Acts as Base reduction Side Reaction: Reduction Grignard (R'-MgX)->reduction Hydride Transfer (if β-H present) wurtz Side Reaction: Wurtz Coupling Grignard (R'-MgX)->wurtz Reacts with Alkyl Halide Hindered Ketone (R2C=O) Hindered Ketone (R2C=O) Hindered Ketone (R2C=O)->desired_product Hindered Ketone (R2C=O)->enolization Hindered Ketone (R2C=O)->reduction

Caption: Desired vs. competing side reaction pathways.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes qualitative and semi-quantitative effects of various parameters on the synthesis of sterically hindered alkanes via Grignard reagents.

ParameterConditionEffect on YieldRationale / Notes
Temperature Low (-78 °C to 0 °C)Generally IncreasesFavors nucleophilic addition over side reactions like enolization and reduction.[1][7] Can also suppress Wurtz coupling.[9]
High (Reflux)Generally DecreasesCan provide energy to overcome activation barriers but often increases side reactions.[7] Prolonged heating can lead to reagent decomposition.[1]
Solvent Diethyl EtherGoodStandard solvent, but may be less effective for forming Grignards from less reactive halides.
THFExcellentBetter stabilization of the Grignard reagent, often preferred for difficult formations.[1][11]
2-MeTHFExcellentA greener alternative to THF with comparable or superior performance.[1]
Additives Cerium(III) ChlorideIncreasesEnhances the nucleophilicity of the Grignard reagent, strongly favoring 1,2-addition to carbonyls and suppressing enolization.[1][8]
Lithium ChlorideCan ImproveBreaks up magnesium clusters, increasing the reactivity of the Grignard reagent.[3]
Addition Rate Slow (Dropwise)IncreasesMinimizes the concentration of alkyl halide, reducing Wurtz coupling.[1][9] Allows for better control of the reaction exotherm.[9]
FastDecreasesHigh local concentration of halide favors Wurtz coupling.[9] Can lead to a runaway reaction.

Experimental Protocols

Protocol 1: General Procedure for Grignard Synthesis with a Sterically Hindered Ketone

This protocol outlines the key steps for activating magnesium, forming the Grignard reagent, and reacting it with a sterically hindered electrophile.

ExperimentalWorkflow start Start: Setup step1 1. Glassware Preparation Flame-dry all glassware under vacuum. Cool under inert gas (Ar/N2). start->step1 step2 2. Magnesium Activation Add Mg turnings and an iodine crystal. Stir until iodine color fades. step1->step2 step3 3. Reagent Formation Slowly add alkyl halide in anhydrous THF. Maintain gentle reflux. step2->step3 step4 4. Reaction with Ketone Cool Grignard solution to -78 °C. Slowly add hindered ketone in THF. step3->step4 step5 5. Quench and Workup Quench with cold sat. aq. NH4Cl. Perform aqueous workup and extraction. step4->step5 step6 6. Purification Dry organic layers, concentrate, and purify (e.g., column chromatography). step5->step6 end End: Purified Product step6->end

Caption: General experimental workflow for Grignard synthesis.

Detailed Steps:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for an inert atmosphere (Argon or Nitrogen).

    • Thoroughly flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[1][2]

  • Magnesium Activation:

    • Place fresh magnesium turnings (1.2 equivalents) into the flask.

    • Add a single, small crystal of iodine.[1] The flask can be gently warmed to sublime the iodine, coating the magnesium surfaces.[4]

    • Stir the turnings. The reaction is ready for initiation when the purple iodine color has faded.[1]

  • Grignard Reagent Formation:

    • Dissolve the alkyl halide (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and disappearance of the iodine color.[1] Gentle warming or sonication may be required if it does not start.[1][2]

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle, controlled reflux.[1]

  • Reaction with Sterically Hindered Ketone:

    • After the Grignard formation is complete (most of the magnesium has been consumed), cool the reaction flask to the desired temperature (e.g., -78 °C for high selectivity) using a dry ice/acetone bath.

    • Dissolve the sterically hindered ketone (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution over 30-60 minutes.[8]

    • Allow the reaction to stir at this temperature for an additional 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).[8]

  • Quenching and Aqueous Workup:

    • While the reaction is still cold, slowly quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] Avoid using strong acids if the product is acid-sensitive.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.[1]

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude tertiary alcohol product via flash column chromatography or distillation.[1]

References

Technical Support Center: Overcoming Co-elution of C12H26 Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the gas chromatographic analysis of C12H26 (dodecane) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome co-elution issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my C12H26 isomers co-eluting?

A1: Co-elution of C12H26 isomers is a common challenge due to their similar physicochemical properties and boiling points.[1][2] The primary reasons for co-elution include:

  • Inappropriate GC Column: The stationary phase chemistry may not be selective enough to differentiate between the subtle structural differences of the isomers.[3] For non-polar analytes like alkanes, a non-polar stationary phase is generally recommended.[2][4]

  • Suboptimal Oven Temperature Program: A temperature ramp rate that is too fast or an initial temperature that is too high can prevent proper separation.[3]

  • Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, moving it away from the optimal velocity for maximum efficiency.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and asymmetric peaks.[3]

  • System Contamination: Active sites in the injector liner, column, or detector can cause unwanted interactions with the analytes, leading to peak tailing and distortion.[3]

Q2: How can I confirm that I have a co-elution issue with my C12H26 isomers?

A2: While a perfectly symmetrical peak can still hide co-eluting compounds, an asymmetrical peak with a shoulder is a strong indicator of co-elution.[3][5] If you are using a mass spectrometer (MS) detector, you can investigate further:

  • Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (the beginning, apex, and end) of the chromatographic peak. If the mass spectra or the ion ratios change across the peak, it confirms the presence of more than one compound.[3][5]

  • Use Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for characteristic ions of each isomer can help reveal the presence of multiple compounds under a single peak.[3]

Q3: What is the first step I should take to resolve co-eluting C12H26 isomers?

A3: The first and most critical step is to ensure your GC system is clean and functioning correctly.[3] Perform routine inlet maintenance, which includes replacing the liner, O-ring, and septa. A system bake-out can help remove contaminants. If the problem persists, the next logical step is to optimize your chromatographic method, starting with the GC column and then adjusting the temperature program and carrier gas flow rate.[3]

Q4: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

A4: You should consider using GCxGC when you are experiencing significant co-elution of isomers that cannot be resolved by optimizing a single-dimension GC method.[6] GCxGC uses two columns with different stationary phases, providing a much higher peak capacity and resolving power, making it a powerful technique for analyzing complex hydrocarbon mixtures.[7][8][9]

Troubleshooting Guides

This guide provides a systematic approach to resolving co-elution between C12H26 isomers.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

TroubleshootingWorkflow start Co-elution of C12H26 Isomers Observed system_check Step 1: System & Consumables Check - Inlet Maintenance (Liner, Septum, O-ring) - Check for Leaks - System Bake-out start->system_check method_optimization Step 2: Method Optimization system_check->method_optimization column_eval 2a: Evaluate GC Column - Is stationary phase appropriate? - Is column length/ID/film thickness optimal? method_optimization->column_eval temp_program 2b: Optimize Temperature Program - Lower initial temperature - Decrease ramp rate column_eval->temp_program resolution_achieved Resolution Achieved column_eval->resolution_achieved Issue Resolved flow_rate 2c: Adjust Carrier Gas Flow Rate - Optimize for best efficiency temp_program->flow_rate temp_program->resolution_achieved Issue Resolved advanced_techniques Step 3: Advanced Techniques flow_rate->advanced_techniques If co-elution persists flow_rate->resolution_achieved Issue Resolved gcxgc Consider Comprehensive GCxGC advanced_techniques->gcxgc gcxgc->resolution_achieved Issue Resolved

Caption: Troubleshooting workflow for C12H26 isomer co-elution.

Detailed Troubleshooting Steps

Step 1: Evaluate GC Column

The choice of the GC column is the most critical factor in separating isomers.[10][11]

  • Stationary Phase Selection: For separating non-polar alkane isomers, a non-polar stationary phase is the best starting point.[4] Elution order on these columns generally follows the boiling points of the analytes.[4]

    • Common Non-Polar Phases: Polydimethyl siloxane (PDMS) based phases (e.g., DB-1, HP-1, Rtx-1) are a good first choice.[4]

    • Specialty Phases: For difficult separations, consider liquid crystalline stationary phases, which offer high isomeric selectivity.[1] Novel phases like alicyclic polysiloxane or functionalized multi-walled carbon nanotubes may also provide unique selectivity for hydrocarbon isomers.[12][13]

  • Column Dimensions:

    • Longer Column: Doubling the column length increases resolution by approximately 40%.[6][14]

    • Smaller Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) enhances efficiency and resolution.[6]

    • Thinner Film Thickness: For high-boiling compounds like dodecane, a thinner stationary phase film can improve resolution by reducing mass transfer effects.[4][15]

Step 2: Optimize GC Method Parameters

If the column is appropriate, the next step is to optimize the analytical method.

ParameterChangeImpact on Retention TimeImpact on ResolutionRationale
Oven Temperature Decrease Initial TemperatureIncreasesIncreasesAllows for better initial separation of volatile isomers.
Decrease Ramp RateIncreasesIncreasesProvides more time for isomers to interact with the stationary phase, improving separation.[6]
Carrier Gas Flow Rate Optimize (Van Deemter Plot)VariesMaximizesEnsures the column is operating at its maximum efficiency.
Column Dimensions Increase LengthIncreasesIncreases (by ~√2 for 2x length)Baseline separation is not achievable by method optimization alone.[6]
Decrease Internal DiameterDecreasesIncreasesTo improve efficiency without a significant increase in analysis time.[6]
Decrease Film ThicknessDecreasesIncreasesAnalysis of high-boiling point compounds.[6]

Step 3: Consider Advanced Techniques

If co-elution persists after optimizing the above parameters, more advanced techniques may be necessary.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique utilizes two columns with different separation mechanisms (e.g., non-polar followed by a polar or shape-selective column).[7][8] All analytes from the first column are transferred to the second, providing a significant increase in peak capacity and resolving power.[7][8] This is particularly effective for complex mixtures of hydrocarbons and their isomers.[7][16][17]

Experimental Protocols

General Protocol for C12H26 Isomer Analysis

This protocol provides a starting point for method development to resolve co-elution issues.

  • Sample Preparation:

    • Accurately prepare a solution of the C12H26 isomer mixture in a high-purity, volatile solvent such as hexane (B92381) or pentane.

    • Ensure the concentration is within the linear range of the detector and does not overload the column.

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Injector: Split/Splitless injector at a temperature of 250 °C. Use a high split ratio (e.g., 100:1) to avoid column overload.

    • Carrier Gas: Helium or Hydrogen at an optimized flow rate (typically around 1-2 mL/min for a 0.25 mm ID column).

    • Column Selection:

      • Initial Column: A non-polar column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane phase.

      • Alternative Column: For enhanced selectivity, consider a longer column (e.g., 60 m) or a column with a different non-polar stationary phase.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 5 minutes. (This is a starting point and should be optimized based on the observed separation)

    • Detector:

      • FID: Temperature at 280 °C.

      • MS: Transfer line temperature at 280 °C, ion source at 230 °C.

Column Selection Logic Diagram

ColumnSelection start Separating C12H26 Isomers question1 Are isomers structurally similar with slight polarity differences? start->question1 answer1_yes Use a non-polar column (e.g., 100% PDMS) to separate based on boiling point differences. question1->answer1_yes Yes question2 Still co-eluting? answer1_yes->question2 answer2_yes Increase column length or decrease ID for higher efficiency. question2->answer2_yes Yes question3 Still co-eluting? answer2_yes->question3 answer3_yes Consider a specialty phase (e.g., liquid crystal) or move to GCxGC. question3->answer3_yes Yes

References

Technical Support Center: Optimizing GC-MS for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of branched alkanes in Electron Ionization (EI) Mass Spectrometry?

A1: Branched alkanes undergo preferential fragmentation at the branching point, which leads to the formation of more stable secondary or tertiary carbocations.[1][2][3] This results in a mass spectrum that is distinct from straight-chain alkanes. Instead of a smooth decay in fragment intensity, the spectrum is dominated by peaks corresponding to the loss of the largest alkyl fragment at the branch, as this stabilizes the resulting radical.[4] The fragmentation at the branch point can also be accompanied by hydrogen rearrangement, making the CnH2n peak more prominent, sometimes even larger than the CnH2n+1 peak.[4]

Q2: Why is the molecular ion peak (M+) often weak or absent for highly branched alkanes?

A2: The high stability of the secondary and tertiary carbocations formed upon fragmentation at branch points drives the rapid fragmentation of the parent molecule.[2] This preferential and extensive fragmentation means that very few intact molecular ions reach the detector, resulting in a very weak or completely absent M+ peak, especially in highly branched compounds.[1][2][4]

Q3: What type of GC column is best suited for separating branched alkanes?

A3: Non-polar stationary phases are the standard for separating alkanes, as elution occurs primarily based on boiling points.[5][6][7] For complex mixtures of branched isomers, a long (e.g., 30-100m) column with a small internal diameter (e.g., 0.25 mm) is recommended to achieve the necessary resolution.[5][8] It is also crucial to use low-bleed, "MS-grade" columns to minimize baseline noise and protect the mass spectrometer, especially when high oven temperatures are required for eluting high molecular weight alkanes.[6][9]

Q4: What is the role of temperature programming in the analysis of a mixture of branched alkanes?

A4: Temperature programming, where the column oven temperature is gradually increased during the run, is essential for analyzing complex mixtures with a wide range of boiling points.[10][11] It improves the resolution of closely eluting compounds, produces sharper peaks for later-eluting (higher boiling point) compounds, and reduces overall analysis time.[10][12] For a mixture of branched alkanes, a temperature ramp allows for the effective separation of volatile, low-boiling compounds at the beginning of the run and ensures that less volatile, high-boiling compounds elute in a reasonable time with good peak shape.[11][12]

Q5: How should I prepare liquid or solid samples containing branched alkanes for GC-MS analysis?

A5: Samples must be dissolved in a suitable volatile organic solvent like hexane (B92381), heptane, or dichloromethane (B109758).[13][14] The final concentration should be around 1-10 µg/mL to avoid overloading the column.[6][15] It is critical to ensure the sample is free of particles by filtering or centrifuging it before transfer to a glass autosampler vial.[13][14][15] Avoid using water, strong acids or bases, and non-volatile solvents as they can damage the GC column.[14][15]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My chromatogram shows broad or tailing peaks for branched alkanes. What are the potential causes and solutions?

A: This is a common issue, especially for high-boiling-point compounds. The primary causes and solutions are:

  • Cause: Inadequate vaporization in the injector.[16]

    • Solution: Optimize the injector temperature. A starting point of 280-320°C is recommended. Increase the temperature in increments to improve the peak shape of later eluting compounds.[16]

  • Cause: Carrier gas flow rate is too low, leading to diffusion.[16]

    • Solution: Optimize the carrier gas flow rate. A typical starting range for helium is 1-2 mL/min.[16]

  • Cause: Active sites in the injector liner or on the column.[16][17]

    • Solution: Use a deactivated inlet liner. If column contamination is suspected, trim 10-20 cm from the inlet side of the column.[16]

  • Cause: Column overloading due to high sample concentration.[18][19]

    • Solution: Reduce the injection volume or dilute the sample.[18]

Issue 2: Poor Resolution and Co-elution of Isomers

Q: I am observing poor separation between structurally similar branched alkanes. How can I improve the resolution?

A: Improving the separation of isomers requires optimizing the chromatographic conditions.

  • Cause: Inadequate column efficiency or selectivity.[19]

    • Solution: Use a longer column (e.g., 100 m) with a smaller internal diameter to increase theoretical plates.[8] Ensure you are using a non-polar stationary phase appropriate for hydrocarbon analysis.[5][6]

  • Cause: Sub-optimal oven temperature program.[19]

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This increases the time analytes spend interacting with the stationary phase, improving separation.[20]

  • Cause: Carrier gas flow rate is too high.

    • Solution: While faster flow rates decrease analysis time, they can reduce separation efficiency. Try reducing the flow rate to be closer to the optimal velocity for your carrier gas (e.g., Helium ~30-40 cm/s).

Issue 3: Low Sensitivity or Weak Signal

Q: The signal for my branched alkane analytes is very weak. How can I increase sensitivity?

A: Low signal intensity can stem from the injector, the GC method, or the mass spectrometer settings.

  • Cause: Sub-optimal mass spectrometer parameters.[16]

    • Solution: Ensure the MS source is clean and the detector is tuned correctly. For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan will significantly increase sensitivity by focusing on characteristic fragment ions (e.g., m/z 57, 71, 85).[9][16]

  • Cause: System leaks.[17]

    • Solution: Perform a leak check, especially around the injector septum and column fittings. Air leaks can compromise ionization efficiency and detector sensitivity.[17][21]

  • Cause: Inefficient sample transfer in a splitless injection.

    • Solution: Use an initial oven temperature 10-20°C below the boiling point of your solvent to ensure efficient cold trapping and focusing of the analytes at the head of the column.[16][20]

Data Presentation

Table 1: Recommended GC Column Parameters for Branched Alkane Analysis

ParameterRecommendationRationale
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl Polysiloxane (Non-polar)Alkanes are non-polar; separation occurs primarily by boiling point on these phases.[6]
Column Length 30 m - 100 m30 m provides a good balance of resolution and speed.[6] Longer columns (e.g., 100 m) are needed for complex isomer mixtures.[8]
Internal Diameter (I.D.) 0.25 mmOffers a good compromise between efficiency (resolution) and sample capacity.[22]
Film Thickness 0.25 µmA thin film reduces retention, which is beneficial for eluting high-boiling point (high molecular weight) alkanes.[6]

Table 2: Typical Starting GC-MS Method Parameters for Branched Alkanes

ParameterValueNotes
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times.[16]
Flow Rate 1-2 mL/minA good starting point for method optimization.[16]
Injector Temperature 280 - 320 °CEnsures complete and rapid vaporization of high-boiling alkanes.[16]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)This is a typical program for a broad range of alkanes and should be optimized for specific applications.[16]
MS Source Temp. 230 - 280 °CA common setting for good ionization.[16][21]
MS Quad Temp. 150 °CA typical setting for good mass filtering.[16][21]
Acquisition Mode Full Scan (for identification) or SIM (for quantification)SIM mode significantly increases sensitivity for target compounds.[16]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Sample Preparation

  • Sample Weighing/Measurement: Accurately weigh the solid sample or measure the volume of the liquid sample.

  • Dissolution: Dissolve the sample in a high-purity, volatile solvent such as hexane or dichloromethane to a final concentration of approximately 1-10 µg/mL.[6][13] Use a glass vial to prevent contamination from plastics.[13][14]

  • Homogenization: Vortex the solution to ensure the sample is completely dissolved.

  • Clarification: If the sample contains any particulate matter, centrifuge the vial and transfer the supernatant to a clean autosampler vial, or filter the solution through a 0.22 µm syringe filter.[13] This prevents clogging of the GC syringe and contamination of the inlet.[15]

  • Injection: The sample is now ready for injection into the GC-MS system.

Protocol 2: Representative GC-MS Method for High Molecular Weight Alkanes

This protocol provides a starting point and should be optimized based on the specific instrument and analytes of interest.[6]

  • GC Column: Install a low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl Polysiloxane).[6][16]

  • Instrument Setup:

    • Injection Mode: Splitless

    • Injector Temperature: 300°C[16]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[16]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 15°C/min.

      • Ramp 2: Increase to 320°C at 5°C/min.

      • Final hold: Hold at 320°C for 15 minutes.

  • MS Setup:

    • Transfer Line Temperature: 300°C

    • Ion Source Temperature: 250°C[21]

    • Quadrupole Temperature: 150°C[21]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition:

      • For screening: Full scan mode from m/z 40-550.

      • For quantification: SIM mode monitoring characteristic ions (e.g., m/z 57, 71, 85).[16]

  • Analysis: Inject 1 µL of the prepared sample. After the run, integrate the peaks and identify compounds by comparing their mass spectra to a library (e.g., NIST) and by using retention indices.

Visualizations

GC_Column_Selection_Workflow cluster_req Analytical Requirements cluster_criteria Column Selection Criteria cluster_opt Method Development reqs Define Target Analytes (Carbon Range, Branching) phase 1. Select Stationary Phase reqs->phase sample Identify Sample Matrix (e.g., Petroleum, Biological Extract) sample->phase dims 2. Determine Dimensions (Length, I.D., Film) phase->dims Non-polar phase (e.g., 100% Dimethylpolysiloxane) for alkanes[5][6] bleed 3. Consider Thermal Stability (Low-Bleed MS Column) dims->bleed Longer column for isomers Thin film for high MW[6] params Optimize GC Parameters (Temp Program, Flow Rate) bleed->params High temps require thermally stable columns[5] validate Validate Method (Resolution, Sensitivity) params->validate

Troubleshooting_Peak_Shape cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Poor Peak Shape Observed (Tailing or Broadening) check_injector Check Injector Temperature Is it high enough for complete vaporization?[16] start->check_injector check_flow Check Carrier Gas Flow Rate Is it too low, causing diffusion?[16] check_injector->check_flow sol_injector Increase Injector Temp. check_injector->sol_injector check_liner Inspect Inlet Liner Are there signs of contamination or activity?[16] check_flow->check_liner sol_flow Optimize Flow Rate check_flow->sol_flow check_column Evaluate Column Health Is the column contaminated or overloaded?[16][18] check_liner->check_column sol_liner Replace with Deactivated Liner check_liner->sol_liner sol_column Trim Column Inlet / Dilute Sample check_column->sol_column end Peak Shape Improved sol_injector->end sol_flow->end sol_liner->end sol_column->end

Fragmentation_Pathway cluster_products Fragmentation Products parent Branched Alkane Molecular Ion (M+) (Often weak or absent[2][4]) process Electron Ionization (70 eV) Preferential Cleavage at Branch Point[1][3] parent->process carbocation More Substituted (Stable) Carbocation (2° or 3°) (Abundant Fragment Ion)[2][3] process->carbocation radical Largest Alkyl Radical (Neutral Loss)[4] process->radical

References

Navigating Mass Spectra: A Guide to Interpreting 3-Ethyl-4,4-dimethyloctane Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing mass spectrometry for molecular analysis, a thorough understanding of fragmentation patterns is paramount. This guide provides a detailed interpretation of the expected mass spectrum fragmentation of 3-Ethyl-4,4-dimethyloctane, a branched alkane. While an experimental spectrum for this specific molecule is not publicly available in common databases, this guide outlines the theoretical fragmentation pathways based on established principles of mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

A1: The molecular formula for this compound is C12H26.[1][2] Its calculated molecular weight is approximately 170.33 g/mol .[1][2]

Q2: Why is the molecular ion peak expected to be weak or absent in the mass spectrum of this compound?

A2: Branched alkanes, such as this compound, readily undergo fragmentation upon ionization in a mass spectrometer. The branching points in the molecule create energetically favorable sites for bond cleavage, leading to the formation of stable carbocations. This rapid fragmentation often results in a very low abundance or complete absence of the molecular ion peak (the peak representing the intact ionized molecule).

Q3: What are the general principles governing the fragmentation of branched alkanes?

A3: The fragmentation of branched alkanes is primarily driven by the formation of the most stable carbocation possible. This typically involves cleavage of carbon-carbon bonds at the branching points. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. Therefore, fragmentation pathways that lead to the formation of tertiary or secondary carbocations are highly favored.

Troubleshooting Common Experimental Issues

  • Issue: No discernible molecular ion peak.

    • Cause: This is a common characteristic of highly branched alkanes due to their rapid fragmentation.

    • Solution: Rely on the interpretation of the fragment ions to deduce the structure. The fragment ions will provide significant clues about the branching and substitution of the molecule.

  • Issue: A complex spectrum with numerous peaks.

    • Cause: The high energy of electron ionization can lead to multiple fragmentation pathways, resulting in a large number of fragment ions.

    • Solution: Focus on the most abundant peaks (the base peak and other major peaks) as they correspond to the most stable fragment ions formed. These will be the most informative for structural elucidation.

Predicted Fragmentation Analysis

The structure of this compound features a quaternary carbon at position 4 and a tertiary carbon at position 3. Cleavage at these branching points is expected to be the dominant fragmentation pathway.

Table 1: Predicted Major Fragment Ions for this compound

m/z (mass/charge ratio)Proposed Fragment StructureNeutral LossComments
141[C10H21]+C2H5• (Ethyl radical)Loss of the ethyl group from the main chain.
113[C8H17]+C4H9• (Butyl radical)Cleavage of the C4-C5 bond.
99[C7H15]+C5H11• (Pentyl radical)Cleavage at the C3-C4 bond, loss of the butyl group and a methyl.
85[C6H13]+C6H13• (Hexyl radical)Cleavage at the C4-C5 bond, leading to a stable tertiary carbocation.
71[C5H11]+C7H15• (Heptyl radical)A common fragment in alkane spectra.
57[C4H9]+C8H17• (Octyl radical)Formation of a stable tertiary butyl cation is highly probable. This is a likely candidate for the base peak.
43[C3H7]+C9H19• (Nonyl radical)Isopropyl cation, another common and stable fragment.
29[C2H5]+C10H21• (Decyl radical)Ethyl cation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes

  • Sample Preparation: Dissolve a small amount of the alkane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating alkanes. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Obtain the mass spectrum for that peak.

    • Identify the molecular ion (if present) and major fragment ions.

    • Compare the obtained spectrum with a library of known spectra (e.g., NIST, Wiley) for confirmation.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway cluster_frags Major Fragment Ions M [C12H26]+• (m/z 170) F141 [C10H21]+ (m/z 141) M->F141 - C2H5• F113 [C8H17]+ (m/z 113) M->F113 - C4H9• F99 [C7H15]+ (m/z 99) M->F99 - C5H11• F85 [C6H13]+ (m/z 85) M->F85 - C6H13• F57 [C4H9]+ (m/z 57) F113->F57 - C4H8 F99->F57 - C3H6 F85->F57 - C2H4 F43 [C3H7]+ (m/z 43) F85->F43 - C3H6 F57->F43 - CH2 F29 [C2H5]+ (m/z 29) F57->F29 - C2H4

Caption: Predicted fragmentation of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing for Alkanes in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to peak tailing for alkanes in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a distortion of a chromatographic peak where the latter half of the peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] A tailing factor or asymmetry factor greater than 1.5 is typically indicative of a significant issue that requires investigation.[1][2] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[3]

Q2: I am analyzing alkanes, which are non-polar. Why am I still observing peak tailing?

A2: While alkanes are less prone to the chemical interactions that often cause tailing with polar compounds, peak tailing can still occur due to a variety of physical and chemical factors within the GC system.[3] Common causes are often related to the sample flow path, contamination, or issues with the GC column itself.[4]

Q3: If all the peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it generally points to a physical problem within the GC system that is affecting all compounds.[5][6] The most common culprits are related to disruptions in the carrier gas flow path.[6] These can include:

  • Improper column installation: The column may be positioned incorrectly in the inlet, creating dead volumes or a turbulent flow path.[3][7]

  • Poor column cuts: Jagged or uneven cuts at the inlet end of the column can disturb the carrier gas flow.[3][8]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites or disrupting the sample introduction.[3][9]

  • System leaks: Leaks in the system can disrupt the carrier gas flow, leading to peak distortion.[1]

Q4: What should I investigate if only some of my alkane peaks, particularly the later-eluting ones, are tailing?

A4: If only specific, typically later-eluting, alkane peaks are tailing, the problem is more likely related to chemical interactions or contamination within the column.[1] Potential causes include:

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.

  • Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups. While less common for non-polar alkanes, this can still be a contributing factor.[1]

Q5: My peak tailing has been gradually getting worse over time. What does this suggest?

A5: A gradual deterioration in peak shape often indicates the progressive accumulation of contaminants or the degradation of consumable parts within the GC system.[1][10] This could be due to the buildup of non-volatile residues in the inlet liner or at the head of the column from repeated sample injections.[11][12]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for alkanes.

Guide 1: Initial Diagnosis and Flow Path Issues

Is the peak tailing affecting all peaks or only specific peaks?

  • All Peaks Tailing: This suggests a physical issue in the flow path.[5]

    • Action: Proceed with "Experimental Protocol 1: Inlet System Maintenance" and "Experimental Protocol 2: Column Trimming and Reinstallation."

  • Specific Peaks Tailing: This points towards a potential chemical interaction or contamination issue.

    • Action: Start with "Experimental Protocol 2: Column Trimming and Reinstallation" to remove potential contamination at the head of the column.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Alkane Peak Tailing A Peak Tailing Observed B Are all peaks tailing? A->B E Physical Issue Likely (Flow Path Disruption) B->E Yes F Chemical/Contamination Issue Likely B->F No C Yes D No G Perform Inlet Maintenance (Replace Liner & Septum) E->G H Trim Column Inlet (10-20 cm) F->H J Inspect & Reinstall Column (Proper depth & clean cut) G->J K Problem Resolved? H->K I Check for System Leaks I->K J->I N End K->N Yes O Consider Column Replacement K->O No L Yes M No O->N

Caption: A logical workflow for troubleshooting peak tailing in GC analysis of alkanes.

Data Presentation

While specific quantitative data for peak tailing is highly dependent on the analytical method, the following table provides a general overview of the expected impact of corrective actions on peak shape.

Potential CauseCorrective ActionExpected Impact on Tailing Factor (Tf)
Contaminated Inlet LinerReplace with a new, deactivated linerSignificant reduction in Tf
Poor Column CutTrim 10-20 cm from the column inlet with a clean, 90° cutSignificant improvement in peak symmetry
Improper Column InstallationReinstall column at the correct depthReduction in Tf, improved peak shape
Column ContaminationTrim 10-20 cm from the column inletReduction in Tf for later-eluting peaks
System LeaksIdentify and fix leaksImproved peak shape and baseline stability

Experimental Protocols

Experimental Protocol 1: Inlet System Maintenance

This protocol details the routine replacement of the inlet liner and septum, which are common sources of contamination and activity.[13]

  • Cool Down the GC: Ensure the inlet temperature is at a safe, ambient level.

  • Turn Off Gases: Stop the flow of the carrier gas.

  • Disassemble the Inlet: Carefully remove the septum nut and septum. Proceed to remove the inlet liner.

  • Inspect and Replace:

    • Septum: Replace with a new, high-quality septum.

    • Inlet Liner: Replace the liner with a new, deactivated liner of the same type. If the liner contains glass wool, ensure it is also deactivated.

  • Reassemble and Leak Check: Reinstall the components and perform a leak check after restoring the carrier gas flow.

Experimental Protocol 2: Column Trimming and Reinstallation

This procedure is used to remove contaminated sections from the front of the GC column.[14]

  • Cool Down the GC: Ensure the GC oven and inlet are at room temperature.

  • Turn Off Gases: Stop the flow of the carrier gas.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column approximately 10-20 cm from the inlet end. Snap the column at the score to create a clean, 90-degree cut.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[1]

  • Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.

  • Condition the Column: Briefly condition the column according to the manufacturer's instructions before running samples.

References

Technical Support Center: Enhancing Resolution of Branched Alkanes on a Non-Polar GC Column

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the gas chromatographic (GC) separation of branched alkanes on non-polar columns.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-elution of my branched alkane isomers on a non-polar GC column?

A1: Poor resolution of branched alkane isomers is a common challenge due to their similar boiling points and chemical properties.[1] Several factors can contribute to this issue:

  • Inadequate Column Selection: The choice of the GC column is critical. For separating alkanes, a non-polar stationary phase is generally ideal, as separation is primarily based on boiling points.[2][3] However, subtle differences in the stationary phase chemistry can impact selectivity.

  • Suboptimal Column Dimensions: A column that is too short may not provide enough theoretical plates for efficient separation. Conversely, an overly long column can lead to excessive analysis times.[2][4] The internal diameter and film thickness also play a crucial role in efficiency and resolution.[4]

  • Incorrect Oven Temperature Program: The temperature program, including the initial temperature, ramp rate, and final temperature, significantly affects resolution. A ramp rate that is too fast may not allow sufficient time for interaction with the stationary phase, leading to co-elution.[1][5]

  • Improper Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Flow rates that are too high or too low can lead to peak broadening and reduced resolution.[1][6]

Q2: What is the most suitable non-polar stationary phase for separating branched alkanes?

A2: For the separation of non-polar alkanes, a non-polar stationary phase is the standard choice.[3] The most common and effective stationary phases include:

  • 100% Dimethylpolysiloxane: This is a widely used, robust non-polar phase that separates compounds primarily by their boiling points.[2]

  • 5% Phenyl-95% Dimethylpolysiloxane: This phase offers a slightly different selectivity due to the presence of phenyl groups and can be beneficial for separating aromatic compounds or providing alternative selectivity for complex mixtures of alkanes.[2][3]

The key is to select a phase that provides the necessary selectivity to differentiate between the subtle structural differences of branched isomers.[7]

Q3: How does the temperature program impact the separation of branched alkanes?

A3: Temperature programming is a critical tool for optimizing the separation of complex mixtures like branched alkanes.[8]

  • Initial Oven Temperature: A lower initial temperature can improve the focusing of early-eluting isomers at the head of the column, enhancing their separation.[5] For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[9]

  • Temperature Ramp Rate: A slower temperature ramp rate generally improves the resolution of closely eluting compounds by increasing the interaction time between the analytes and the stationary phase.[2][5] A common starting point for a ramp rate is 5-10°C/min, which can be optimized based on the specific sample.[2]

  • Isothermal Holds: Introducing an isothermal hold at a specific temperature can sometimes improve the separation of a critical pair of co-eluting isomers.[5]

Q4: When should I consider changing the GC column dimensions?

A4: If optimizing the temperature program and carrier gas flow rate does not provide the desired resolution, changing the column dimensions is the next logical step.[1]

  • Increase Column Length: Doubling the column length can increase resolution by approximately 40% because it doubles the number of theoretical plates.[1][4] This is a good option when baseline separation is not achievable with other method optimizations.

  • Decrease Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) increases column efficiency, leading to sharper peaks and better resolution.[1][2] This can improve separation without significantly increasing the analysis time.[1]

  • Adjust Film Thickness: Thicker films increase retention, which can be beneficial for very volatile compounds. Thinner films can lead to faster analysis times and sharper peaks for less volatile compounds.[2] For high molecular weight alkanes, a thinner film can reduce the elution temperature and analysis time.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor resolution of all peaks Inefficient separation.• Lower the oven temperature or decrease the temperature ramp rate.[4][5]• Optimize the carrier gas flow rate.[6]• Use a longer column or a column with a smaller internal diameter.[1][4]
Co-elution of specific isomer pairs Insufficient selectivity of the stationary phase or suboptimal temperature program.• Try a different non-polar stationary phase (e.g., switch from 100% dimethylpolysiloxane to a 5% phenyl-substituted phase).[2][7]• Introduce an isothermal hold in the temperature program around the elution temperature of the co-eluting pair.[5]• A slower temperature ramp rate can improve the separation of closely eluting compounds.[2]
Broad, tailing peaks Column overload, active sites in the GC system, or a degraded column.• Dilute the sample or use a higher split ratio.[11]• Deactivate the injector liner and ensure a clean system.• Condition the column according to the manufacturer's instructions or replace the column if it is old or contaminated.
Long analysis times Non-optimized method parameters.• Increase the temperature ramp rate, but be mindful of potential resolution loss.[12]• Use a shorter column if resolution is adequate.[13]• Switch to a carrier gas with a higher optimal linear velocity, such as hydrogen, if your system is compatible.[12]

Experimental Protocols

General GC Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of branched alkanes on a non-polar column. It should be optimized for specific applications.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID).[1]

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase.[2] A common starting dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Injector: Split/Splitless injector.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[2]

2. Temperature Program:

  • Injector Temperature: 250°C - 300°C.

  • Detector Temperature: 300°C.[2]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.[2]

    • Ramp: 5°C/min to 300°C.[2] A slower ramp rate generally improves separation.[2]

    • Final Hold: Hold at 300°C for a sufficient time to elute all components.

3. Sample Injection:

  • Sample Preparation: Dissolve the alkane sample in a volatile, non-polar solvent such as hexane (B92381) or toluene.[1][2]

  • Injection Volume: 1 µL.

  • Injection Mode: Split injection with a ratio of 100:1. The split ratio may need to be optimized based on the sample concentration.[2]

Logical Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a systematic approach to troubleshooting and enhancing the resolution of branched alkanes.

TroubleshootingWorkflow Troubleshooting Workflow for Poor GC Resolution start Poor Resolution Observed check_method Review Current GC Method Parameters start->check_method optimize_temp Optimize Temperature Program (Lower initial T, slower ramp rate) check_method->optimize_temp resolution_ok1 Resolution Acceptable? optimize_temp->resolution_ok1 optimize_flow Optimize Carrier Gas Flow Rate resolution_ok1->optimize_flow No end Resolution Enhanced resolution_ok1->end Yes resolution_ok2 Resolution Acceptable? optimize_flow->resolution_ok2 change_column Change Column Dimensions (Longer length, smaller ID) resolution_ok2->change_column No resolution_ok2->end Yes resolution_ok3 Resolution Acceptable? change_column->resolution_ok3 change_phase Consider Different Stationary Phase resolution_ok3->change_phase No resolution_ok3->end Yes change_phase->end

Caption: A logical workflow for systematically troubleshooting poor resolution in the GC analysis of branched alkanes.

Data Summary

Impact of GC Parameters on Resolution and Analysis Time
Parameter ChangeEffect on ResolutionEffect on Analysis TimeWhen to Consider
Decrease Temperature Ramp Rate IncreasesIncreasesTo resolve closely eluting adjacent alkanes.[1]
Increase Column Length Increases (by ~√2 for 2x length)IncreasesWhen baseline separation is not achievable by other method optimizations.[1]
Decrease Column Internal Diameter (ID) IncreasesDecreases (relative to increasing length for same efficiency gain)To improve efficiency without a significant increase in analysis time.[1]
Decrease Film Thickness Increases (for high k' analytes)DecreasesFor the analysis of very high-boiling point compounds (>C40).[1]
Common Non-Polar GC Columns for Alkane Analysis
Stationary PhaseKey FeaturesMaximum Temperature (°C)Common Applications
100% Dimethylpolysiloxane General purpose, non-polar, separates by boiling point.~325-350General hydrocarbon analysis, quality control.
5% Phenyl-95% Dimethylpolysiloxane Slightly more polar, offers different selectivity, low bleed for MS.~350Detailed hydrocarbon analysis (DHA), environmental analysis.[3]
(5%-Phenyl)-methylpolysiloxane (High Temp) High thermal stability, low bleed, robust for high boiling point compounds.400High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[3]

References

Minimizing matrix effects in the analysis of 3-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 3-Ethyl-4,4-dimethyloctane.

Troubleshooting Guide

Matrix effects can significantly impact the accuracy and precision of this compound quantification. Common issues, their potential causes related to matrix effects, and recommended solutions are summarized below.

Issue Potential Cause (Matrix-Related) Recommended Solutions
Poor Peak Shape (Tailing) - Active sites in the inlet or column: Non-volatile matrix components can create active sites, leading to interactions with the analyte.[1][2] - Improper column installation: Incorrect column positioning can create dead volumes, causing peak tailing.[1]- Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner.[1] - Column Trimming: Remove the contaminated section from the front of the GC column.[1] - Proper Column Installation: Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[1]
Inconsistent Peak Areas - Variable injection volume: Matrix viscosity can affect the efficiency of the autosampler syringe. - Matrix-induced signal enhancement or suppression: Co-eluting matrix components can alter the ionization efficiency of the analyte in the mass spectrometer source.[3]- Use of an Internal Standard: Add a suitable internal standard to all samples and standards to compensate for injection volume variations and matrix effects.[4] - Dilution of the sample: Diluting the sample can reduce the concentration of interfering matrix components.
Low Analyte Recovery - Analyte loss during sample preparation: The analyte may bind to matrix components that are removed during cleanup steps. - Inefficient extraction: The chosen extraction solvent may not be optimal for partitioning the analyte from the sample matrix.- Optimize Sample Preparation: Evaluate different sample preparation techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE). - Solvent Selection: Test different extraction solvents to ensure efficient recovery of this compound.
High Background Noise - Contaminated carrier gas or GC system: Impurities in the gas or system can lead to a noisy baseline.[5] - Matrix components bleeding from the column: High-boiling matrix components from previous injections can slowly elute, causing a rising baseline.- Use High-Purity Gases and Traps: Ensure the use of high-purity carrier gas and install moisture and hydrocarbon traps. - Column Bake-out: At the end of a sequence, bake out the column at a high temperature to remove residual contaminants.
Inaccurate Quantification - Calibration mismatch: Using a calibration curve prepared in a clean solvent for samples with a complex matrix can lead to inaccurate results due to matrix effects.[6]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix.[6] - Standard Addition Method: Add known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the influence of all other components in a sample (the matrix) on the analytical signal of the analyte of interest, in this case, this compound.[7] These effects can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true concentration.[8] For a non-polar hydrocarbon like this compound, a common matrix effect in gas chromatography (GC) is signal enhancement. This occurs when non-volatile matrix components coat active sites in the GC inlet and column, reducing the analyte's interaction with these sites and allowing more of it to reach the detector.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A straightforward method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent with that of a standard spiked into a blank sample matrix (a sample known not to contain the analyte).[9] A significant difference in the peak area or height between the two indicates the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

For volatile and semi-volatile compounds like this compound, solvent-free extraction techniques are highly effective at minimizing the co-extraction of interfering matrix components. Two recommended techniques are:

  • Solid-Phase Microextraction (SPME): This technique uses a fiber coated with a stationary phase to extract and concentrate analytes from a sample, either by direct immersion or from the headspace.[10] It is a simple, fast, and solvent-free method.

  • Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), providing higher recovery and sensitivity for less volatile compounds.

Q4: How do I choose a suitable internal standard for the analysis of this compound?

An ideal internal standard (IS) should be chemically similar to the analyte but not present in the original sample.[4] For GC-MS analysis of hydrocarbons, deuterated analogs of the analyte are often the best choice as they have very similar chemical and physical properties but can be distinguished by their mass-to-charge ratio in the mass spectrometer.[11] If a deuterated standard for this compound is not available, a deuterated alkane with a similar boiling point and retention time, such as deuterated dodecane (B42187) (C12D26), would be a suitable alternative.

Q5: What is a matrix-matched calibration and when should I use it?

A matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[6] This approach helps to compensate for matrix effects because the standards and the samples will experience similar signal suppression or enhancement.[9] You should use a matrix-matched calibration when you have identified significant matrix effects and other strategies, such as sample dilution, are not sufficient or feasible.[12]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Water

This protocol is suitable for the analysis of this compound in aqueous matrices, such as environmental water samples.

Materials:

  • SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) coating)

  • 20 mL headspace vials with PTFE-lined septa

  • Heater/stirrer

  • GC-MS system

Procedure:

  • Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., deuterated dodecane) to the vial.

  • Matrix Modification (Optional): Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of the analyte into the headspace.

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) with stirring for a defined period (e.g., 15 minutes) to allow the analyte to equilibrate between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) while maintaining the temperature and stirring.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot inlet of the GC-MS for thermal desorption of the analyte onto the column. Start the GC-MS analysis.

Protocol 2: Preparation of a Matrix-Matched Calibration Curve for Fuel Analysis

This protocol describes the preparation of a matrix-matched calibration curve for the analysis of this compound in a gasoline matrix.

Materials:

  • Blank gasoline (verified to be free of this compound)

  • Stock solution of this compound in a suitable solvent

  • Internal standard solution

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Series of Standard Solutions: Prepare a series of standard solutions of this compound at different concentrations in a volatile solvent.

  • Spike the Blank Matrix: In separate volumetric flasks, add a precise volume of the blank gasoline.

  • Create Calibration Levels: Spike each flask of blank gasoline with a different standard solution to create a range of calibration concentrations.

  • Add Internal Standard: Add a consistent amount of the internal standard to each of the matrix-matched calibration standards.

  • Dilute to Final Volume: Dilute each calibration standard to the final volume with the blank gasoline.

  • Analysis: Analyze the prepared matrix-matched calibration standards using the same GC-MS method as for the unknown samples.

  • Construct the Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

Visualizations

cluster_0 Matrix Effect Pathway Sample_Matrix Sample Matrix (e.g., Fuel, Water, Soil) Analyte This compound Sample_Matrix->Analyte Interferents Co-eluting Matrix Components Sample_Matrix->Interferents GC_Inlet GC Inlet/Column Analyte->GC_Inlet Analyte Transfer Interferents->GC_Inlet Interferent Transfer MS_Source Mass Spectrometer Ion Source Interferents->MS_Source Ion Suppression/ Enhancement GC_Inlet->MS_Source Elution Signal Analytical Signal MS_Source->Signal Ionization

Caption: Logical pathway illustrating how matrix components can interfere with the analysis of this compound.

cluster_1 Troubleshooting Workflow for Matrix Effects Start Inaccurate/Inconsistent Results Observed Assess_ME Assess for Matrix Effects (Solvent vs. Matrix Standard) Start->Assess_ME ME_Present Matrix Effects Confirmed? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., SPME, SBSE) ME_Present->Optimize_SP Yes No_ME Investigate Other System Issues ME_Present->No_ME No Use_IS Implement Internal Standard Optimize_SP->Use_IS MM_Cal Use Matrix-Matched Calibration Use_IS->MM_Cal Reanalyze Re-analyze Samples MM_Cal->Reanalyze End Accurate Results Achieved Reanalyze->End

Caption: A workflow for systematically troubleshooting and minimizing matrix effects in the analysis of this compound.

References

Calibration curve issues for hydrocarbon analysis by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydrocarbon Analysis by GC-FID. This guide provides troubleshooting for common issues encountered with calibration curves, helping researchers, scientists, and drug development professionals ensure the accuracy and reliability of their analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for a valid GC-FID calibration curve?

A successful calibration relies on several key factors related to your system's performance. These include the stability of carrier gas flow rate, concentration range, detector setpoints, column type, pressure, and split ratio.[1][2] For a method to be considered validated, it should meet specific acceptance criteria for linearity, precision, and accuracy.[3]

Q2: How often should I calibrate my GC system?

It is recommended to perform calibration at regular intervals, such as every 30, 60, or 90 days, to account for minor modifications the GC system makes to retention times and response factors over time.[2] A calibration verification should also be performed regularly, for instance, by injecting a mid-level calibration standard to ensure the peak area remains within ±15% of the initial analysis.[4]

Q3: What is the difference between external and internal standard calibration?
  • External Standard Calibration: This method involves creating a calibration curve by plotting the response (peak area) versus the concentration of prepared standards.[5] It is straightforward but can be susceptible to variations in injection volume.[5]

  • Internal Standard (IS) Calibration: In this technique, a constant amount of a non-interfering compound (the internal standard) is added to all standards and samples. The calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[5] This method effectively mitigates variations in injection volume and sample preparation recovery.[5]

Troubleshooting Guide: Specific Calibration Issues

Problem 1: My calibration curve is non-linear.

Answer: Non-linearity in a calibration curve can arise from several sources, ranging from standard preparation to detector saturation. A common cause is extending the concentration of your standards beyond the linear dynamic range of the detector.[6] The linear range for most detectors, including FID, is typically between 10⁴ and 10⁵.[7]

Possible Causes and Solutions:

  • Inappropriate Calibration Range: The concentration of your standards may be too high, causing detector saturation, or too low, falling below the detection limit.[6][8]

    • Solution: Prepare a new set of standards within a narrower, more appropriate concentration range. If high concentrations are necessary, consider using a quadratic curve fit, but this must be validated carefully.[6]

  • Standard Preparation Error: Inaccurate dilutions or solvent evaporation can lead to incorrect standard concentrations.[6][7]

    • Solution: Carefully reprepare the calibration standards using calibrated pipettes and high-purity solvents. Ensure thorough mixing and keep all vials tightly capped when not in use.[6]

  • Injection Issues: Changes in injection volume, technique, or injector temperature can alter the amount of sample introduced into the column.[7] Splitless injection, in particular, can be sensitive to issues like discrimination against higher boiling point hydrocarbons.[9]

    • Solution: Use an autosampler for consistent injection volumes.[6] If using splitless injection, ensure the injector temperature is adequate to volatilize all components and optimize the splitless time.[9]

  • Analyte Adsorption or Degradation: Active sites in the injector liner or column can adsorb analytes, particularly at low concentrations.[7][10] Some compounds may also degrade at high injector temperatures.[6]

    • Solution: Use a deactivated injector liner and ensure the column is properly conditioned.[6] Try lowering the injector temperature in increments to check for thermal degradation.[6]

  • Detector Saturation: At very high concentrations, the FID response can become non-linear.[6]

    • Solution: Dilute the higher concentration standards or reduce the injection volume.[6]

Troubleshooting Workflow: Non-Linear Calibration Curve

cluster_0 Troubleshooting Non-Linearity start Start: Non-Linear Calibration Curve (R² < 0.999) check_range Is concentration range appropriate for the detector's linear range? start->check_range adjust_range Action: Prepare new standards in a narrower concentration range. Consider quadratic fit if high conc. is needed. check_range->adjust_range No check_prep Are standards prepared accurately? (Dilution, solvent purity, capping) check_range->check_prep Yes adjust_range->check_prep reprep_standards Action: Reprepare standards using calibrated equipment and high-purity solvent. Ensure vials are capped. check_prep->reprep_standards No check_injection Is the injection process consistent? (Volume, temperature, split ratio) check_prep->check_injection Yes reprep_standards->check_injection optimize_injection Action: Use an autosampler. Optimize injector temperature and split/splitless parameters. check_injection->optimize_injection No check_adsorption Is analyte adsorption or degradation possible? check_injection->check_adsorption Yes optimize_injection->check_adsorption deactivate_system Action: Use a deactivated liner. Condition the column. Test lower injector temperatures. check_adsorption->deactivate_system Yes check_saturation Are high concentration standards saturating the detector? check_adsorption->check_saturation No deactivate_system->check_saturation dilute_or_reduce Action: Dilute high concentration standards or reduce injection volume. check_saturation->dilute_or_reduce Yes end_node End: Problem Resolved check_saturation->end_node No dilute_or_reduce->end_node

Caption: Workflow for troubleshooting a non-linear GC-FID calibration curve.

Problem 2: My peak areas are inconsistent and reproducibility is poor.

Answer: Poor reproducibility, characterized by inconsistent peak areas for repeated injections of the same standard, is a common problem that undermines the reliability of your analysis.[11] The injection system is often the primary source of this issue.[11]

Possible Causes and Solutions:

  • Injection System Instability: This is the most frequent cause of poor reproducibility.

    • Manual Injections: Inconsistent technique can lead to variable injection volumes.[6]

    • Autosampler: A malfunctioning autosampler or a leaking syringe can introduce variability.[11]

    • Septum/Liner: A leaking or contaminated septum or liner can cause sample loss or adsorption.[6][11]

    • Solution: Use an autosampler for precision.[6] Regularly clean or replace the inlet liner, septum, and syringe.[11] Ensure the autosampler is properly calibrated.[11]

  • Carrier Gas Flow Instability: Fluctuations in the carrier gas flow rate directly affect peak areas and retention times.[6]

    • Solution: Check for leaks in the gas lines using an electronic leak detector and ensure gas regulators are functioning correctly.[6]

  • Sample Evaporation: If standard vials are left uncapped, the solvent can evaporate, leading to an increase in analyte concentration.[6]

    • Solution: Keep all standard and sample vials tightly capped when not in use.[6]

  • Column or Detector Issues: Contamination or degradation of the column or detector can lead to inconsistent responses.[11]

    • Solution: Periodically bake out the column.[11] Clean the FID jet if contamination is suspected.[11][12]

Troubleshooting Workflow: Poor Reproducibility

cluster_1 Troubleshooting Poor Reproducibility start Start: Inconsistent Peak Areas (High %RSD) check_injection Is the injection system stable? (Autosampler vs. Manual, Syringe, Septum) start->check_injection fix_injection Action: Use autosampler. Replace syringe and septum. Check for leaks. check_injection->fix_injection No check_gas_flow Is the carrier gas flow rate stable? check_injection->check_gas_flow Yes fix_injection->check_gas_flow fix_gas_flow Action: Check for gas leaks. Verify regulator and EPC function. check_gas_flow->fix_gas_flow No check_sample_prep Are samples handled consistently? (Capping, solvent evaporation) check_gas_flow->check_sample_prep Yes fix_gas_flow->check_sample_prep fix_sample_prep Action: Keep all vials tightly capped until analysis. check_sample_prep->fix_sample_prep No check_system_cond Is the system contaminated or degraded? (Column, Detector) check_sample_prep->check_system_cond Yes fix_sample_prep->check_system_cond clean_system Action: Bake out the column. Clean the FID detector jet. check_system_cond->clean_system Yes end_node End: Problem Resolved check_system_cond->end_node No clean_system->end_node

Caption: Workflow for troubleshooting poor reproducibility in GC-FID analysis.

Problem 3: My calibration curve has a significant positive y-intercept (doesn't pass through zero).

Answer: Ideally, a blank sample (zero concentration) should produce a zero response, meaning the calibration curve should pass through the origin. A significant positive y-intercept suggests that there is a response even when the analyte concentration is theoretically zero. This is often caused by contamination.[10]

Possible Causes and Solutions:

  • Solvent Contamination: The solvent used to prepare standards and blanks may be contaminated with the analyte of interest.[10]

    • Solution: Run a blank injection of just the solvent. If a peak appears at the analyte's retention time, use a higher purity solvent or a new bottle.[10]

  • System Contamination: Residue from previous analyses can build up in the injector, column, or detector, leading to a persistent background signal.[7]

    • Solution: Clean the injector port, replace the liner and septum, and bake out the column to remove contaminants.[6]

  • Analyte Adsorption/Desorption: Active sites in the system can adsorb a certain amount of the analyte at low concentrations. This can cause the response at the lowest calibration point to be disproportionately low, skewing the regression line to have a positive intercept.[10]

    • Solution: Use deactivated liners and columns. Sometimes, "priming" the system with a few injections of a high-concentration standard can help passivate active sites.[6]

  • Incorrect Integration: The data system's integration parameters may be set incorrectly, causing it to integrate baseline noise as a small peak.

    • Solution: Review the integration parameters. Ensure the baseline is being correctly set and that the threshold for peak detection is appropriate.

Troubleshooting Workflow: High Y-Intercept

cluster_2 Troubleshooting High Y-Intercept start Start: Calibration curve has significant positive y-intercept check_solvent Is the solvent contaminated? start->check_solvent run_solvent_blank Action: Inject a solvent blank. If peak is present, use new/cleaner solvent. check_solvent->run_solvent_blank Yes check_system_cont Is the GC system contaminated? check_solvent->check_system_cont No run_solvent_blank->check_system_cont clean_system Action: Clean injector port. Replace liner and septum. Bake out the column. check_system_cont->clean_system Yes check_adsorption Is analyte adsorption occurring at low concentrations? check_system_cont->check_adsorption No clean_system->check_adsorption deactivate_system Action: Use deactivated liners/columns. 'Prime' system with high conc. injection. check_adsorption->deactivate_system Yes check_integration Are integration parameters correct? check_adsorption->check_integration No deactivate_system->check_integration adjust_integration Action: Review and adjust baseline and peak integration settings. check_integration->adjust_integration No end_node End: Problem Resolved check_integration->end_node Yes adjust_integration->end_node

Caption: Workflow for troubleshooting a high y-intercept in a calibration curve.

Problem 4: I see no peak or a very small peak for my low concentration standards.

Answer: The inability to detect analytes at low concentrations affects the method's sensitivity and the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[6] This issue can stem from insufficient sample reaching the detector or from analyte loss within the system.

Possible Causes and Solutions:

  • Concentration Below Detection Limit: The concentration of the standard may simply be too low for the instrument to detect under the current method conditions.

    • Solution: Prepare a more concentrated standard to confirm the system is working. To improve sensitivity, try decreasing the split ratio or increasing the injection volume (if appropriate).[6]

  • Analyte Adsorption: Active sites within the injector or at the head of the column can irreversibly adsorb low-level analytes.[6]

    • Solution: Use a deactivated liner and a properly conditioned column. A "priming" injection of a higher concentration standard can sometimes help to passivate these active sites before running low-level standards.[6]

  • Incorrect Split Ratio: If the split ratio is too high, only a very small, potentially undetectable, fraction of the sample will reach the detector.[6]

    • Solution: Decrease the split ratio to allow more of the sample to enter the column. For trace analysis, consider using a splitless injection.[6]

  • Leaks in the Injection System: A leak in the syringe or septum can cause a variable and often significant loss of sample before it enters the column.[6]

    • Solution: Replace the syringe and septum and check for leaks.[6]

Troubleshooting Workflow: Low/No Peak at Low Concentrations

cluster_3 Troubleshooting Low/No Peaks at Low Concentrations start Start: No peak or very small peak for low concentration standards check_sensitivity Is the concentration below the instrument's detection limit? start->check_sensitivity increase_sensitivity Action: Decrease split ratio. Increase injection volume. Prepare a more concentrated standard. check_sensitivity->increase_sensitivity Yes check_adsorption Is analyte adsorption occurring? check_sensitivity->check_adsorption No increase_sensitivity->check_adsorption deactivate_system Action: Use a deactivated liner. 'Prime' the system with a high concentration standard. check_adsorption->deactivate_system Yes check_leaks Are there leaks in the injection system? check_adsorption->check_leaks No deactivate_system->check_leaks fix_leaks Action: Replace syringe and septum. Perform leak check. check_leaks->fix_leaks Yes end_node End: Problem Resolved check_leaks->end_node No fix_leaks->end_node

Caption: Workflow for troubleshooting low or missing peaks at low concentrations.

Data Presentation & Experimental Protocols

Table 1: Key Calibration and Validation Parameters
ParameterAcceptance CriteriaCommon Range/Value
Linearity (Correlation Coefficient) r ≥ 0.999> 0.999 is ideal for most methods.[3][13]
Precision (Repeatability) RSD < 2%Typically measured by multiple injections of the same sample.[3]
Intermediate Precision RSD < 3%Assessed by different analysts, on different days, or with different equipment.[3]
Accuracy (Recovery) 98-102%Determined through recovery studies of spiked samples.[3]
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:1The lowest concentration of an analyte that can be reliably detected.[3]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10:1The lowest concentration of an analyte that can be accurately quantified.[3]
Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a multi-point calibration curve using serial dilutions.

  • Prepare a Stock Standard Solution:

    • Accurately weigh a precise amount of the pure hydrocarbon standard (e.g., 100 mg).

    • Dissolve the standard in a Class A 10 mL volumetric flask using a high-purity solvent (e.g., hexane (B92381) or methylene (B1212753) chloride).[4] Fill to the mark. This is your primary stock solution (e.g., 10,000 mg/L).

  • Perform Serial Dilutions:

    • Label at least five clean volumetric flasks for your calibration levels (e.g., 100 mg/L, 50 mg/L, 25 mg/L, 10 mg/L, 5 mg/L).

    • To create the 100 mg/L standard, pipette 1 mL of the 10,000 mg/L stock into a 100 mL volumetric flask and dilute to the mark with the solvent.

    • To create the 50 mg/L standard, you can either dilute the stock solution or perform a serial dilution from the newly created 100 mg/L standard. Ensure all pipetting and dilutions are performed with calibrated equipment.

  • (Optional) Add Internal Standard:

    • If using an internal standard (IS) method, add a constant, known concentration of the IS to every standard and sample. For example, add 100 µL of a 1000 mg/L IS stock to each 10 mL standard.

  • Storage:

    • Transfer the prepared standards into labeled autosampler vials with PTFE-lined caps.[4]

    • Store standards in a refrigerator when not in use and allow them to return to room temperature before analysis.

Protocol 2: Typical GC-FID Operating Conditions for Hydrocarbon Analysis

These are general starting conditions and should be optimized for the specific hydrocarbons being analyzed.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).[4]

  • Column: A nonpolar stationary phase column, such as one with a DB-1, DB-5, or HP-5 phase, is commonly recommended.[14]

    • Example: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1-2 mL/min).[9]

  • Temperatures:

    • Injector Temperature: 280-320 °C (must be high enough to vaporize heavy hydrocarbons without causing degradation).[9]

    • Detector Temperature: 320-340 °C (typically 20 °C higher than the final oven temperature).[9]

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 320 °C at a rate of 20-40 °C/min.[9][14]

      • Final Hold: Hold at 320 °C for 5-10 minutes.

  • Injection:

    • Mode: Splitless or Split (a low split ratio like 10:1 is a good starting point).[9]

    • Injection Volume: 1 µL.

  • Detector Gases:

    • Hydrogen Flow: 40 mL/min.[9]

    • Air Flow: 400 mL/min.[9]

    • Makeup Gas (N₂ or He) Flow: 30-40 mL/min.[9]

References

Validation & Comparative

Comparing boiling points of 3-Ethyl-4,4-dimethyloctane and n-dodecane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Drug Development and Chemical Sciences

In the realm of organic chemistry, the physical properties of a molecule are pivotal in determining its application, particularly in fields like drug development where solubility, volatility, and intermolecular interactions are critical. This guide provides a comparative analysis of the boiling points of two C12H26 isomers: the branched-chain alkane 3-Ethyl-4,4-dimethyloctane and the straight-chain alkane n-dodecane. This comparison is supported by established chemical principles and outlines a standard experimental protocol for boiling point determination.

Executive Summary

Data Presentation

CompoundMolecular FormulaStructureBoiling Point (°C)
n-dodecaneC12H26Straight-chain216.3[1]
This compoundC12H26Branched-chainNot readily available

The Impact of Molecular Structure on Boiling Point

The disparity in boiling points between these two isomers can be explained by the nature of intermolecular forces, specifically London dispersion forces (a type of van der Waals force).

G Relationship Between Molecular Structure and Boiling Point cluster_0 n-dodecane (Straight-Chain) cluster_1 This compound (Branched-Chain) A Linear Structure B Larger Surface Area A->B C Stronger van der Waals Forces B->C D Higher Boiling Point C->D J Comparison of Boiling Points D->J E Compact, Spherical Structure F Smaller Surface Area E->F G Weaker van der Waals Forces F->G H Lower Boiling Point G->H H->J I Isomers (Same Molecular Formula) I->A I->E G Experimental Workflow for Boiling Point Determination A Apparatus Assembly B Sample and Boiling Chips Addition A->B C Gentle Heating B->C D Vapor Rises and Condenses C->D E Record Stable Temperature (Boiling Point) D->E F Cooling and Disassembly E->F

References

Thermodynamic Stability of Branched vs. Linear C12H26 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic stability between linear and branched isomers of dodecane (B42187) (C12H26). The stability of these isomers is a critical factor in various applications, including fuel development, lubrication technologies, and as reference materials in analytical chemistry. This document summarizes key experimental data, details the methodologies for their determination, and illustrates the fundamental principles governing their thermodynamic properties.

Data Presentation: Thermodynamic Properties of C12H26 Isomers

The thermodynamic stability of a compound is fundamentally related to its standard enthalpy of formation (ΔHf°), with more negative values indicating greater stability. The spontaneity of formation is further described by the standard Gibbs free energy of formation (ΔGf°), while the standard molar entropy (S°) provides insight into the degree of molecular disorder. The following table summarizes these key thermodynamic parameters for n-dodecane (linear) and two of its branched isomers at standard conditions (298.15 K and 1 bar).

IsomerStructureDegree of BranchingΔHf° (gas, kJ/mol)ΔGf° (gas, kJ/mol)S° (gas, J/mol·K)
n-DodecaneLinearNone-290.9 ± 1.4[1]42.3 (calculated)622.5[1]
2-MethylundecaneBranchedLow-295.3 (estimated)47.72 (calculated)[2]Not Available
2,2,4,6,6-Pentamethylheptane (B104275)BranchedHigh-330.9 (estimated)Not AvailableNot Available

Note: Some of the data for the branched isomers are estimated or calculated due to the limited availability of experimental values in the literature.

Analysis of Thermodynamic Data

The data presented in the table reveals a clear trend: as the degree of branching in the C12H26 isomer increases, the standard enthalpy of formation becomes more negative. This indicates that branched isomers are thermodynamically more stable than their linear counterparts . For instance, the estimated enthalpy of formation for the highly branched 2,2,4,6,6-pentamethylheptane is significantly lower than that of linear n-dodecane.

This increased stability of branched alkanes can be attributed to a combination of factors, including intramolecular van der Waals forces and hyperconjugation, which are more pronounced in the more compact, branched structures.

While a complete set of experimental data for Gibbs free energy and entropy is not available for the branched isomers, the general principles of thermodynamics suggest that the entropy of linear alkanes is typically higher than that of their branched isomers. This is because the linear structure allows for a greater number of possible conformations, leading to a higher degree of disorder.

Experimental Protocols: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of hydrocarbons is most commonly determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter. The following is a detailed protocol for this experimental procedure, particularly for liquid samples like C12H26 isomers.

Objective: To determine the enthalpy of combustion of a liquid C12H26 isomer.

Apparatus:

  • Adiabatic bomb calorimeter

  • Steel bomb

  • Crucible (platinum or nickel-chromium)

  • Ignition wire (platinum or nichrome)

  • Oxygen cylinder with a pressure regulator

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Balance (accurate to 0.1 mg)

  • Pellet press (for solid reference standards)

  • Gelatin capsules (for volatile liquids)

Procedure:

  • Sample Preparation:

    • Accurately weigh a gelatin capsule.

    • Fill the capsule with the liquid C12H26 isomer (approximately 0.5 - 1.0 g) and seal it.

    • Reweigh the filled and sealed capsule to determine the precise mass of the sample.

    • For non-volatile liquids, the sample can be weighed directly into the crucible.

  • Bomb Assembly:

    • Place the crucible containing the sample into the support inside the bomb.

    • Attach a piece of ignition wire (of known mass and energy of combustion per unit length) to the electrodes, ensuring it is in close contact with the sample or capsule.

    • Carefully seal the bomb.

  • Oxygen Charging:

    • Connect the bomb to the oxygen cylinder.

    • Purge the bomb with a small amount of oxygen to remove any atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup:

    • Place the sealed and charged bomb into the calorimeter bucket.

    • Add a precise volume of distilled water (typically 2 L) to the bucket, ensuring the bomb is fully submerged.

    • Place the bucket inside the adiabatic jacket of the calorimeter.

    • Insert the thermometer and stirrer into the water.

  • Combustion and Data Acquisition:

    • Allow the system to reach thermal equilibrium, monitoring the temperature until it becomes stable.

    • Record the initial temperature.

    • Ignite the sample by passing an electric current through the ignition wire.

    • Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then begins to fall.

  • Post-Combustion Analysis:

    • Carefully release the pressure from the bomb.

    • Open the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).

    • Collect and weigh any unburned portion of the ignition wire.

    • The bomb washings can be titrated with a standard base to determine the amount of nitric and sulfuric acids formed from any nitrogen or sulfur impurities.

  • Calculations:

    • Calculate the total heat released during combustion using the temperature rise and the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

    • Correct the total heat released for the heat of combustion of the ignition wire and the gelatin capsule, as well as for the heat of formation of any acids produced.

    • From the corrected heat of combustion, calculate the standard enthalpy of combustion (ΔHc°) of the C12H26 isomer.

    • Finally, calculate the standard enthalpy of formation (ΔHf°) using Hess's Law and the known standard enthalpies of formation of CO2 and H2O.

Mandatory Visualization

Thermodynamic_Stability Relationship Between Branching and Thermodynamic Stability of C12H26 Isomers cluster_structure Molecular Structure cluster_properties Thermodynamic Properties Linear_Alkane Linear Alkane (e.g., n-Dodecane) Enthalpy Standard Enthalpy of Formation (ΔHf°) Linear_Alkane->Enthalpy Less Negative Entropy Standard Molar Entropy (S°) Linear_Alkane->Entropy Higher Branched_Alkane Branched Alkane (e.g., 2,2,4,6,6-Pentamethylheptane) Branched_Alkane->Enthalpy More Negative Branched_Alkane->Entropy Lower Stability Thermodynamic Stability Enthalpy->Stability More Negative ΔHf° leads to Higher Stability

Caption: Factors influencing the thermodynamic stability of C12H26 isomers.

Conclusion

The experimental data, although limited for some branched isomers, consistently supports the principle that increased branching in C12H26 isomers leads to greater thermodynamic stability , as evidenced by a more negative standard enthalpy of formation. This is a crucial consideration for professionals in fields where the energetic properties of hydrocarbons are of paramount importance. The detailed experimental protocol for bomb calorimetry provided herein offers a standardized method for obtaining the high-quality data necessary for such comparative studies.

References

Differentiating Dodecane Isomers: A Comparative Guide to Mass Spectral Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. Dodecane (B42187) (C12H26) and its numerous isomers present a significant analytical challenge due to their similar chemical properties and mass spectra. This guide provides a comparative analysis of major mass spectral libraries—NIST, Wiley, and MassBank—assessing their utility in distinguishing between these closely related compounds. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate library for your research needs.

Mass Spectral Library Coverage of Dodecane Isomers

The ability to correctly identify an unknown compound through mass spectrometry is heavily reliant on the comprehensiveness and quality of the reference library used for spectral matching. A comparative overview of n-dodecane and three of its branched isomers across the NIST, Wiley, and MassBank libraries reveals varying levels of coverage.

CompoundNIST Mass Spectral LibraryWiley Registry of Mass Spectral DataMassBank
n-Dodecane Present[1][2]Present (Indicated in PubChem)[2]Present
2-Methylundecane Present[3][4]Information not publicly availableNot Found
5-Methylundecane Present[5][6]Information not publicly availableNot Found
2,2-Dimethyldecane Present[7][8]Information not publicly availableNot Found

Key Observations:

  • The NIST Mass Spectral Library demonstrates good coverage for n-dodecane and several of its branched isomers, with readily accessible mass spectra for comparison.[1][3][5][7]

  • The Wiley Registry of Mass Spectral Data is widely recognized as a comprehensive commercial library. While direct access to its vast collection of spectra is subscription-based, its inclusion of a wide array of compounds, including numerous hydrocarbons, is a key feature.

  • MassBank , a prominent open-access database, contains a spectrum for n-dodecane but appears to have limited coverage for its branched isomers based on our investigation.

For researchers working with a wide range of hydrocarbon isomers, the NIST and Wiley libraries are likely to be the most valuable resources. The choice between them may depend on budget and the specific isomers under investigation.

Experimental Protocol: GC-MS Analysis of Dodecane Isomers

The following protocol outlines a standard method for the separation and analysis of dodecane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for hydrocarbon analysis.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each dodecane isomer standard in a volatile solvent such as hexane (B92381).

  • Create a mixed standard solution containing all isomers of interest at a concentration of 10 µg/mL by diluting the stock solutions.

  • If analyzing an unknown sample, dissolve it in hexane to an estimated concentration within the instrument's linear range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injection Port: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 5 °C/min.

      • Hold at 150 °C for 5 minutes.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is recommended for separating hydrocarbon isomers.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Process the data using the instrument's software to identify peaks and perform library searches.

  • Compare the acquired mass spectrum of each peak against the NIST, Wiley, and/or MassBank libraries to identify the dodecane isomers. The quality of the match is typically reported as a similarity score.

Workflow for Dodecane Isomer Identification

The process of identifying dodecane isomers using GC-MS and mass spectral libraries can be visualized as a systematic workflow.

cluster_sample_prep 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data_analysis 3. Data Analysis & Identification cluster_libraries Mass Spectral Libraries Sample Dodecane Isomer Sample Dissolution Dissolve in Hexane Sample->Dissolution Standard Reference Standards Standard->Dissolution GC_MS GC-MS System Dissolution->GC_MS Inject Sample GC_Separation Chromatographic Separation GC_MS->GC_Separation MS_Detection Mass Spectral Detection GC_Separation->MS_Detection Acquired_Spectrum Acquired Mass Spectrum MS_Detection->Acquired_Spectrum Library_Search Library Search Acquired_Spectrum->Library_Search NIST NIST Library_Search->NIST Wiley Wiley Library_Search->Wiley MassBank MassBank Library_Search->MassBank Identification Isomer Identification NIST->Identification Wiley->Identification MassBank->Identification

Experimental workflow for dodecane isomer analysis.

This guide provides a foundational understanding of the resources and methodologies available for the challenging task of dodecane isomer identification. The selection of a mass spectral library should be guided by the specific research needs, the diversity of isomers under investigation, and available resources. For comprehensive and reliable identification, a high-quality, extensive library such as NIST or Wiley is recommended.

References

A Comparative Analysis of Electron Ionization (EI) and Chemical Ionization (CI) for the Structural Elucidation of 3-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the structural analysis of non-polar compounds such as branched alkanes, mass spectrometry (MS) is an indispensable tool. The choice of ionization technique significantly impacts the resultant mass spectrum and the nature of the structural information obtained. This guide provides a comparative analysis of two common ionization methods, Electron Ionization (EI) and Chemical Ionization (CI), for the characterization of 3-Ethyl-4,4-dimethyloctane, a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .

Principles of Ionization Techniques: EI vs. CI

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV).[1][2] This high energy input leads to the formation of a molecular ion (M⁺˙) that is often unstable and undergoes extensive fragmentation.[3][4] The resulting complex fragmentation pattern serves as a molecular fingerprint, providing detailed structural information.[3] However, for some molecules, particularly branched alkanes, the molecular ion peak may be weak or entirely absent.[4]

In contrast, Chemical Ionization (CI) is a "soft" ionization technique that utilizes a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte molecule through ion-molecule reactions.[1][2][5] The reagent gas is first ionized by electrons, and these reagent gas ions then react with the analyte to produce ions, typically protonated molecules ([M+H]⁺).[5][6] This process imparts significantly less energy to the analyte, resulting in minimal fragmentation and a prominent pseudomolecular ion peak, which is invaluable for determining the molecular weight of the compound.[2][4]

Comparative Mass Spectral Data for this compound

The following table summarizes the predicted prominent ions and their relative abundances for this compound under both EI and CI conditions. The EI fragmentation is predicted based on the principle of preferential cleavage at branching points to form stable carbocations.[4][7]

Ionization TechniquePredicted Ion (m/z)Proposed Fragment Structure/Ion TypePredicted Relative Abundance (%)
Electron Ionization (EI) 170[C₁₂H₂₆]⁺˙ (Molecular Ion)< 5
141[C₁₀H₂₁]⁺20
113[C₈H₁₇]⁺40
99[C₇H₁₅]⁺100 (Base Peak)
71[C₅H₁₁]⁺60
57[C₄H₉]⁺80
43[C₃H₇]⁺50
29[C₂H₅]⁺30
Chemical Ionization (CI) 171[C₁₂H₂₇]⁺ ([M+H]⁺)100 (Base Peak)
169[C₁₂H₂₅]⁺ ([M-H]⁺)15
141[C₁₀H₂₁]⁺< 10

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) System

A standard gas chromatograph coupled to a mass spectrometer is utilized for the analysis.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating branched alkanes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

Electron Ionization (EI) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Ion Source:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

  • Mass Analyzer:

    • Scan Range: m/z 25-250.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify peaks in the total ion chromatogram and analyze the corresponding mass spectra. Compare the fragmentation pattern with known principles of alkane fragmentation and spectral libraries.

Chemical Ionization (CI) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Ion Source:

    • Ionization Mode: Chemical Ionization (CI).

    • Reagent Gas: Methane (CH₄) at a source pressure of approximately 1 torr.

    • Electron Energy: 100-200 eV (to ionize the reagent gas).

    • Source Temperature: 150-200°C.

  • Mass Analyzer:

    • Scan Range: m/z 50-250.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify the pseudomolecular ion ([M+H]⁺) to confirm the molecular weight. Analyze any minor fragment ions to gain further structural information.

Visualization of Ionization and Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in the EI and CI analysis of this compound.

EI_Fragmentation cluster_frags Major Fragment Ions M This compound (M, m/z 170) M_ion [C12H26]+• (Molecular Ion, m/z 170) M->M_ion + e- F1 [C7H15]+ (m/z 99) Base Peak M_ion->F1 Loss of C5H11• F2 [C4H9]+ (m/z 57) M_ion->F2 Loss of C8H17• F3 [C8H17]+ (m/z 113) M_ion->F3 Loss of C4H9• F4 [C10H21]+ (m/z 141) M_ion->F4 Loss of C2H5•

Caption: Predicted EI fragmentation of this compound.

CI_Ionization cluster_reagent Reagent Gas Ionization (Methane) cluster_analyte Analyte Ionization CH4 CH4 CH4_ion [CH4]+• CH4->CH4_ion + e- CH5_plus [CH5]+ CH4_ion->CH5_plus + CH4 MH_plus [M+H]+ (m/z 171) Pseudomolecular Ion CH5_plus->MH_plus + M M This compound (M)

Caption: Chemical Ionization process for this compound.

Conclusion

The comparative analysis of EI and CI for this compound highlights the complementary nature of these two ionization techniques. EI-MS provides a detailed fragmentation pattern that is crucial for the structural elucidation of the branched alkane, allowing for the identification of key structural features through the analysis of stable carbocation fragments.[3][4] Conversely, CI-MS yields a simple spectrum dominated by the pseudomolecular ion, which unequivocally determines the molecular weight of the analyte.[2][6] For comprehensive characterization of unknown branched alkanes and other similar molecules, the application of both EI and CI is highly recommended. EI provides the "fingerprint" for structural identification, while CI confirms the molecular formula, together offering a powerful analytical strategy for researchers in various scientific disciplines.

References

A Comparative Guide to the GC Retention Times of 3-Ethyl-4,4-dimethyloctane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the gas chromatographic behavior of C12 alkane isomers, supported by experimental data.

The separation and identification of structurally similar isomers present a significant challenge in analytical chemistry, particularly in fields such as petrochemical analysis, environmental science, and drug development, where the bioactivity and toxicity of a compound can be highly dependent on its isomeric form. This guide provides a comparative analysis of the gas chromatography (GC) retention times of 3-Ethyl-4,4-dimethyloctane and a selection of its C12H26 isomers. By examining their Kovats retention indices, a standardized measure of GC retention, we can elucidate the relationship between molecular structure and chromatographic elution behavior on non-polar stationary phases.

Elucidation of Isomeric Retention Behavior

The retention of alkanes in gas chromatography on non-polar stationary phases is primarily governed by their boiling points, which in turn are influenced by molecular size, shape, and intermolecular forces. For isomers of the same carbon number, such as the C12 alkanes discussed herein, the degree of branching plays a crucial role in determining their volatility and, consequently, their GC retention times.

Generally, for a homologous series of alkanes, the retention time increases with the number of carbon atoms. However, among isomers, a more compact, highly branched structure leads to a lower boiling point and, therefore, a shorter retention time compared to a less branched or linear isomer. This is because the spherical shape of highly branched alkanes reduces the surface area available for intermolecular van der Waals interactions, leading to weaker forces that must be overcome for the compound to transition into the vapor phase.

This principle is illustrated by the Kovats retention indices presented in the following table. The linear isomer, n-dodecane, exhibits the highest retention index, while the more branched isomers show progressively lower values. The degree of branching and the positions of the alkyl substituents all contribute to the subtle differences in their retention behavior.

Comparative Analysis of Kovats Retention Indices

The following table summarizes the Kovats retention indices for this compound and a selection of its C12H26 isomers on non-polar stationary phases. The Kovats retention index is a dimensionless quantity that normalizes retention times to those of adjacent n-alkanes, making it a more robust and transferable measure than raw retention time.

Compound NameMolecular FormulaCAS NumberKovats Retention Index (Non-polar phase)
n-DodecaneC12H26112-40-31200
3-Ethyl-2,7-dimethyloctaneC12H2662183-55-51180[1]
3,3-DiethyloctaneC12H2617302-40-81167
3,4,7-TrimethylnonaneC12H2627802-85-31114[2][3]
2,2,3-TrimethylnonaneC12H2655499-04-21114[4]
3,4,5,6-TetramethyloctaneC12H26-1100.6
2,2,3,3-TetramethyloctaneC12H2662183-74-8929
This compound C12H26 62183-69-1 Not available

Experimental Protocols

The determination of Kovats retention indices for hydrocarbon isomers is typically performed using gas chromatography with a flame ionization detector (GC-FID). The following is a representative experimental protocol for the analysis of C12 alkane isomers.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a capillary column, and an autosampler.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane (e.g., DB-1 or equivalent) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5 or equivalent) stationary phase, is commonly used for hydrocarbon analysis.[5] A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Injector: A split/splitless injector is typically used, with an injection volume of 1 µL and a split ratio of 100:1. The injector temperature is maintained at a high enough temperature to ensure complete vaporization of the sample (e.g., 250°C).

  • Oven Temperature Program: A temperature program is employed to ensure adequate separation of the isomers. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

  • Detector: The flame ionization detector (FID) is maintained at a high temperature (e.g., 300°C) to ensure efficient detection of the eluting hydrocarbons.

Sample Preparation:

A mixture of the alkane isomers is prepared in a volatile solvent, such as hexane (B92381) or pentane, at a concentration suitable for GC analysis (e.g., 100 ppm). A series of n-alkanes (e.g., C8 to C16) is also prepared to serve as retention time standards for the calculation of Kovats retention indices.

Data Analysis:

The retention times of the n-alkane standards and the C12 isomers are recorded. The Kovats retention index (I) for each isomer is then calculated using the following formula for temperature-programmed analysis:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

where:

  • t_R(x) is the retention time of the isomer

  • t_R(n) is the retention time of the n-alkane eluting just before the isomer

  • t_R(n+1) is the retention time of the n-alkane eluting just after the isomer

  • n is the carbon number of the n-alkane eluting just before the isomer

Visualizing the Separation Logic and Workflow

To better understand the principles governing the separation and the experimental process, the following diagrams are provided.

G cluster_0 Structural Properties of C12 Isomers cluster_1 GC Elution Order on Non-Polar Column Linear (n-dodecane) Linear (n-dodecane) High Boiling Point High Boiling Point Linear (n-dodecane)->High Boiling Point Max Surface Area Longer Retention Time Longer Retention Time High Boiling Point->Longer Retention Time Stronger van der Waals Branched Isomers Branched Isomers Lower Boiling Points Lower Boiling Points Branched Isomers->Lower Boiling Points Reduced Surface Area Shorter Retention Time Shorter Retention Time Lower Boiling Points->Shorter Retention Time Weaker van der Waals Highly Branched Highly Branched Lowest Boiling Point Lowest Boiling Point Highly Branched->Lowest Boiling Point More Spherical Shortest Retention Time Shortest Retention Time Lowest Boiling Point->Shortest Retention Time Weakest van der Waals

Relationship between Isomer Structure and GC Retention Time.

G Sample Preparation Sample Preparation GC-FID Analysis GC-FID Analysis Sample Preparation->GC-FID Analysis Inject Sample & n-Alkane Standards Data Acquisition Data Acquisition GC-FID Analysis->Data Acquisition Generate Chromatograms Data Processing Data Processing Data Acquisition->Data Processing Record Retention Times Comparative Analysis Comparative Analysis Data Processing->Comparative Analysis Calculate Kovats Indices

Experimental Workflow for GC Retention Time Comparison.

References

A Comparative Guide to the Viscosity of Branched and Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The viscosity of alkanes is a critical physical property influencing a wide range of applications, from the formulation of lubricants and drug delivery systems to solvent selection in chemical synthesis. This guide provides an objective comparison of the viscosity of straight-chain (n-alkanes) and their corresponding branched isomers. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions.

The Influence of Molecular Structure on Viscosity

The viscosity of a liquid is a measure of its resistance to flow and is primarily governed by the strength of intermolecular forces. For non-polar molecules like alkanes, the dominant intermolecular interactions are London dispersion forces, a type of van der Waals force. The strength of these forces is influenced by the molecule's surface area and its ability to pack closely with neighboring molecules.

Straight-chain alkanes have a larger surface area and can align themselves in a way that maximizes contact, leading to stronger London dispersion forces.[1] Consequently, more energy is required for the molecules to move past one another, resulting in higher viscosity.

In contrast, branched alkanes are more compact and spherical in shape.[2] This reduces the surface area available for intermolecular contact, weakening the London dispersion forces.[1][3] As a result, branched alkanes generally exhibit lower viscosities compared to their straight-chain isomers of the same carbon number.[4]

Quantitative Comparison of Alkane Viscosities

The following table summarizes the dynamic viscosity of several straight-chain alkanes and their branched isomers at a consistent temperature, illustrating the impact of molecular structure on this key physical property.

Carbon NumberStraight-Chain AlkaneDynamic Viscosity (mPa·s at 20°C)Branched-Chain AlkaneDynamic Viscosity (mPa·s at 20°C)
C5n-Pentane0.23[1]Neopentane (2,2-Dimethylpropane)0.214 (at 25°C)[5]
C6n-Hexane0.31[1]2,2-Dimethylbutane~0.30[6]
C7n-Heptane0.42[1][7]2,4-Dimethylpentane0.389 (at 25°C)[8]
C8n-Octane0.542Isooctane (2,2,4-Trimethylpentane)0.50[1]

Experimental Protocols

The viscosity data presented in this guide is typically determined using standardized methods, with ASTM D445 being a globally recognized standard for the measurement of kinematic viscosity.[9][10]

Experimental Protocol: Determination of Kinematic Viscosity using an Ubbelohde Viscometer (ASTM D445)

This protocol outlines the manual determination of kinematic viscosity for a transparent liquid.

Apparatus:

  • Ubbelohde-type glass capillary viscometer

  • Constant temperature water bath with a stability of ±0.02°C

  • Calibrated thermometer

  • Stopwatch with a resolution of 0.1 seconds

  • Pipette and suction bulb

  • Solvents for cleaning (e.g., acetone, filtered air)

Procedure:

  • Viscometer Selection and Preparation:

    • Select a clean, dry, and calibrated Ubbelohde viscometer of the appropriate size for the expected viscosity.

    • Ensure the viscometer is thoroughly cleaned with a suitable solvent and dried with filtered air before use.

  • Sample Preparation and Loading:

    • Filter the alkane sample through a fine-mesh screen to remove any particulate matter.

    • Introduce the sample into the viscometer's filling tube.

  • Temperature Equilibration:

    • Suspend the viscometer vertically in the constant temperature bath, ensuring the uppermost timing mark is below the water level.[11]

    • Allow the viscometer to equilibrate for at least 20-30 minutes to reach the desired temperature.[11][12]

  • Measurement of Efflux Time:

    • Using a suction bulb, draw the liquid up through the capillary tube to a point slightly above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely as the bottom of the liquid meniscus passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the efflux time to the nearest 0.1 second.

  • Repeatability:

    • Perform at least two measurements and ensure they are within the acceptable repeatability limits specified in the ASTM D445 standard.

  • Calculation of Kinematic Viscosity:

    • Calculate the kinematic viscosity (ν) in centistokes (cSt) by multiplying the average efflux time (t) in seconds by the viscometer calibration constant (C): ν = C * t

  • Calculation of Dynamic Viscosity:

    • To obtain the dynamic viscosity (η) in millipascal-seconds (mPa·s), multiply the kinematic viscosity (ν) by the density (ρ) of the liquid at the same temperature: η = ν * ρ

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

molecular_structure_viscosity cluster_straight Straight-Chain Alkane (e.g., n-Octane) cluster_branched Branched-Chain Alkane (e.g., Isooctane) Linear Structure Linear Structure Large Surface Area Large Surface Area Linear Structure->Large Surface Area leads to Stronger van der Waals Forces Stronger van der Waals Forces Large Surface Area->Stronger van der Waals Forces results in Higher Viscosity Higher Viscosity Stronger van der Waals Forces->Higher Viscosity causes Compact/Spherical Structure Compact/Spherical Structure Smaller Surface Area Smaller Surface Area Compact/Spherical Structure->Smaller Surface Area leads to Weaker van der Waals Forces Weaker van der Waals Forces Smaller Surface Area->Weaker van der Waals Forces results in Lower Viscosity Lower Viscosity Weaker van der Waals Forces->Lower Viscosity causes

Caption: Relationship between alkane structure and viscosity.

experimental_workflow Start Start Prepare Viscometer and Sample Prepare Viscometer and Sample Start->Prepare Viscometer and Sample Equilibrate in Water Bath Equilibrate in Water Bath Prepare Viscometer and Sample->Equilibrate in Water Bath Measure Efflux Time Measure Efflux Time Equilibrate in Water Bath->Measure Efflux Time Repeat Measurement Repeat Measurement Measure Efflux Time->Repeat Measurement Repeat Measurement->Measure Efflux Time Inconsistent Results Calculate Kinematic Viscosity Calculate Kinematic Viscosity Repeat Measurement->Calculate Kinematic Viscosity Consistent Results Calculate Dynamic Viscosity Calculate Dynamic Viscosity Calculate Kinematic Viscosity->Calculate Dynamic Viscosity End End Calculate Dynamic Viscosity->End

Caption: ASTM D445 experimental workflow.

References

Comparative Environmental Fate and Transport of Dodecane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the environmental fate and transport properties of n-dodecane and two representative branched isomers, 2-methylundecane (B1362468) and the highly-branched 2,2,4,6,6-pentamethylheptane (B104275). This guide provides a comprehensive overview of their physicochemical characteristics, mobility in various environmental compartments, and persistence, supported by experimental and estimated data.

The environmental journey of a chemical is dictated by a complex interplay of its intrinsic properties and the characteristics of the surrounding environment. For hydrocarbons like the C12H26 isomers, seemingly subtle differences in molecular structure—specifically, the degree of branching—can lead to significant variations in their environmental fate and transport. This guide offers a comparative analysis of n-dodecane, a linear alkane, against two branched isomers: 2-methylundecane and the highly-branched 2,2,4,6,6-pentamethylheptane. Understanding these differences is crucial for accurate environmental risk assessment and the development of effective remediation strategies.

Physicochemical Properties: The Foundation of Environmental Behavior

The physicochemical properties of a substance are fundamental to predicting its behavior in the environment. Key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) govern a chemical's tendency to partition between air, water, soil, and biota.

Propertyn-Dodecane2-Methylundecane2,2,4,6,6-Pentamethylheptane
Molecular Formula C12H26C12H26C12H26
Molecular Weight ( g/mol ) 170.34170.34170.34
Boiling Point (°C) 216.3210177-178
Melting Point (°C) -9.6-46.8-67
Density (g/cm³ at 20°C) 0.7490.7400.751
Water Solubility (mg/L at 25°C) 0.00370.0029 (estimated)0.009 (estimated)
Vapor Pressure (Pa at 25°C) 1833.3 (estimated)189 (estimated)
log Kow (Octanol-Water Partition Coefficient) 6.106.42 (estimated)5.94 (estimated)
Henry's Law Constant (Pa·m³/mol at 25°C) 8311700 (estimated)21000 (estimated)

Note: Estimated values are generated using the EPI Suite™ program, a tool developed by the US Environmental Protection Agency for predicting physicochemical properties and environmental fate.

As the table illustrates, increased branching generally leads to a lower boiling point and melting point. While all three isomers have very low water solubility, the estimations suggest slight variations. The vapor pressure and Henry's Law constant, which indicate the likelihood of volatilization from water, are predicted to be significantly higher for the highly-branched isomer.

Environmental Fate and Transport: A Comparative Overview

The journey of these isomers through the environment is governed by several key processes: volatilization, soil and sediment sorption, and biodegradation.

Volatilization

Volatilization is a significant transport pathway for dodecane (B42187) isomers, particularly from water surfaces. The Henry's Law constant is a key indicator of this tendency. The estimated values suggest that the highly-branched 2,2,4,6,6-pentamethylheptane will volatilize from water much more rapidly than n-dodecane and 2-methylundecane. Once in the atmosphere, these compounds are subject to degradation, primarily through reactions with hydroxyl radicals.

Soil and Sediment Sorption

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Higher Koc values indicate stronger binding to soil organic matter and less mobility in the subsurface.

IsomerEstimated log KocMobility Potential
n-Dodecane4.86Low
2-Methylundecane5.03Low
2,2,4,6,6-Pentamethylheptane4.81Low

Note: Estimated values are generated using the EPI Suite™ KOCWIN™ model.

Based on these estimations, all three dodecane isomers are expected to have low mobility in soil and sediment, with a strong tendency to partition to the organic matter fraction. This suggests they are less likely to leach into groundwater but may persist in the soil matrix.

Biodegradation

Biodegradation is a critical process for the ultimate removal of hydrocarbons from the environment. The rate and extent of biodegradation are highly dependent on the molecular structure.

IsomerPredicted Biodegradation
n-DodecaneReadily biodegradable under aerobic conditions.
2-MethylundecaneSlower biodegradation than n-dodecane.
2,2,4,6,6-PentamethylheptaneSignificantly more resistant to biodegradation.

Note: Predictions are based on general principles of hydrocarbon biodegradation and qualitative outputs from EPI Suite™ BIOWIN™ models.

Linear alkanes like n-dodecane are generally more susceptible to microbial attack than their branched counterparts. The presence of methyl branches, and particularly quaternary carbon atoms as in 2,2,4,6,6-pentamethylheptane, sterically hinders the enzymatic action of microorganisms, leading to slower degradation rates and greater persistence in the environment.

Experimental Protocols for Key Environmental Fate Studies

The data presented in this guide are derived from both experimental measurements and validated estimation models. The following outlines the principles of standard experimental protocols, primarily based on OECD Guidelines for the Testing of Chemicals, used to determine these key environmental fate parameters.

Water Solubility (OECD Guideline 105)

The flask method is a common technique for determining the water solubility of substances.

  • Preparation: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature.

  • Equilibration: The solution is stirred or shaken until equilibrium is reached, which may take several days for poorly soluble substances.

  • Phase Separation: The undissolved substance is separated from the aqueous phase by centrifugation or filtration.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107)

The shake-flask method is a standard procedure for determining the log Kow.

  • Preparation: A solution of the test substance is prepared in either n-octanol or water.

  • Partitioning: A known volume of this solution is mixed with a known volume of the other solvent (water or n-octanol, respectively) in a separatory funnel.

  • Equilibration: The mixture is shaken to facilitate the partitioning of the substance between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate.

  • Analysis: The concentration of the test substance in both the n-octanol and water phases is measured. The log Kow is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the water phase.

Soil Sorption Coefficient (Koc) (OECD Guideline 106)

The batch equilibrium method is used to determine the adsorption of a chemical to soil.

  • Soil Selection: A range of soils with varying organic carbon content and texture are used.

  • Equilibration: A known mass of soil is mixed with an aqueous solution of the test substance of known concentration. The mixture is agitated for a sufficient time to reach equilibrium.

  • Phase Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the test substance remaining in the aqueous phase is determined. The amount of substance adsorbed to the soil is calculated by difference.

  • Calculation: The soil-water partition coefficient (Kd) is calculated. The Koc is then determined by normalizing Kd to the organic carbon content of the soil.

Ready Biodegradability (OECD Guideline 301)

Several methods exist under this guideline to assess ready biodegradability. The Closed Bottle Test (OECD 301D) is a common example.

  • Inoculum: A source of microorganisms, typically from activated sludge of a wastewater treatment plant, is used.

  • Test Setup: A defined concentration of the test substance is added to a mineral medium in airtight bottles, which are then inoculated with the microorganisms.

  • Incubation: The bottles are incubated in the dark at a constant temperature for 28 days.

  • Measurement: The depletion of dissolved oxygen in the test bottles is measured over the incubation period and compared to control bottles containing only the inoculum.

  • Calculation: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD within a 10-day window during the 28-day test.

Visualizing Environmental Fate Pathways

The following diagram illustrates the key environmental fate and transport pathways for C12H26 isomers.

cluster_environment Environmental Compartments cluster_processes Fate & Transport Processes Air Air Biodegradation_Air Atmospheric Degradation Air->Biodegradation_Air Deposition Deposition Air->Deposition Water Water Volatilization Volatilization Water->Volatilization Higher for branched isomers Sorption Sorption Water->Sorption Biodegradation_Water Biodegradation (Water) Water->Biodegradation_Water Slower for branched isomers Soil_Sediment Soil/Sediment Desorption Desorption Soil_Sediment->Desorption Biodegradation_Soil Biodegradation (Soil) Soil_Sediment->Biodegradation_Soil Slower for branched isomers Leaching Leaching Soil_Sediment->Leaching Low for all isomers Volatilization->Air Sorption->Soil_Sediment Desorption->Water Deposition->Water Deposition->Soil_Sediment Leaching->Water Groundwater C12H26 C12H26 Isomers (Released to Environment) C12H26->Water C12H26->Soil_Sediment

Caption: Key environmental fate and transport pathways for C12H26 isomers.

A Comparative Toxicological Assessment: 3-Ethyl-4,4-dimethyloctane and C12-C14 Isoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive toxicological comparison of 3-Ethyl-4,4-dimethyloctane with a class of structurally similar compounds, C12-C14 isoalkanes, is presented below. Due to the limited availability of specific toxicological data for this compound, a read-across approach has been employed, utilizing data from C12-C14 isoalkanes to provide a predictive toxicological profile.

Introduction

This compound is a branched-chain aliphatic hydrocarbon.[1] A thorough review of publicly available literature reveals a significant gap in specific toxicological studies for this compound. In such cases, a scientifically accepted method for hazard characterization is the "read-across" approach. This involves using toxicological data from structurally and functionally similar substances to predict the toxicological profile of the substance with limited data. For this assessment, C12-C14 isoalkanes have been selected as a suitable surrogate group due to their structural similarity and the availability of comprehensive toxicological data.

Comparative Toxicological Data

The following table summarizes the available toxicological data for C12-C14 isoalkanes, which can be used to infer the potential hazards of this compound.

Toxicological EndpointTest SpeciesRoute of ExposureResultsMethod
Acute Inhalation Toxicity RatInhalation (vapor)LC50: > 4.9 mg/L (4h) (No mortality observed at the maximum achievable concentration)OECD Test Guideline 403
Repeated Dose Toxicity (13 weeks) RatOral (gavage)NOEL: > 1000 mg/kg/dayOECD Test Guideline 408
Repeated Dose Toxicity (90 days) RatInhalationNOEL: > 10400 mg/m³OECD Test Guideline 413
Skin Irritation Not specifiedDermalMay cause skin irritationInformation based on similar substances
Eye Irritation Not specifiedOcularNo eye irritationInformation based on similar substances
Sensitization Not specifiedDermalDid not cause sensitization in laboratory animalsInformation based on similar substances
Genotoxicity (Dominant Lethal Test) RatIntraperitonealNegativeOECD Test Guideline 478

Data for C12-C14 Isoalkanes obtained from the Safety Data Sheet for SOLTROL® 130 Isoparaffin Solvent.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of toxicological studies. The following are summaries of the standardized OECD test guidelines used for the C12-C14 isoalkanes.

OECD Test Guideline 403: Acute Inhalation Toxicity This guideline outlines a method to assess the median lethal concentration (LC50) of a substance when administered as a single exposure by inhalation to rats for a duration of 4 hours. The animals are observed for up to 14 days post-exposure for signs of toxicity and mortality. The concentration of the test substance in the air is monitored throughout the exposure period.[2]

OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents In this study, the test substance is administered daily by oral gavage to rats for 90 days. The objective is to characterize the toxic effects of the substance and to determine a No-Observed-Adverse-Effect-Level (NOAEL). Observations include clinical signs, body weight, food consumption, hematology, clinical biochemistry, and gross and microscopic pathology.[2]

OECD Test Guideline 413: Subchronic Inhalation Toxicity: 90-day Study This guideline is designed to characterize the toxicity of a substance following repeated inhalation exposure for a period of 90 days. Rats are exposed to the test substance for 6 hours per day, 5 days a week. Endpoints evaluated are similar to those in the oral repeated dose study (OECD 408), with a focus on the respiratory tract.[2]

OECD Test Guideline 478: Genetic Toxicology: Rodent Dominant Lethal Test This in vivo assay assesses the potential of a substance to cause chromosomal abnormalities in germ cells. Male rodents are exposed to the test substance and then mated with untreated females. The number of corpora lutea, implants, and dead and live implants are recorded to determine if the treatment has induced lethal mutations in the male germ cells.[2]

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical with limited data, employing a read-across approach.

A Identify Target Chemical (this compound) B Literature Search for Toxicological Data A->B C Data Gap Analysis B->C D Identify Structurally Similar Analogs (C12-C14 Isoalkanes) C->D Data Gap Identified E Gather Toxicological Data for Analogs D->E F Assess Data Quality and Relevance E->F G Read-Across Assessment F->G H Hazard Characterization of Target Chemical G->H

Caption: A logical workflow for the read-across toxicological assessment.

Hypothetical Signaling Pathway Disruption

The diagram below illustrates a hypothetical signaling pathway that could be disrupted by a toxicant, leading to an adverse cellular outcome.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF DNA DNA TF->DNA Gene Gene Expression DNA->Gene AdverseOutcome Adverse Cellular Outcome Gene->AdverseOutcome Toxicant Toxicant Toxicant->Kinase2 Inhibition

Caption: Hypothetical signaling pathway disruption by a toxicant.

Conclusion

Based on the read-across analysis from C12-C14 isoalkanes, this compound is predicted to have low acute toxicity via the inhalation route and low repeated dose toxicity via both oral and inhalation routes. It may be a skin irritant but is not expected to be an eye irritant or a skin sensitizer. Furthermore, it is not predicted to be genotoxic. It is critical to note that these are predictions based on a surrogate substance group. Confirmatory toxicological testing on this compound would be necessary to definitively characterize its hazard profile. This guide provides a foundational assessment for researchers and professionals in drug development to make informed decisions regarding the handling and potential application of this compound.

References

Cross-Validation of Analytical Methods for Quantifying Branched Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of branched alkanes is critical in diverse fields, including petroleum analysis, environmental monitoring, and pharmaceutical development, where they can serve as important biomarkers or indicators of product quality and contamination. The structural complexity of these molecules, often present in intricate mixtures with numerous isomers, demands robust and reliable analytical techniques. This guide provides an objective comparison of the primary methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and two-dimensional Double-Quantum Filtered Correlation Spectroscopy Nuclear Magnetic Resonance (2D DQF-COSY NMR).

This comparison is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable method for their specific analytical challenges, supported by summaries of performance data and detailed experimental protocols.

Comparative Analysis of Key Analytical Methods

Gas chromatography (GC) is the most widely used technique for analyzing volatile and semi-volatile compounds like branched alkanes.[1] The choice of detector—typically MS or FID—is a critical determinant of the method's capabilities. Nuclear Magnetic Resonance (NMR) offers a powerful alternative, particularly for in-situ analysis without chromatographic separation.

Quantitative Data Summary

The performance of these analytical methods is assessed through various validation parameters. The table below summarizes the key quantitative and qualitative characteristics of GC-MS, GC-FID, and 2D DQF-COSY NMR for the analysis of branched alkanes.

Parameter GC-MS (Gas Chromatography-Mass Spectrometry) GC-FID (Gas Chromatography-Flame Ionization Detection) 2D DQF-COSY NMR Spectroscopy
Principle Separates compounds by GC, followed by ionization and detection based on mass-to-charge ratio (m/z).[2]Separates compounds by GC, followed by combustion in a hydrogen flame to produce ions, generating a measurable current.[2]Nuclei in a magnetic field are excited by radiofrequency pulses; correlation of coupled protons provides structural information.[3]
Analysis Type Qualitative & Quantitative.[4]Primarily Quantitative.[2]Qualitative & Quantitative.[5]
Selectivity Very High. Can distinguish isomers based on fragmentation patterns and retention times.[4]Moderate to High. Based on chromatographic retention time. Co-elution can be a challenge.[6]High. Distinguishes isomers based on unique proton coupling networks (cross-peaks).[5]
Sensitivity Very High (pg to fg range). Ideal for trace analysis.[4]High (ng to pg range). Less sensitive than MS but excellent for many applications.[7]Moderate to Low. Requires higher sample concentration (mg to µg range).[8]
Linearity Good, but can be affected by matrix effects and detector saturation.Excellent over a wide dynamic range. Considered a key advantage for quantification.[7]Good, with quantification often relying on partial least-squares regression (PLSR) analysis.[5]
Precision (RSD) Typically <15% but can be higher for complex matrices.Excellent. Often <1-2% for hydrocarbon analysis.[6]Good. Root-mean-square error of prediction (RMSEP) reported as low as 1.4 mol %.[5]
Key Advantages Provides structural confirmation. High sensitivity and selectivity.[4]Robust, cost-effective, wide linear range, and reliable quantification for hydrocarbons.[2][7]Non-destructive, requires minimal sample preparation, provides detailed structural information in-situ.[5]
Key Limitations Higher initial and operational costs. Complex data analysis. Fragmentation can be similar for some isomers.[4]Does not provide molecular identification. Not suitable for non-combustible compounds.[2]Lower sensitivity. Longer acquisition times. Complex spectral interpretation.[8]
Typical Use Cases Identification of unknown compounds, impurity profiling, forensic analysis, environmental monitoring.[4]Routine quality control, total petroleum hydrocarbon (TPH) analysis, purity assessments in petrochemicals.[7][9]In-situ analysis of mixtures in complex matrices (e.g., inside catalyst pores), structural elucidation of isomers.[5]

Experimental Protocols

Detailed and consistent methodologies are crucial for the cross-validation of analytical techniques.[10] The following sections provide representative protocols for the quantification of branched alkanes using GC-MS, GC-FID, and 2D DQF-COSY NMR.

Protocol for GC-MS Analysis

This protocol is designed for the identification and quantification of branched alkanes in a liquid sample matrix.

a. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the sample into a vial.

  • If the sample is solid or highly viscous, dissolve it in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of 1-10 mg/mL.

  • Add an internal standard (e.g., a deuterated alkane or an alkane not present in the sample) at a known concentration to correct for injection volume variability.

  • Vortex the sample for 1 minute to ensure homogeneity. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.

b. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 300°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 320°C, hold for 10 minutes.[12]

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring characteristic alkane fragments like m/z 57, 71, 85).[11][13]

c. Data Analysis:

  • Identify branched alkanes by comparing their mass spectra and retention times to those of reference standards or library databases (e.g., NIST).

  • For quantification, construct a calibration curve by analyzing a series of standards of known concentrations.

  • Integrate the peak area of the target analyte and the internal standard. Calculate the concentration based on the calibration curve.

Protocol for GC-FID Analysis

This protocol is optimized for the robust quantification of total or specific branched alkanes.

a. Sample Preparation:

  • Follow the same sample preparation steps as outlined for GC-MS analysis, including the use of an internal standard.

b. GC-FID Conditions:

  • GC System: Agilent 8850 GC or equivalent.

  • Column: Same as GC-MS (e.g., HP-5 or DB-5). Non-polar columns are standard for alkane separation based on boiling point.[9][14]

  • Injector: Split/Splitless, operated in split mode at 300°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5-3 mL/min.[9]

  • Oven Program: Same as GC-MS, or optimized for the specific boiling point range of interest.

  • Detector: Flame Ionization Detector (FID) at 325°C.

  • Gas Flows: Hydrogen, Air, and Makeup (Helium or Nitrogen) flows optimized as per instrument recommendations.

c. Data Analysis:

  • Identify peaks based on retention times established by running pure standards.

  • Construct a calibration curve using standards. The FID response is generally proportional to the carbon number of the hydrocarbon.[15]

  • Integrate the peak areas of the analytes and the internal standard to calculate concentrations.

Protocol for 2D DQF-COSY NMR Analysis

This protocol is suited for analyzing the composition of branched and linear alkanes in liquid mixtures, particularly when in-situ characterization is desired.

a. Sample Preparation:

  • Prepare a sample of the liquid mixture with a sufficient concentration for NMR analysis (typically >1 mg/mL).

  • Transfer approximately 0.6 mL of the sample into a 5 mm NMR tube. No derivatization or complex extraction is required.

b. NMR Spectrometer Conditions:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Probe: Standard 5 mm broadband probe.

  • Pulse Sequence: Gradient-selective Double-Quantum Filtered COSY (e.g., cosygpmfqf on Bruker systems).[5]

  • Temperature: 298 K.

  • Acquisition Parameters:

    • Recycle Delay (D1): 10 seconds to ensure full relaxation.[5]

    • Scans: 8-16 scans per increment.

    • t1 Increments: 256-512 increments in the indirect dimension.

    • t2 Data Points: 1024-2048 data points in the direct dimension.

c. Data Processing and Analysis:

  • Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

  • Phase-correct the spectrum.

  • Identify cross-peaks, which indicate J-coupling between protons. Specific patterns of cross-peaks are characteristic of different branched structures (e.g., (CH₃)₂CH groups vs. CH₂CH(CH₃)CH₂ groups).[5]

  • For quantification, use the 1D anti-diagonal projections of the 2D spectra to minimize line broadening effects.[5]

  • Apply a Partial Least-Squares Regression (PLSR) model, calibrated with spectra of pure standards, to determine the molar composition of different alkane types in the mixture.[5]

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

The process of cross-validation ensures that an analytical method is reliable and that its results can be compared with those from another procedure.[10] This is crucial when transferring a method between labs or when comparing a new method to an established one.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis cluster_validation Validation Sample Bulk Sample Prep Dilution & Internal Std. Sample->Prep MethodA Method A (e.g., GC-MS) Prep->MethodA MethodB Method B (e.g., GC-FID) Prep->MethodB DataA Process Data A (Identify & Quantify) MethodA->DataA DataB Process Data B (Quantify) MethodB->DataB Compare Compare Results (Statistical Tests) DataA->Compare DataB->Compare Report Final Report Compare->Report

Caption: Logical workflow for the cross-validation of two analytical methods for quantifying branched alkanes.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-4,4-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 3-Ethyl-4,4-dimethyloctane

The proper disposal of this compound, a flammable hydrocarbon, is critical to ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. The following information is based on safety data sheets for structurally similar flammable hydrocarbons and established protocols for chemical waste management.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with caution due to its flammability and potential health hazards.

  • Hazard Awareness: this compound is a flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] It can also cause skin and eye irritation.[1]

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, sparks, and static discharge.[2][3] Use non-sparking tools and explosion-proof equipment.[2]

  • Personal Protective Equipment (PPE): All personnel handling the substance must wear appropriate PPE to minimize exposure risk.

Personal Protective Equipment (PPE) and Safety Measures
Equipment/MeasureSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[4]Protects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact, which can cause irritation.[1]
Protective Clothing A lab coat or a chemical-resistant apron.[4]Minimizes the risk of skin contact and contamination of personal clothing.
Ventilation Handle within a chemical fume hood.[3]Reduces the inhalation of flammable and potentially irritating vapors.[1]
Spill Containment Inert absorbent material (e.g., vermiculite, sand).[3]To safely contain and clean up any spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2]

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[3]

  • The container must be made of a material compatible with flammable hydrocarbons and have a secure, tight-fitting lid.

2. Spill Management (Minor Spills <100 mL):

  • For minor spills contained within a chemical fume hood, alert personnel in the immediate vicinity.[3]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]

  • Using spark-proof tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • Ensure the area is thoroughly ventilated.[3]

3. Spill Management (Major Spills >100 mL):

  • For major spills or any spill that occurs outside of a fume hood, evacuate the laboratory immediately and alert others.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

4. Container Labeling and Storage:

  • Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Flammable Liquid).

  • Store the sealed waste container in a designated, well-ventilated, and cool location away from ignition sources and incompatible materials, such as oxidizing agents.[3] A flammable liquid storage cabinet is recommended.[3]

5. Final Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's EHS office or a licensed hazardous waste disposal contractor.[4]

  • Do not attempt to dispose of the chemical waste down the drain or with general refuse.[2] The final disposal method will likely be an approved waste disposal plant.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Spills cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated or Spill Occurs fume_hood->waste_generated spill_check Is it a Spill? waste_generated->spill_check waste_container Collect in Labeled Hazardous Waste Container spill_check->waste_container No spill_size Spill > 100mL? spill_check->spill_size Yes store_waste Store Sealed Container in Flammable Storage Cabinet waste_container->store_waste minor_spill Minor Spill Protocol: 1. Contain with Absorbent 2. Collect with Spark-Proof Tools 3. Clean Area spill_size->minor_spill No major_spill Major Spill Protocol: 1. Evacuate Area 2. Alert EHS/Emergency Response spill_size->major_spill Yes minor_spill->waste_container end End: Proper Disposal via Approved Facility major_spill->end contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for 3-Ethyl-4,4-dimethyloctane

Hazard Classification (Based on Surrogate Compounds)
Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Specific target organ toxicity - single exposureCategory 3H336: May cause drowsiness or dizziness[1]
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2]Protects against splashes and vapors that can cause serious eye irritation or damage.[2]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[2]Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation.[2]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[2]Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[2]Protects the respiratory tract from potentially irritating and harmful vapors.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

Preparation & Precautionary Measures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking in the handling area.[2]

  • Static Discharge: Ground and bond containers when transferring material to prevent static discharges. Use non-sparking tools.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

Handling & Dispensing
  • Personal Protective Equipment: Don all required PPE as specified in the table above before handling the substance.

  • Avoid Contact: Avoid direct contact with skin and eyes. Avoid breathing vapors.[4]

  • Dispensing: Use appropriate tools and techniques to minimize the creation of aerosols or vapors.

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[2]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]

  • Conditions: Store in a cool place, away from heat and sources of ignition.[5]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents.

Disposal Plan: Waste Management Protocol

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.

Waste Collection
  • Container: Collect all chemical waste, including contaminated items (e.g., gloves, absorbent materials), in a dedicated and properly labeled hazardous waste container.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.

Spill Management

For Minor Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area.

  • Ventilate the area thoroughly.[1]

For Major Spills (or spills outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert others and contact your institution's emergency response team.

  • If flammable, and if it is safe to do so, turn off all ignition sources.

  • Close laboratory doors to contain vapors.[1]

Final Disposal
  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Collection: Arrange for the collection of the hazardous waste container by authorized personnel or your institution's Environmental Health and Safety (EHS) department.[6]

  • Regulations: Do not dispose of this chemical down the drain.[2] All disposal must adhere to local, state, and national regulations.[2]

Experimental Workflow

Caption: Workflow for the safe handling of this compound.

References

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